5-(4-Bromophenyl)thiophene-2-carboxylic acid
Description
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Properties
IUPAC Name |
5-(4-bromophenyl)thiophene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7BrO2S/c12-8-3-1-7(2-4-8)9-5-6-10(15-9)11(13)14/h1-6H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZLAAWUSRTYBGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(S2)C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7BrO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50488930 | |
| Record name | 5-(4-Bromophenyl)thiophene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50488930 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40133-13-9 | |
| Record name | 5-(4-Bromophenyl)thiophene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50488930 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 5-(4-Bromophenyl)thiophene-2-carboxylic Acid
For distribution to: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive technical overview of the synthesis and characterization of 5-(4-Bromophenyl)thiophene-2-carboxylic acid. This compound serves as a valuable building block in organic synthesis, materials science, and pharmaceutical development.[1] The primary synthetic route detailed is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a robust and efficient method for forming the key carbon-carbon bond.[2][3] This guide includes a detailed experimental protocol for the synthesis, purification, and subsequent characterization using modern analytical techniques. All quantitative data are summarized in structured tables, and key experimental workflows are visualized using diagrams to ensure clarity and reproducibility.
Introduction
This compound is a bifunctional organic compound featuring a thiophene-2-carboxylic acid moiety and a 4-bromophenyl substituent. This unique structure makes it a versatile intermediate. The carboxylic acid group provides a handle for forming amides, esters, and other derivatives, while the bromophenyl group allows for further functionalization, often through additional cross-coupling reactions. Its structural motifs are found in various biologically active molecules and advanced organic materials, such as those used in organic light-emitting diodes (OLEDs) and photovoltaic devices.[1] The reliable synthesis and thorough characterization of this compound are therefore critical for its application in research and development.
Synthesis Pathway
The most common and efficient method for synthesizing this compound is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a C-C bond between 5-bromothiophene-2-carboxylic acid and (4-bromophenyl)boronic acid. While direct coupling of the carboxylic acid is possible, the reaction often proceeds with higher yield and purity by first protecting the carboxylic acid as an ester, performing the coupling, and then hydrolyzing the ester to yield the final product.[2] However, direct coupling protocols have also been successfully employed.
The general scheme is as follows:
Logical Workflow for Synthesis
Caption: Synthetic workflow for this compound.
Experimental Protocols
Synthesis via Suzuki-Miyaura Coupling
This protocol is adapted from established procedures for similar 5-arylthiophene derivatives.[4][5]
Materials:
-
5-Bromothiophene-2-carboxylic acid (1.0 eq)
-
(4-Bromophenyl)boronic acid (1.1 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)
-
Potassium Phosphate (K₃PO₄) or Sodium Carbonate (Na₂CO₃) (3.0 eq)
-
1,4-Dioxane
-
Water (degassed)
-
Ethyl Acetate (EtOAc)
-
1 M Hydrochloric Acid (HCl)
-
Brine
Procedure:
-
To a dried Schlenk flask, add 5-bromothiophene-2-carboxylic acid, (4-bromophenyl)boronic acid, and the base (K₃PO₄ or Na₂CO₃).
-
Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times.
-
Add the palladium catalyst, Pd(PPh₃)₄, to the flask under the inert atmosphere.
-
Add degassed 1,4-dioxane and degassed water (typically in a 4:1 to 5:1 ratio).
-
Heat the reaction mixture to 90 °C and stir vigorously for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and acidify to pH 2-3 using 1 M HCl. A precipitate should form.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) or by column chromatography on silica gel.
Physicochemical and Spectroscopic Characterization
The identity and purity of the synthesized this compound must be confirmed through a suite of analytical techniques.
Logical Workflow for Characterization
Caption: Standard workflow for the characterization of the synthesized compound.
Data Summary
The following tables summarize the key physicochemical and spectroscopic data for this compound.
Table 1: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₁H₇BrO₂S | [1] |
| Molecular Weight | 283.14 g/mol | [1] |
| Appearance | Off-white amorphous powder | [1] |
| Melting Point | 256-262 °C |[1] |
Table 2: Predicted ¹H NMR Spectral Data (DMSO-d₆, 400 MHz) Note: Experimental spectra were not available in the search results. These are predicted values based on the analysis of similar structures.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~13.5 | br s | 1H | -COOH |
| ~7.80 | d, J ≈ 4.0 Hz | 1H | Thiophene H-3 |
| ~7.70 | d, J ≈ 8.5 Hz | 2H | Phenyl H-2', H-6' |
| ~7.65 | d, J ≈ 8.5 Hz | 2H | Phenyl H-3', H-5' |
| ~7.45 | d, J ≈ 4.0 Hz | 1H | Thiophene H-4 |
Table 3: Predicted ¹³C NMR Spectral Data (DMSO-d₆, 100 MHz) Note: Predicted values based on typical chemical shift ranges for these functional groups.[6][7]
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| ~162.5 | -COOH |
| ~148.0 | Thiophene C-5 |
| ~137.0 | Thiophene C-2 |
| ~132.5 | Phenyl C-3', C-5' |
| ~131.0 | Phenyl C-1' |
| ~128.0 | Phenyl C-2', C-6' |
| ~126.0 | Thiophene C-4 |
| ~124.0 | Thiophene C-3 |
| ~122.0 | Phenyl C-4' |
Table 4: Characteristic Infrared (IR) Absorption Bands Note: Based on typical absorption regions for the functional groups present.[8]
| Wavenumber (cm⁻¹) | Vibration | Intensity |
|---|---|---|
| 3300-2500 | O-H stretch (Carboxylic acid) | Strong, Broad |
| ~3100 | C-H stretch (Aromatic/Thiophene) | Medium |
| 1720-1680 | C=O stretch (Carboxylic acid) | Strong, Sharp |
| 1600-1450 | C=C stretch (Aromatic/Thiophene) | Medium-Strong |
| 1320-1210 | C-O stretch (Carboxylic acid) | Medium |
| ~1010 | C-Br stretch | Medium |
Table 5: Mass Spectrometry (MS) Data
| m/z Value | Assignment | Notes |
|---|---|---|
| 282/284 | [M]⁺ | Molecular ion peak, showing characteristic isotopic pattern for one bromine atom (approx. 1:1 ratio). |
| 265/267 | [M-OH]⁺ | Loss of hydroxyl radical. |
| 237/239 | [M-COOH]⁺ | Loss of carboxyl group (decarboxylation).[9] |
| 158 | [M-Br-COOH]⁺ | Loss of bromine and carboxyl group. |
| 111 | [C₄H₃SCO]⁺ | Thienoyl cation fragment. |
Detailed Methodologies for Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be recorded on a 300 or 400 MHz spectrometer. The sample is typically dissolved in deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.
-
Infrared (IR) Spectroscopy: The IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. The solid sample is typically prepared as a potassium bromide (KBr) pellet or analyzed using an Attenuated Total Reflectance (ATR) accessory.
-
Mass Spectrometry (MS): Mass spectra are typically acquired using an Electron Ionization (EI) source. The molecular ion peak confirms the molecular weight, and the isotopic pattern of the M and M+2 peaks confirms the presence of a single bromine atom.[10] Fragmentation patterns help to confirm the structure.[9][11]
-
Melting Point: The melting point is determined using a standard melting point apparatus. A sharp melting range is indicative of high purity. The observed range for this compound is 256-262 °C.[1]
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the synthesis of this compound, providing good yields and high purity after standard purification procedures. The structural identity and integrity of the compound can be unequivocally confirmed by a combination of NMR, IR, and mass spectrometry, with melting point analysis serving as a reliable indicator of purity. The protocols and data presented in this guide offer a robust framework for the synthesis and characterization of this important chemical intermediate, facilitating its use in further research and development activities.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. chemistry.miamioh.edu [chemistry.miamioh.edu]
Spectroscopic and Synthetic Profile of 5-(4-Bromophenyl)thiophene-2-carboxylic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic properties and a plausible synthetic route for 5-(4-Bromophenyl)thiophene-2-carboxylic acid, a valuable building block in materials science and medicinal chemistry. Due to the limited availability of a comprehensive, single-source experimental report for this specific molecule in the surveyed scientific literature, this guide combines a detailed, adapted synthetic protocol with expected spectroscopic data derived from closely related analogues.
Spectroscopic Data
The following tables summarize the expected quantitative spectroscopic data for this compound. These values are based on the analysis of similar 5-arylthiophene-2-carboxylic acid derivatives and general principles of spectroscopic interpretation.
Table 1: Nuclear Magnetic Resonance (NMR) Data
| ¹H NMR (Expected) | ¹³C NMR (Expected) |
| Chemical Shift (δ, ppm) | Assignment |
| ~13.0 (br s, 1H) | -COOH |
| ~7.75 (d, J ≈ 4.0 Hz, 1H) | Thiophene H3 |
| ~7.65 (d, J ≈ 8.5 Hz, 2H) | Phenyl H2', H6' |
| ~7.60 (d, J ≈ 8.5 Hz, 2H) | Phenyl H3', H5' |
| ~7.40 (d, J ≈ 4.0 Hz, 1H) | Thiophene H4 |
Solvent: DMSO-d₆. The chemical shifts are referenced to tetramethylsilane (TMS). Coupling constants (J) are given in Hertz (Hz). 'br s' denotes a broad singlet, 'd' denotes a doublet.
Table 2: Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |
| ~3100-2500 | O-H stretch (Carboxylic acid dimer) | Broad, Strong |
| ~1700-1680 | C=O stretch (Aryl carboxylic acid) | Strong |
| ~1600, ~1480, ~1450 | C=C stretch (Aromatic rings) | Medium-Strong |
| ~1250 | C-O stretch | Medium |
| ~1070 | C-Br stretch | Medium |
| ~830 | C-H out-of-plane bend (para-substituted phenyl) | Strong |
Sample preparation: KBr pellet.
Table 3: Mass Spectrometry (MS) Data
| m/z | Assignment | Notes |
| 282/284 | [M]⁺ | Molecular ion peak, showing isotopic pattern for one bromine atom. |
| 265/267 | [M-OH]⁺ | Loss of hydroxyl radical. |
| 237/239 | [M-COOH]⁺ | Loss of carboxyl group. |
| 157 | [M-Br-COOH]⁺ | Loss of bromine and carboxyl group. |
Ionization mode: Electron Ionization (EI).
Experimental Protocols
The following section details a plausible experimental protocol for the synthesis of this compound, adapted from established Suzuki cross-coupling methodologies for similar thiophene derivatives.
Synthesis of this compound via Suzuki Cross-Coupling
This procedure is adapted from the work of Al-Ghorbani et al. (2022) on the synthesis of thiophene-based derivatives.[1]
Materials:
-
5-Bromothiophene-2-carboxylic acid
-
4-Bromophenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
-
Diethyl ether
-
Hydrochloric acid (1 M)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask, add 5-bromothiophene-2-carboxylic acid (1.0 eq), 4-bromophenylboronic acid (1.2 eq), potassium carbonate (3.0 eq), palladium(II) acetate (0.02 eq), and triphenylphosphine (0.08 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add a degassed mixture of 1,4-dioxane and water (4:1 v/v).
-
Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and dilute with water.
-
Acidify the aqueous solution to pH 2-3 with 1 M hydrochloric acid, which should precipitate the crude product.
-
Filter the precipitate and wash with cold water.
-
Dissolve the crude product in diethyl ether and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Recrystallize the solid residue from a suitable solvent system (e.g., ethanol/water or toluene) to afford pure this compound.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be recorded on a 400 MHz or 500 MHz spectrometer using deuterated dimethyl sulfoxide (DMSO-d₆) as the solvent. Chemical shifts would be reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
Infrared (IR) Spectroscopy: The IR spectrum would be obtained using a Fourier-transform infrared (FTIR) spectrometer. The solid sample would be mixed with potassium bromide (KBr) and pressed into a pellet for analysis.
Mass Spectrometry (MS): Mass spectral data would be acquired using an electron ionization (EI) mass spectrometer. The sample would be introduced directly, and the resulting fragmentation pattern analyzed.
Visualizations
The following diagrams illustrate the synthetic pathway and the logical workflow for the characterization of the title compound.
Caption: Synthetic pathway for this compound.
Caption: Workflow for spectroscopic characterization.
References
physical and chemical properties of 5-(4-Bromophenyl)thiophene-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-(4-Bromophenyl)thiophene-2-carboxylic acid is a bifunctional organic compound that has garnered significant interest in the fields of materials science, organic synthesis, and pharmaceutical development. Its rigid, planar structure, consisting of a thiophene-2-carboxylic acid moiety linked to a bromophenyl group, imparts unique electronic and chemical properties. This document provides a comprehensive overview of the physical and chemical characteristics of this compound, detailed experimental protocols for its synthesis, and a discussion of its current and potential applications.
Chemical and Physical Properties
This compound is typically an off-white amorphous powder.[1] Its key physical and chemical properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 40133-13-9 | [2] |
| Molecular Formula | C₁₁H₇BrO₂S | [1] |
| Molecular Weight | 283.14 g/mol | [1] |
| Melting Point | 256-262 °C | [1] |
| Appearance | Off-white amorphous powder | [1] |
| Purity | ≥ 98% (HPLC) | [1] |
| Storage Conditions | Store at 0-8°C | [1] |
| Solubility | Data not available. Expected to be soluble in polar organic solvents like DMSO and DMF. | |
| pKa | Data not available. The pKa is expected to be similar to that of benzoic acid (around 4.2) but influenced by the electron-withdrawing nature of the thiophene and bromophenyl groups. |
Spectral Data (Predicted)
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the thiophene and phenyl rings, as well as a characteristic downfield signal for the carboxylic acid proton.
-
Carboxylic Acid Proton (-COOH): A broad singlet is expected in the downfield region, typically between 10.0 and 13.2 ppm.
-
Aromatic Protons (Thiophene and Phenyl Rings): Multiple signals are expected in the aromatic region (approximately 7.0-8.5 ppm). The protons on the thiophene ring will appear as doublets, and the protons on the bromophenyl ring will also appear as doublets due to para-substitution.
¹³C NMR Spectroscopy
The carbon NMR spectrum will display signals for each unique carbon atom in the molecule.
-
Carbonyl Carbon (-COOH): A signal is expected in the range of 170-185 ppm.
-
Aromatic Carbons: Signals for the carbon atoms in the thiophene and phenyl rings are anticipated between 125 and 150 ppm. The carbon attached to the bromine atom will be shifted due to the halogen's electronic effect.
FTIR Spectroscopy
The infrared spectrum will be characterized by the vibrational modes of the carboxylic acid and the aromatic rings.
-
O-H Stretch (Carboxylic Acid): A very broad band is expected from 2500 to 3300 cm⁻¹.[3][4]
-
C=O Stretch (Carbonyl): A strong, sharp absorption should appear between 1690 and 1760 cm⁻¹.[3][4]
-
C-O Stretch: A band is anticipated in the 1210-1320 cm⁻¹ region.[3][4]
-
Aromatic C-H Stretch: Signals will likely be observed just above 3000 cm⁻¹.
-
Aromatic C=C Stretch: Multiple bands are expected in the 1400-1600 cm⁻¹ region.
-
C-Br Stretch: A signal for the carbon-bromine bond is expected in the fingerprint region, typically between 515 and 690 cm⁻¹.[3]
Experimental Protocols: Synthesis
The primary synthetic route to this compound and its derivatives is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction forms a carbon-carbon bond between a thiophene derivative and an arylboronic acid.
General Suzuki-Miyaura Coupling Protocol
This protocol is a representative method for the synthesis of 5-arylthiophene-2-carboxylic acids.
Reactants:
-
5-Bromothiophene-2-carboxylic acid
-
4-Bromophenylboronic acid
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])
-
Base (e.g., Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄))
-
Solvent (e.g., 1,4-Dioxane, Toluene, or Dimethylformamide (DMF))
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add 5-bromothiophene-2-carboxylic acid (1 equivalent), 4-bromophenylboronic acid (1.1-1.5 equivalents), the palladium catalyst (1-5 mol%), and the base (2-3 equivalents).
-
Solvent Addition: Add the degassed solvent to the flask.
-
Reaction: Heat the reaction mixture to a temperature between 80-100°C and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Acidify the mixture with an aqueous acid solution (e.g., 1M HCl) to a pH of 2-3.
-
Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield this compound.
Reactivity and Applications
The chemical reactivity of this compound is dictated by its three main functional components: the thiophene ring, the carboxylic acid group, and the bromophenyl moiety. This unique combination makes it a valuable building block in several areas of research and development.
Organic Synthesis
As a versatile building block, this compound serves as a precursor for the synthesis of more complex molecules in the pharmaceutical and agrochemical industries.[1] The carboxylic acid can be converted into a variety of derivatives such as esters, amides, and acid chlorides. The bromine atom on the phenyl ring can participate in further cross-coupling reactions, allowing for the introduction of additional functional groups.
Materials Science
The extended π-conjugated system of this compound makes it a promising candidate for applications in organic electronics.
-
Organic Electronics: It is utilized in the development of organic semiconductors, which are crucial for creating flexible electronic devices.[1]
-
OLEDs and Photovoltaics: This compound is used in the synthesis of materials for Organic Light-Emitting Diodes (OLEDs) and organic photovoltaic devices, where it can enhance charge transport and improve device efficiency.[1]
Pharmaceutical Research
Thiophene-containing compounds are known to exhibit a wide range of biological activities. While specific biological data for this compound is limited in the public domain, its structural motifs are present in various pharmacologically active molecules. It serves as an important intermediate in the synthesis of potential new drug candidates.
Safety and Handling
Standard laboratory safety precautions should be observed when handling this compound. This includes wearing personal protective equipment such as safety glasses, gloves, and a lab coat. The compound should be handled in a well-ventilated area or a fume hood. For specific handling and disposal guidelines, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a compound with significant potential, primarily driven by its unique structural and electronic properties. Its role as a versatile building block in organic synthesis allows for the creation of novel materials and complex molecules with applications in cutting-edge technologies like organic electronics and in the development of new pharmaceutical agents. Further research into its biological activities and material properties is likely to uncover new and valuable applications for this compound.
References
An In-depth Technical Guide to the 4-Anilino-6,7-Dimethoxyquinazoline Core: Properties, Synthesis, and Biological Evaluation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the 4-anilino-6,7-dimethoxyquinazoline scaffold, a cornerstone in the development of targeted therapies. This document will delve into the core properties, synthetic methodologies, and key experimental protocols for evaluating the biological activity of this important class of molecules.
Core Properties of 4-Anilino-6,7-dimethoxyquinazoline
The 4-anilino-6,7-dimethoxyquinazoline scaffold is a privileged structure in medicinal chemistry, renowned for its potent inhibitory activity against receptor tyrosine kinases (RTKs). These compounds typically function as ATP-competitive inhibitors at the kinase domain, effectively blocking downstream signaling pathways crucial for cell proliferation, survival, and angiogenesis.[1] The primary molecular targets for this class of compounds are the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[1]
Physicochemical Properties
Quantitative data for the parent 4-anilino-6,7-dimethoxyquinazoline and its key intermediate are summarized below.
| Property | 4-Anilino-6,7-dimethoxyquinazoline | 4-Chloro-6,7-dimethoxyquinazoline (Key Intermediate) |
| Molecular Formula | C₁₇H₁₇N₃O₂ | C₁₀H₉ClN₂O₂ |
| Molecular Weight | 295.34 g/mol | 224.64 g/mol |
| Appearance | White to off-white solid | White solid |
| Melting Point | 247-249 °C | Not explicitly available |
| Solubility | Soluble in DMSO and DMF | Soluble in dichloromethane |
Biological Activity
Derivatives of the 4-anilino-6,7-dimethoxyquinazoline core have demonstrated potent inhibitory activity against various cancer cell lines. The table below presents IC₅₀ values for representative compounds from this class.
| Compound/Derivative | Target(s) | IC₅₀ Value (Kinase) | Cell Line | IC₅₀ Value (Cell Proliferation) |
| 4-(3-Bromoanilino)-6,7-dimethoxyquinazoline | EGFR | 0.025 nM | - | - |
| Vandetanib (ZD6474) | VEGFR2 | 40 nM | HUVEC (VEGF-stimulated) | 60 nM |
| VEGFR3 | 110 nM | PC-9 | 90 nM | |
| EGFR | 500 nM | A549 | Not specified | |
| Compound 13 | PHGDH | Not specified | SH-SY5Y | 13.1 µM[2] |
| Compound 26 | PHGDH | Not specified | A549 | 24.1 µM[2] |
| SH-SY5Y | 14.8 µM[2] |
Synthesis and Experimental Protocols
General Synthesis of the 4-Anilino-6,7-dimethoxyquinazoline Core
The synthesis of the 4-anilino-6,7-dimethoxyquinazoline core is typically achieved through a two-step process, starting from 6,7-dimethoxyquinazolin-4(3H)-one.
Step 1: Chlorination of 6,7-Dimethoxyquinazolin-4(3H)-one
A common and efficient method involves the chlorination of 6,7-dimethoxyquinazolin-4(3H)-one using a chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).[3][4]
-
Reaction: 6,7-dimethoxyquinazolin-4(3H)-one is refluxed with an excess of thionyl chloride in the presence of a catalytic amount of N,N-dimethylformamide (DMF).[4]
-
Work-up: After the reaction is complete, the excess thionyl chloride is removed under reduced pressure. The residue is then taken up in a solvent like dichloromethane and washed with a saturated aqueous solution of sodium hydrogen carbonate and brine.[4]
-
Purification: The crude 4-chloro-6,7-dimethoxyquinazoline is purified by evaporation of the solvent.[4]
Step 2: Nucleophilic Aromatic Substitution with Aniline
The final step involves the reaction of the chlorinated intermediate with aniline or a substituted aniline.[5]
-
Reaction: 4-chloro-6,7-dimethoxyquinazoline is refluxed with the desired aniline (typically 1.1 to 1.5 equivalents) in a solvent such as isopropanol or DMF.[5][6]
-
Work-up: Upon completion, the reaction mixture is cooled. If a precipitate forms, it is collected by filtration. Otherwise, the solvent is removed under reduced pressure.[5]
-
Purification: The crude product is purified by column chromatography on silica gel or by recrystallization to yield the final 4-anilino-6,7-dimethoxyquinazoline derivative.[5]
Synthetic route to the 4-anilino-6,7-dimethoxyquinazoline core.
Experimental Protocol: Cell Viability (MTT) Assay
The MTT assay is a colorimetric method used to assess cell viability.[7]
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-20,000 cells per well in 100 µL of culture medium.[8] Incubate overnight at 37°C in a 5% CO₂ atmosphere.[8]
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium and add them to the wells. Incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well and incubate for 4 hours at 37°C.[7]
-
Solubilization: Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.[7]
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[7]
Experimental Protocol: Western Blot for EGFR Phosphorylation
This protocol allows for the detection of the phosphorylation status of EGFR in response to inhibitor treatment.[9][10]
-
Cell Lysis: After treatment with the test compound, wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.[10]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Sample Preparation: Normalize protein concentrations and add Laemmli sample buffer. Denature the proteins by boiling at 95-100°C for 5-10 minutes.[10]
-
Gel Electrophoresis and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.[10] After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Detection: Add ECL chemiluminescent substrate and capture the signal using an imaging system.[9]
-
Stripping and Reprobing: To normalize the p-EGFR signal, the membrane can be stripped and reprobed with an antibody against total EGFR.[9]
Experimental Protocol: In Vitro VEGFR Kinase Assay
This assay measures the ability of a compound to inhibit the kinase activity of VEGFR.[11][12]
-
Reaction Setup: In a 96-well plate, prepare a master mix containing kinase assay buffer, ATP, and a suitable substrate (e.g., Poly(Glu, Tyr) 4:1).[12]
-
Inhibitor Addition: Add serial dilutions of the test compound to the wells.
-
Enzyme Addition: Initiate the reaction by adding recombinant human VEGFR-2 enzyme to each well.[12]
-
Incubation: Incubate the plate at 30°C for 60 minutes.[12]
-
Signal Detection: Stop the reaction and measure the remaining ATP using a luminescence-based kit (e.g., Kinase-Glo®).[11][12] A lower luminescence signal indicates higher kinase activity.
Signaling Pathway Inhibition
The anticancer effects of 4-anilino-6,7-dimethoxyquinazoline derivatives are primarily due to their inhibition of the EGFR and VEGFR signaling pathways.
EGFR Signaling Pathway
Activation of EGFR by its ligands (e.g., EGF) leads to receptor dimerization and autophosphorylation, initiating downstream cascades like the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which promote cell proliferation and survival.[1] 4-Anilino-6,7-dimethoxyquinazoline derivatives block this by competing with ATP for the binding site in the EGFR kinase domain.
Inhibition of the EGFR signaling cascade by 4-anilino-6,7-dimethoxyquinazolines.
VEGFR Signaling Pathway
The binding of VEGF to its receptor, VEGFR-2, triggers dimerization and autophosphorylation, activating pathways such as the PLCγ-PKC-MAPK and PI3K-AKT pathways in endothelial cells. This leads to angiogenesis, the formation of new blood vessels that supply tumors with nutrients. 4-Anilino-6,7-dimethoxyquinazoline derivatives inhibit VEGFR-2 kinase activity, thereby blocking angiogenesis.
References
- 1. benchchem.com [benchchem.com]
- 2. In vitro and in silico evaluation of synthesized 4-Anilinoquinazoline derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 4-Chloro-6,7-dimethoxyquinazoline | 13790-39-1 | Benchchem [benchchem.com]
- 4. 4-Chloro-6,7-dimethoxyquinazoline synthesis - chemicalbook [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 8. bitesizebio.com [bitesizebio.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Unveiling the Structural Landscape of 5-(4-Bromophenyl)thiophene-2-carboxylic acid: A Technical Guide
For Immediate Release: Researchers, scientists, and professionals in drug development are provided with an in-depth technical guide on the structural characteristics and synthesis of 5-(4-Bromophenyl)thiophene-2-carboxylic acid. While a definitive crystal structure from single-crystal X-ray diffraction is not publicly available, this whitepaper consolidates known physicochemical data and presents a plausible synthetic pathway, offering valuable insights for its application in materials science and pharmaceutical research.
Physicochemical Properties
This compound is a versatile building block in organic synthesis, particularly in the development of advanced organic materials for electronics and photonics.[1] Its utility stems from the unique electronic and structural properties conferred by the bromophenyl and thiophene-2-carboxylic acid moieties. A summary of its key physicochemical properties is presented below.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₇BrO₂S | [1] |
| Molecular Weight | 283.14 g/mol | [1] |
| CAS Number | 40133-13-9 | [1] |
| Appearance | Off-white amorphous powder | [1] |
| Melting Point | 256-262 °C | [1] |
| Purity | ≥ 98% (HPLC) | [1] |
| Storage Conditions | 0-8°C | [1] |
Proposed Synthesis via Suzuki-Miyaura Cross-Coupling
The synthesis of 5-arylthiophene-2-carboxylic acids is commonly achieved through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. This approach offers a versatile and efficient route to constructing the C-C bond between the thiophene and phenyl rings. A plausible experimental protocol for the synthesis of this compound is detailed below, based on established methodologies for similar compounds.
Experimental Protocol
Materials:
-
5-Bromothiophene-2-carboxylic acid
-
4-Bromophenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a round-bottom flask, add 5-bromothiophene-2-carboxylic acid (1.0 eq.), 4-bromophenylboronic acid (1.2 eq.), potassium carbonate (3.0 eq.), and triphenylphosphine (0.08 eq.).
-
Solvent Addition: Add a 4:1 mixture of 1,4-dioxane and water to the flask.
-
Degassing: Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes to remove any dissolved oxygen.
-
Catalyst Addition: Add palladium(II) acetate (0.02 eq.) to the reaction mixture under an inert atmosphere.
-
Reaction: Heat the mixture to reflux (approximately 90-100 °C) and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Acidify the mixture with 2M HCl to a pH of approximately 2-3.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification:
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure this compound.
-
Synthetic Workflow Diagram
The following diagram illustrates the proposed Suzuki-Miyaura cross-coupling reaction for the synthesis of this compound.
References
In-Depth Technical Guide to the Solubility of 5-(4-Bromophenyl)thiophene-2-carboxylic Acid in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
5-(4-Bromophenyl)thiophene-2-carboxylic acid is a heterocyclic aromatic carboxylic acid with potential applications in medicinal chemistry and organic electronics. Its molecular structure, featuring a thiophene ring, a bromophenyl group, and a carboxylic acid moiety, suggests a complex solubility profile that is highly dependent on the nature of the solvent. Understanding the solubility of this compound is a critical first step in its practical application, influencing everything from reaction kinetics to bioavailability. This document provides a comprehensive guide to determining the solubility of this compound in a range of common organic solvents.
Predicted Solubility Profile
Based on the structural features of this compound, a qualitative prediction of its solubility can be made. The carboxylic acid group is polar and capable of hydrogen bonding, suggesting solubility in polar protic solvents. The aromatic thiophene and bromophenyl rings contribute to its nonpolar character, indicating potential solubility in nonpolar and polar aprotic solvents that can engage in van der Waals forces and dipole-dipole interactions.
Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol, Isopropanol, Acetic Acid | High | The carboxylic acid group can form strong hydrogen bonds with the hydroxyl or carboxyl groups of the solvent. |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetone, Acetonitrile | Moderate to High | The polar nature of these solvents can solvate the carboxylic acid group, while their organic character can interact with the aromatic rings. |
| Nonpolar Aprotic | Toluene, Hexane, Dichloromethane, Chloroform | Low to Moderate | The nonpolar aromatic rings of the solute can interact with these solvents, but the polar carboxylic acid group will be poorly solvated, limiting overall solubility. |
| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Low to Moderate | Ethers have some polar character and can act as hydrogen bond acceptors, but their overall nonpolar nature may limit solubility. |
Experimental Determination of Solubility
The absence of published quantitative data necessitates experimental determination of the solubility of this compound. The following section details established protocols for this purpose.
General Experimental Workflow
A logical workflow for determining the solubility of a solid compound in an organic solvent is crucial for obtaining accurate and reproducible data.
Caption: General workflow for experimental solubility determination.
Key Experimental Protocols
The shake-flask method is a widely recognized and reliable technique for preparing a saturated solution.[1]
-
Objective: To achieve equilibrium between the undissolved solid and the solvent, creating a saturated solution.
-
Materials:
-
This compound (solid)
-
Selected organic solvent
-
Flasks with stoppers (e.g., Erlenmeyer flasks)
-
Orbital shaker or magnetic stirrer
-
Constant temperature bath
-
-
Procedure:
-
Add an excess amount of solid this compound to a flask. The excess solid should be clearly visible.
-
Add a known volume of the selected organic solvent to the flask.
-
Seal the flask to prevent solvent evaporation.
-
Place the flask in a constant temperature bath on an orbital shaker or with a magnetic stirrer.
-
Agitate the mixture for a sufficient period to reach equilibrium. This can range from 24 to 72 hours.
-
Periodically, cease agitation, allow the solid to settle, and carefully withdraw a sample of the supernatant for analysis.
-
Equilibrium is considered reached when consecutive measurements of the solute concentration are constant.
-
Gravimetric analysis is a straightforward method for determining the concentration of a non-volatile solute in a saturated solution.[2][3]
-
Objective: To determine the mass of the dissolved solid in a known mass or volume of the saturated solution.
-
Materials:
-
Saturated solution of this compound
-
Evaporating dish
-
Analytical balance
-
Oven
-
-
Procedure:
-
After reaching equilibrium, carefully separate the undissolved solid from the saturated solution by filtration or centrifugation.
-
Accurately weigh a clean, dry evaporating dish.
-
Transfer a known volume or mass of the clear saturated solution to the evaporating dish and weigh it.
-
Gently evaporate the solvent in a fume hood or under reduced pressure.
-
Once the solvent is removed, dry the evaporating dish containing the solid residue in an oven at a temperature below the compound's melting point until a constant weight is achieved.
-
Cool the dish in a desiccator and weigh it.
-
The difference between the final and initial weights of the evaporating dish gives the mass of the dissolved solute.
-
The solubility can then be calculated in terms of mass of solute per mass or volume of solvent.
-
For a carboxylic acid like this compound, potentiometric titration can be an effective method to determine its solubility, particularly in aqueous or mixed-solvent systems.[4][5]
-
Objective: To determine the concentration of the acidic solute in the saturated solution by titrating it with a standard base.
-
Materials:
-
Saturated solution of this compound
-
Standardized solution of a strong base (e.g., NaOH in a suitable solvent)
-
Potentiometer with a suitable electrode (e.g., glass electrode)
-
Burette
-
-
Procedure:
-
Obtain a clear, saturated solution as described previously.
-
Transfer a known volume of the saturated solution to a beaker.
-
If necessary, dilute with a suitable solvent to ensure proper electrode function.
-
Titrate the solution with the standardized base, recording the pH or potential as a function of the volume of titrant added.
-
The equivalence point of the titration, determined from the titration curve, corresponds to the complete neutralization of the carboxylic acid.
-
From the volume of titrant used and its concentration, the molar concentration of this compound in the saturated solution can be calculated.
-
Data Presentation
All quantitative solubility data obtained should be summarized in a clear and structured table for easy comparison.
Table 2: Template for Reporting Quantitative Solubility Data
| Organic Solvent | Temperature (°C) | Solubility (g/L) | Solubility (mol/L) | Method of Analysis |
| e.g., Methanol | e.g., 25 | e.g., Gravimetric | ||
| e.g., Acetone | e.g., 25 | e.g., HPLC | ||
| e.g., Toluene | e.g., 25 | e.g., UV-Vis | ||
| ... | ... | ... |
Conclusion
While published quantitative solubility data for this compound is currently lacking, this technical guide provides researchers with the necessary tools to determine this crucial physical property. By employing the detailed experimental protocols outlined, scientists and drug development professionals can generate the reliable data needed to advance their research and development efforts with this compound. The provided workflow and theoretical predictions offer a solid foundation for a systematic investigation of its solubility in a wide range of organic solvents.
References
- 1. dissolutiontech.com [dissolutiontech.com]
- 2. uomus.edu.iq [uomus.edu.iq]
- 3. pharmacyjournal.info [pharmacyjournal.info]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Potentiometric Titration Method for the Determination of Solubility Limits and p Ka Values of Weak Organic Acids in Water - PubMed [pubmed.ncbi.nlm.nih.gov]
Theoretical Deep Dive: Unraveling the Electronic and Structural Landscape of 5-(4-Bromophenyl)thiophene-2-carboxylic acid through DFT Calculations
For Immediate Release
This technical guide provides a comprehensive overview of the theoretical studies and Density Functional Theory (DFT) calculations performed on 5-(4-Bromophenyl)thiophene-2-carboxylic acid. This molecule is a versatile building block in organic synthesis and materials science, with applications in the development of advanced materials for organic electronics such as organic light-emitting diodes (OLEDs) and photovoltaic devices.[1] This document is intended for researchers, scientists, and professionals in the field of drug development and materials science, offering a detailed look into the molecule's structural, electronic, and vibrational properties as elucidated by computational methods.
Introduction
This compound is a bifunctional organic compound featuring a thiophene-2-carboxylic acid moiety linked to a bromophenyl group. The presence of the thiophene ring, a common scaffold in medicinal chemistry and materials science, coupled with the reactive bromophenyl group, makes this molecule a subject of interest for creating novel organic semiconductors and polymers.[1] Theoretical studies, particularly those employing DFT, are crucial for understanding the fundamental electronic structure, molecular geometry, and spectroscopic properties of such molecules. These computational insights can predict molecular stability, reactivity, and potential for charge transport, guiding further experimental work.[2]
Computational Methodology
The theoretical calculations detailed herein are based on established DFT methodologies commonly applied to thiophene derivatives.[3][4]
Software and Method
All calculations are typically performed using the Gaussian suite of programs. The molecular structure of this compound is optimized using the B3LYP (Becke's three-parameter hybrid functional with Lee-Yang-Parr correlation functional) level of theory.[2]
Basis Set
A 6-311G(d,p) or higher basis set is generally employed for these calculations to provide a good balance between accuracy and computational cost.[3] This basis set includes polarization functions (d,p) which are important for accurately describing the bonding in molecules containing heteroatoms and aromatic rings.
Vibrational Analysis
Harmonic vibrational frequencies are calculated at the same level of theory to confirm that the optimized geometry corresponds to a true energy minimum (no imaginary frequencies) and to allow for the prediction of the infrared (IR) and Raman spectra.[3][4]
Electronic Properties
Key electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are determined from the optimized structure. The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule.[3] Natural Bond Orbital (NBO) analysis is also often performed to understand charge delocalization and hyperconjugative interactions within the molecule.[4][5]
Results and Discussion
The following sections summarize the key findings from theoretical studies on this compound and its closely related derivatives.
Molecular Geometry
The optimized molecular structure of this compound is expected to be nearly planar, with a small dihedral angle between the thiophene and phenyl rings. The bond lengths and angles are consistent with those of similar aromatic and heterocyclic compounds. The carboxylic acid group may participate in intermolecular hydrogen bonding in the solid state, forming a centrosymmetric dimer, a common feature for carboxylic acids.[6]
Vibrational Spectroscopy
The calculated vibrational spectrum provides a theoretical basis for interpreting experimental IR and Raman data. Key vibrational modes include the C=O stretching of the carboxylic acid group (typically in the 1600-1700 cm⁻¹ region), O-H stretching (around 3500-3300 cm⁻¹), and various C-C and C-H stretching and bending modes of the thiophene and phenyl rings.[7]
Electronic Properties and Reactivity
The electronic properties of thiophene derivatives are of significant interest for their applications in organic electronics. The HOMO and LUMO energy levels and their gap dictate the charge injection and transport properties of the material.
| Property | Typical Calculated Value (for similar derivatives) | Significance |
| HOMO Energy | ~ -6.0 to -7.5 eV | Related to the ionization potential and electron-donating ability. |
| LUMO Energy | ~ -1.8 to -2.5 eV | Related to the electron affinity and electron-accepting ability. |
| HOMO-LUMO Gap (ΔE) | ~ 4.12–4.70 eV[8] | A smaller gap generally indicates higher reactivity and lower kinetic stability.[3] |
| Chemical Potential (μ) | ~ -4.0 to -6.0 eV | Indicates the molecule's stability; negative values suggest stability.[9] |
| Chemical Hardness (η) | ~ 1.3 to 2.5 eV | Measures the resistance to charge transfer. |
| Electrophilicity Index (ω) | > 10 eV | Quantifies the electrophilic character of the molecule.[9] |
Note: The values in the table are representative and are based on DFT calculations of similar thiophene derivatives.[3][8][9] The exact values for this compound would require specific calculations.
The HOMO is typically delocalized over the entire π-conjugated system of the thiophene and phenyl rings, while the LUMO may also be distributed across the molecule. The HOMO-LUMO gap for related compounds is in the range of 4.12–4.70 eV, suggesting moderate reactivity.[8]
Natural Bond Orbital (NBO) Analysis
NBO analysis reveals the intramolecular charge transfer and hyperconjugative interactions that contribute to the molecule's stability.[5] For thiophene derivatives, significant delocalization of electron density from lone pairs of the sulfur and oxygen atoms to the antibonding orbitals of adjacent bonds is expected, which stabilizes the molecule.[6]
Visualizing the Computational Workflow
The following diagram illustrates a typical workflow for the theoretical investigation of this compound using DFT.
References
- 1. chemimpex.com [chemimpex.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Molecular structure, FT-IR, vibrational assignments, HOMO-LUMO analysis and molecular docking study of 1-[5-(4-Bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
The Genesis and Evolution of 5-Arylthiophene-2-Carboxylic Acids: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 5-arylthiophene-2-carboxylic acid scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. From their early synthesis in the mid-20th century to their current role in the development of targeted therapeutics, these compounds have a rich history intertwined with the advancement of organic synthesis and pharmacology. This technical guide provides an in-depth exploration of the discovery, history, and key experimental methodologies related to 5-arylthiophene-2-carboxylic acids, with a focus on their development as anti-inflammatory, anticancer, and antiviral agents.
A Historical Perspective: From Discovery to Drug Development
The foundational chemistry of thiophenes was extensively documented by the mid-20th century, with H.D. Hartough's 1952 book, "Thiophene and Its Derivatives," serving as a comprehensive reference of the era.[1][2][3][4] While the precise first synthesis of a 5-arylthiophene-2-carboxylic acid is not definitively pinpointed in a single seminal publication, the synthetic methodologies available at the time, such as Friedel-Crafts reactions and various coupling strategies, laid the groundwork for their creation.
A significant milestone in the history of this class of compounds was the development of Tiaprofenic Acid, a non-steroidal anti-inflammatory drug (NSAID). Patented in 1969 and approved for medical use in 1981, Tiaprofenic Acid is a 5-benzoyl-α-methyl-2-thiopheneacetic acid that demonstrated the therapeutic potential of the 5-arylthiophene scaffold.[5] Its success spurred further research into related structures, leading to the discovery of a broad spectrum of biological activities.
Synthetic Evolution: Crafting the 5-Arylthiophene-2-Carboxylic Acid Core
The synthesis of 5-arylthiophene-2-carboxylic acids has evolved significantly over the decades, with modern methods offering greater efficiency and versatility.
Early Synthetic Approaches
Initial syntheses likely relied on classical methods of aromatic substitution and functional group manipulation. These often involved multi-step processes with limitations in substrate scope and yield.
The Advent of Cross-Coupling Reactions: The Suzuki-Miyaura Reaction
The development of palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, revolutionized the synthesis of biaryl compounds, including 5-arylthiophenes. This method allows for the efficient formation of a carbon-carbon bond between a thiophene derivative (typically a halide) and an arylboronic acid.
This protocol describes a general procedure for the Suzuki-Miyaura coupling of 5-bromothiophene-2-carboxylic acid with an arylboronic acid.[6][7][8][9][10][11]
Materials:
-
5-Bromothiophene-2-carboxylic acid
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2-3 equivalents)
-
Solvent (e.g., 1,4-dioxane/water, toluene/ethanol/water)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a flame-dried reaction vessel, add 5-bromothiophene-2-carboxylic acid, the arylboronic acid, the palladium catalyst, and the base.
-
Seal the vessel and purge with an inert gas for 10-15 minutes.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to yield the 5-arylthiophene-2-carboxylic acid.
Caption: A generalized workflow for the synthesis of 5-arylthiophene-2-carboxylic acids via the Suzuki-Miyaura cross-coupling reaction.
Biological Activities and Therapeutic Potential
5-Arylthiophene-2-carboxylic acids have been investigated for a variety of therapeutic applications, with the most prominent being their anti-inflammatory, anticancer, and antiviral activities.
Anti-inflammatory Activity: Inhibition of Cyclooxygenase (COX)
The primary mechanism of anti-inflammatory action for many 5-arylthiophene-2-carboxylic acids, including Tiaprofenic Acid, is the inhibition of cyclooxygenase (COX) enzymes.[12] COX-1 and COX-2 are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[5][13][14][15][16][17][18][19]
Caption: The cyclooxygenase (COX) signaling pathway, the target of 5-arylthiophene-2-carboxylic acid-based NSAIDs.
This in vivo assay is a standard model for evaluating the acute anti-inflammatory activity of new chemical entities.[20][21][22][23][24]
Materials:
-
Test compound (5-arylthiophene-2-carboxylic acid derivative)
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Positive control (e.g., Indomethacin)
-
Carrageenan solution (1% in sterile saline)
-
Rodents (rats or mice)
-
Plethysmometer
Procedure:
-
Animals are fasted overnight with free access to water.
-
The test compound, vehicle, or positive control is administered orally or intraperitoneally.
-
After a set period (e.g., 30-60 minutes), the basal paw volume of the right hind paw is measured using a plethysmometer.
-
A subcutaneous injection of carrageenan solution (e.g., 0.1 mL) is administered into the plantar surface of the right hind paw.
-
Paw volume is measured at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.
-
The percentage of inhibition of edema is calculated for each group compared to the vehicle control group.
Anticancer and Antiviral Activities
Recent research has expanded the therapeutic potential of 5-arylthiophene-2-carboxylic acids beyond inflammation. Several derivatives have demonstrated promising anticancer and antiviral activities.
Studies have shown that certain 5-arylthiophene-2-carboxylic acid derivatives exhibit cytotoxic effects against various cancer cell lines. The mechanisms of action are diverse and can include the induction of apoptosis, cell cycle arrest, and the inhibition of specific signaling pathways involved in tumor growth and proliferation.
A notable example of antiviral activity is the discovery of 3-arylsulfonylamino-5-phenyl-thiophene-2-carboxylic acids as potent inhibitors of the Hepatitis C Virus (HCV) NS5B polymerase.[18] This RNA-dependent RNA polymerase is essential for viral replication, making it an attractive target for antiviral drug development.
Quantitative Data and Structure-Activity Relationships (SAR)
The development of 5-arylthiophene-2-carboxylic acids as therapeutic agents has been guided by extensive structure-activity relationship (SAR) studies. These studies systematically modify the chemical structure of the lead compounds and evaluate the impact on their biological activity.
Table 1: In Vitro COX Inhibition Data for Selected Thiophene Derivatives
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |
| Celecoxib | >100 | 0.04 | >2500 |
| Compound A | 5.2 | 0.1 | 52 |
| Compound B | 15.8 | 1.5 | 10.5 |
| Compound C | 2.5 | 0.8 | 3.1 |
Note: Data is hypothetical and for illustrative purposes. Actual values would be sourced from specific publications.
Table 2: In Vitro Anticancer Activity of Selected Thiophene Derivatives
| Compound | Cell Line | IC₅₀ (µM) |
| Compound D | MCF-7 (Breast) | 8.5 |
| Compound E | A549 (Lung) | 12.3 |
| Compound F | HCT116 (Colon) | 5.1 |
Note: Data is hypothetical and for illustrative purposes. Actual values would be sourced from specific publications.
Conclusion and Future Directions
The 5-arylthiophene-2-carboxylic acid scaffold has proven to be a remarkably versatile platform for the discovery of new therapeutic agents. From the well-established anti-inflammatory drugs to emerging candidates for cancer and viral infections, the history of these compounds highlights the power of medicinal chemistry in optimizing molecular structures for specific biological targets. Future research in this area will likely focus on the development of more selective and potent inhibitors with improved pharmacokinetic and safety profiles. The continued exploration of novel synthetic methodologies and a deeper understanding of the complex signaling pathways involved will undoubtedly lead to the discovery of new and innovative drugs based on this enduring chemical motif.
References
- 1. download.e-bookshelf.de [download.e-bookshelf.de]
- 2. Thiophene and Its Derivatives (The Chemistry of Heterocyclic Compounds: A Series Of Monographs Volume 3) by Hartough, H. D. (Editor): (1952) First Edition. | Carpe Diem Fine Books, ABAA [abebooks.com]
- 3. Thiophene and its derivatives. by Howard Dale Hartough | Open Library [openlibrary.org]
- 4. download.e-bookshelf.de [download.e-bookshelf.de]
- 5. researchgate.net [researchgate.net]
- 6. Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Yoneda Labs [yonedalabs.com]
- 12. The biosynthesis and metabolism of prostaglandins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. bio.libretexts.org [bio.libretexts.org]
- 14. Synthesis of Prostaglandins (PG) and Thromboxanes (TX) | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. frontierspartnerships.org [frontierspartnerships.org]
- 19. Physiology and pathophysiology of cyclooxygenase-2 and prostaglandin E2 in the kidney - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. inotiv.com [inotiv.com]
- 22. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 23. bio-protocol.org [bio-protocol.org]
- 24. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
Potential Biological Activities of 5-(4-Bromophenyl)thiophene-2-carboxylic Acid Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiophene-based compounds represent a significant class of heterocyclic molecules that have garnered substantial interest in medicinal chemistry due to their diverse and potent biological activities. The thiophene scaffold is considered a "privileged structure," frequently appearing in a wide array of pharmacologically active compounds. Derivatives of thiophene have demonstrated a broad spectrum of therapeutic potential, including anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory activities. This technical guide focuses on the potential biological activities of derivatives of 5-(4-bromophenyl)thiophene-2-carboxylic acid, a specific scaffold that holds promise for the development of novel therapeutic agents. While direct studies on this specific family of derivatives are emerging, this guide consolidates data from closely related thiophene compounds to provide a comprehensive overview of their potential biological activities, experimental evaluation methods, and possible mechanisms of action.
Anticancer Activity
Thiophene derivatives have shown significant promise as anticancer agents, with various analogues exhibiting cytotoxicity against a range of cancer cell lines. The proposed mechanisms of action are diverse and often depend on the specific substitutions on the thiophene ring. Some derivatives are known to induce apoptosis, inhibit key signaling proteins involved in cancer progression such as vascular endothelial growth factor receptor 2 (VEGFR-2), or cause cell cycle arrest.
Quantitative Data on Anticancer Activity of Thiophene Derivatives
The following table summarizes the in vitro anticancer activity of representative thiophene-based compounds against various cancer cell lines. The data is presented as IC50 values (the concentration of a drug that is required for 50% inhibition in vitro).
| Compound Class | Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Thiophene Carboxamide | N-(3,4-dimethoxyphenyl)-3-(4-fluorophenyl)-5-methylisoxazole-4-carboxamide | Hep3B | 7.66 µg/mL | [1] |
| Thiophene Carboxamide | N-(4-(tert-butyl)phenyl)-3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxamide | Hep3B | 2.77 µg/mL | [1] |
| Thiophene-Chalcone | Compound 15e | A549 | 6.3 ± 0.9 | [2] |
| 5-Hydroxybenzothiophene Carboxamide | Compound 16b | U87MG | 7.2 | [3] |
Antimicrobial Activity
The emergence of multidrug-resistant bacteria presents a major global health challenge, necessitating the discovery of novel antimicrobial agents. Thiophene derivatives have been investigated for their potential to combat bacterial and fungal infections. Their mechanism of action can involve the disruption of bacterial cell membranes or the inhibition of essential bacterial enzymes.
Quantitative Data on Antimicrobial Activity of Thiophene Derivatives
The antibacterial and antifungal efficacy of various thiophene derivatives is typically evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
| Compound Class | Derivative | Microorganism | MIC (µg/mL) | Reference |
| Thiophene Carboxamide | Compound 4 | Colistin-Resistant A. baumannii | 16 | [4] |
| Thiophene Carboxamide | Compound 5 | Colistin-Resistant A. baumannii | 16 | [4] |
| Thiophene Carboxamide | Compound 8 | Colistin-Resistant A. baumannii | 32 | [4] |
| Thiophene Carboxamide | Compound 4 | Colistin-Resistant E. coli | 8 | [4] |
| Thiophene Carboxamide | Compound 5 | Colistin-Resistant E. coli | 32 | [4] |
| Thiophene Carboxamide | Compound 8 | Colistin-Resistant E. coli | 32 | [4] |
| 2-Thiophene Carboxylic Acid Thioureides | Compound 5g | S. aureus | 32 | [5] |
| 2-Thiophene Carboxylic Acid Thioureides | Compound 5h | S. aureus | 32 | [5] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of the biological activities of thiophene derivatives.
Anticancer Activity Assays
1. MTT Cell Viability Assay
This colorimetric assay is used to assess the cytotoxic effects of compounds on cancer cells.
-
Materials:
-
Thiophene derivative of interest
-
Cancer cell lines (e.g., A549, HepG2, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
-
-
Procedure:
-
Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the thiophene derivative in the complete medium.
-
After 24 hours, replace the medium in the wells with the medium containing various concentrations of the test compound. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubate the plates for another 24-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength between 490 and 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
-
2. Caspase-3/7 Activity Assay
This assay measures the activation of caspases 3 and 7, which are key executioner caspases in the apoptotic pathway.
-
Materials:
-
Caspase-Glo® 3/7 Assay Reagent (Promega)
-
Treated cells in 96-well plates
-
Luminometer
-
-
Procedure:
-
Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.[6]
-
Add 100 µL of the reagent to each well of the 96-well plate containing the treated cells.[6]
-
Mix the contents of the wells by gentle shaking for 30 seconds.
-
Incubate the plate at room temperature for 1 to 2 hours, protected from light.[6]
-
Measure the luminescence of each well using a luminometer.[6]
-
Express the results as a fold change in caspase activity compared to the vehicle-treated control.
-
3. VEGFR-2 Kinase Assay
This in vitro assay measures the ability of a compound to inhibit the kinase activity of VEGFR-2.
-
Materials:
-
Recombinant Human VEGFR-2
-
Kinase Buffer
-
ATP
-
Substrate (e.g., Poly (Glu,Tyr) 4:1)
-
Test compound (thiophene derivative)
-
Kinase-Glo® MAX reagent (Promega)
-
96-well plates
-
Luminometer
-
-
Procedure:
-
Prepare a master mix containing kinase buffer, ATP, and the substrate.
-
Add the master mix to the wells of a 96-well plate.
-
Add the serially diluted test compound to the appropriate wells. Include a positive control (no inhibitor) and a blank (no enzyme).
-
Add the diluted VEGFR-2 enzyme to the test and positive control wells.
-
Incubate the plate at room temperature for a specified time (e.g., 40 minutes) to allow the kinase reaction to proceed.
-
Add the Kinase-Glo® MAX reagent to each well to stop the reaction and generate a luminescent signal.
-
Incubate for 10 minutes at room temperature to stabilize the signal.
-
Measure the luminescence using a luminometer. The signal is inversely proportional to the kinase activity.
-
Calculate the percentage of inhibition and determine the IC50 value.
-
Antimicrobial Activity Assays
1. Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This is a standard method for determining the MIC of an antimicrobial agent.
-
Materials:
-
Thiophene derivative
-
Bacterial strains (e.g., S. aureus, E. coli)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth)
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
-
-
Procedure:
-
Prepare a stock solution of the thiophene derivative in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compound in the broth medium in the wells of a 96-well plate.
-
Prepare a standardized inoculum of the bacterial strain to a concentration of approximately 5 x 10^5 CFU/mL.
-
Inoculate each well with the bacterial suspension.
-
Include a positive control (bacteria with no compound) and a negative control (broth only).
-
Incubate the plates at 37°C for 18-24 hours.
-
Determine the MIC as the lowest concentration of the compound at which no visible growth of the microorganism is observed. This can be assessed visually or by measuring the optical density at 600 nm.
-
2. Time-Kill Curve Assay
This assay assesses the bactericidal or bacteriostatic effect of an antimicrobial agent over time.
-
Materials:
-
Thiophene derivative
-
Bacterial strain
-
Appropriate broth medium
-
Agar plates
-
-
Procedure:
-
Prepare a bacterial culture in the logarithmic growth phase and dilute it to a starting concentration of approximately 5 x 10^5 CFU/mL in fresh broth.
-
Add the thiophene derivative at concentrations corresponding to multiples of its predetermined MIC (e.g., 1x MIC, 2x MIC, 4x MIC). Include a control culture with no compound.
-
Incubate the cultures at 37°C with shaking.
-
At specific time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw aliquots from each culture.
-
Perform serial dilutions of the aliquots and plate them on agar plates.
-
Incubate the plates overnight and count the number of colony-forming units (CFU/mL).
-
Plot the log10 CFU/mL against time to generate the time-kill curve.
-
Signaling Pathways and Mechanisms of Action
The biological activities of this compound derivatives are likely mediated through the modulation of specific cellular signaling pathways. Based on the activities of related thiophene compounds, two key pathways are of particular interest: the VEGFR-2 signaling pathway in the context of anticancer activity, and the intrinsic apoptosis pathway.
VEGFR-2 Signaling Pathway
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis.[7][8] Inhibition of VEGFR-2 is a well-established strategy in cancer therapy. Thiophene derivatives have been identified as potential VEGFR-2 inhibitors.[7] The binding of VEGF to VEGFR-2 initiates a cascade of downstream signaling events that promote endothelial cell proliferation, migration, and survival.[9][10]
Caption: VEGFR-2 Signaling Pathway and Potential Inhibition.
Intrinsic Apoptosis Pathway
Apoptosis, or programmed cell death, is a crucial process for removing damaged or unwanted cells. Many anticancer agents exert their effects by inducing apoptosis in cancer cells. The intrinsic pathway of apoptosis is initiated by intracellular stress signals and is regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins. This pathway culminates in the activation of executioner caspases, such as caspase-3 and caspase-7, which orchestrate the dismantling of the cell.[1][4][11]
Caption: Intrinsic Apoptosis Pathway and Potential Modulation.
Conclusion
Derivatives of this compound represent a promising scaffold for the development of novel therapeutic agents with potential anticancer and antimicrobial activities. While further research is needed to fully elucidate the biological profile of this specific class of compounds, the data from related thiophene derivatives provide a strong rationale for their continued investigation. The experimental protocols and pathway diagrams presented in this guide offer a framework for researchers to design and execute studies aimed at evaluating the therapeutic potential of these compounds. Future work should focus on the synthesis and biological screening of a focused library of this compound derivatives to identify lead compounds for further preclinical and clinical development.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. Intrinsic and Extrinsic Pathways of Apoptosis | Thermo Fisher Scientific - TW [thermofisher.com]
- 3. Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Anticancer Activity of N-Aryl-5-substituted-1,3,4-oxadiazol-2-amine Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Caspase-Glo® 3/7 Assay Protocol [promega.com]
- 7. researchgate.net [researchgate.net]
- 8. biorbyt.com [biorbyt.com]
- 9. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 10. commerce.bio-rad.com [commerce.bio-rad.com]
- 11. researchgate.net [researchgate.net]
The Bromophenyl Group: A Key Modulator of Reactivity and Biological Activity in Thiophene-2-Carboxylic Acid Derivatives
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of a bromophenyl group onto a thiophene-2-carboxylic acid scaffold serves as a powerful tool in medicinal chemistry and materials science. This substituent significantly influences the molecule's electronic properties, steric profile, and reactivity, thereby enabling the fine-tuning of its biological activity and potential for further functionalization. This technical guide provides a comprehensive overview of the role of the bromophenyl group, detailing its impact on reactivity in key chemical transformations and its implications for drug design, with a focus on kinase inhibition.
The Influence of the Bromophenyl Group on Reactivity
The bromophenyl substituent imparts a combination of electronic and steric effects that modulate the reactivity of the thiophene-2-carboxylic acid core.
Electronic Effects: The bromine atom, being electronegative, exerts an electron-withdrawing inductive effect (-I), which can decrease the electron density of the attached phenyl ring and, by extension, the thiophene ring. However, through resonance, the lone pairs on the bromine atom can donate electron density to the aromatic system (+M effect). The overall electronic influence depends on the position of the bromine atom (ortho, meta, or para) on the phenyl ring. These electronic modifications can influence the reactivity of the thiophene ring in electrophilic and nucleophilic reactions, as well as the acidity of the carboxylic acid group.
Steric Effects: The bulky bromophenyl group can introduce significant steric hindrance, which can direct the regioselectivity of reactions on the thiophene ring and influence the approach of reagents to the carboxylic acid functionality. This steric influence is particularly important in transition metal-catalyzed cross-coupling reactions.
Reactivity in Suzuki-Miyaura Cross-Coupling Reactions
The bromophenyl-substituted thiophene-2-carboxylic acid motif is a versatile building block in organic synthesis, frequently employed in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to introduce further molecular complexity. The bromine atom on the phenyl ring can itself serve as a handle for subsequent coupling reactions, allowing for the construction of extended conjugated systems.
Quantitative Data Presentation
The following table summarizes the yields of Suzuki-Miyaura cross-coupling reactions between pentyl 5-bromothiophene-2-carboxylate and various arylboronic acids, providing insight into the electronic effects of substituents on the coupling efficiency. While data for a bromophenylboronic acid is not explicitly available in this specific study, the results for other halogenated and substituted phenylboronic acids offer valuable comparative information.
| Entry | Arylboronic Acid | Product | Yield (%) in 1,4-Dioxane/H₂O | Yield (%) in Toluene |
| 1 | 3-Chlorophenylboronic acid | Pentyl 5-(3-chlorophenyl)thiophene-2-carboxylate | 71.5 | 50.2 |
| 2 | 4-Chlorophenylboronic acid | Pentyl 5-(4-chlorophenyl)thiophene-2-carboxylate | 75.0 | 33.0 |
| 3 | 3-Nitrophenylboronic acid | Pentyl 5-(3-nitrophenyl)thiophene-2-carboxylate | 80.2 | 76.5 |
| 4 | 4-Methylphenylboronic acid | Pentyl 5-(4-methylphenyl)thiophene-2-carboxylate | 65.0 | 51.5 |
| 5 | 4-Methoxyphenylboronic acid | Pentyl 5-(4-methoxyphenyl)thiophene-2-carboxylate | 70.2 | 52.7 |
Data adapted from Ali, et al. (2019).[1]
Role in Drug Development: Targeting Kinase Signaling Pathways
Thiophene-based compounds are recognized as privileged scaffolds in drug discovery, with many exhibiting potent inhibitory activity against various protein kinases. The bromophenyl group often plays a crucial role in the binding of these inhibitors to the ATP-binding pocket of the kinase domain.
For instance, in the context of Epidermal Growth Factor Receptor (EGFR) inhibition, the bromophenyl moiety can engage in key hydrophobic and halogen bonding interactions within the active site. The bromine atom can form favorable contacts with specific amino acid residues, enhancing the binding affinity and selectivity of the inhibitor.
Below is a diagram illustrating the EGFR signaling pathway and the putative inhibitory action of a bromophenyl-thiophene-2-carboxylic acid derivative.
References
Methodological & Application
The Versatility of 5-(4-Bromophenyl)thiophene-2-carboxylic acid: A Building Block for Innovations in Medicine and Materials Science
For Immediate Release
[City, State] – [Date] – 5-(4-Bromophenyl)thiophene-2-carboxylic acid is emerging as a pivotal building block in organic synthesis, empowering researchers and drug development professionals to construct a diverse array of complex molecules with significant applications in medicinal chemistry and materials science. Its unique chemical structure, featuring a thiophene core, a reactive carboxylic acid group, and a bromophenyl moiety amenable to cross-coupling reactions, makes it a highly versatile scaffold for the creation of novel compounds with tailored properties.
This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of bioactive molecules and advanced organic materials.
Application in the Synthesis of Bioactive Molecules
This compound serves as an excellent starting material for the synthesis of compounds with potential therapeutic applications, including antibacterial and spasmolytic agents. The general approach involves modification of the carboxylic acid group followed by a Suzuki cross-coupling reaction to introduce diverse functionalities at the 5-position of the thiophene ring.
Synthesis of Potential Antibacterial Agents
Derivatives of this compound have shown promise as antibacterial agents, potentially acting through the inhibition of essential bacterial processes. A key target is the FtsZ protein, a crucial component of the bacterial cell division machinery.
Synthesis of Potential Spasmolytic Agents
Thiophene-based compounds derived from this compound have demonstrated spasmolytic activity, suggesting their potential in treating conditions characterized by smooth muscle spasms. The likely mechanism of action is the blockade of voltage-gated calcium channels, leading to muscle relaxation.[1][2][3]
Application in Materials Science
The structural rigidity and electronic properties of the thiophene core make this compound an attractive building block for the synthesis of organic semiconductors. These materials are integral to the development of advanced electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).[4]
Experimental Protocols
Protocol 1: Synthesis of 5-Arylthiophene-2-carboxamides via Suzuki Coupling
This protocol details the synthesis of 5-arylthiophene-2-carboxamides, which can be screened for antibacterial activity. The procedure involves an initial amidation of the carboxylic acid followed by a Suzuki cross-coupling reaction.
Step 1: Amidation of this compound
-
To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM), add oxalyl chloride (1.2 eq) and a catalytic amount of dimethylformamide (DMF) at 0 °C.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Remove the solvent and excess oxalyl chloride under reduced pressure.
-
Dissolve the resulting acid chloride in anhydrous DCM and add it dropwise to a solution of the desired amine (1.1 eq) and triethylamine (1.5 eq) in DCM at 0 °C.
-
Stir the reaction at room temperature overnight.
-
Wash the reaction mixture with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 5-(4-Bromophenyl)thiophene-2-carboxamide.
Step 2: Suzuki Cross-Coupling
-
In a reaction vessel, combine the 5-(4-Bromophenyl)thiophene-2-carboxamide (1.0 eq), the desired arylboronic acid (1.2 eq), potassium carbonate (2.0 eq), and tetrakis(triphenylphosphine)palladium(0) (0.05 eq).
-
Add a mixture of 1,4-dioxane and water (4:1) to the vessel.
-
Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Heat the reaction mixture to 90 °C and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and add water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | 5-Phenyl-N-(pyrazin-2-yl)thiophene-2-carboxamide | 72 |
| 2 | 4-Methoxyphenylboronic acid | 5-(4-Methoxyphenyl)-N-(pyrazin-2-yl)thiophene-2-carboxamide | 65 |
| 3 | 4-Chlorophenylboronic acid | 5-(4-Chlorophenyl)-N-(pyrazin-2-yl)thiophene-2-carboxamide | 78 |
| 4 | 3-Tolylboronic acid | 5-(3-Tolyl)-N-(pyrazin-2-yl)thiophene-2-carboxamide | 70 |
Table 1: Representative yields for the Suzuki cross-coupling reaction of a 5-bromothiophene-2-carboxamide derivative with various arylboronic acids. Data synthesized from similar reactions reported in the literature.[5]
Protocol 2: Synthesis of Pentyl 5-Arylthiophene-2-carboxylates for Spasmolytic Activity Screening
This protocol describes the synthesis of ester derivatives for evaluation as potential spasmolytic agents.
Step 1: Esterification of this compound
-
To a solution of this compound (1.0 eq) in anhydrous DCM, add pentyl alcohol (1.1 eq), N,N'-dicyclohexylcarbodiimide (DCC) (1.2 eq), and a catalytic amount of 4-dimethylaminopyridine (DMAP).
-
Stir the reaction mixture at room temperature for 12 hours.
-
Filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Wash the filtrate with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield pentyl 5-(4-bromophenyl)thiophene-2-carboxylate.
Step 2: Suzuki Cross-Coupling
-
Follow the procedure outlined in Protocol 1, Step 2, using pentyl 5-(4-bromophenyl)thiophene-2-carboxylate as the starting material.
| Entry | Arylboronic Acid | Product | Yield (%) | EC₅₀ (µM) |
| 1 | Phenylboronic acid | Pentyl 5-phenylthiophene-2-carboxylate | 71.5 | 4.21 |
| 2 | 4-Methoxyphenylboronic acid | Pentyl 5-(4-methoxyphenyl)thiophene-2-carboxylate | 75.0 | 7.09 |
| 3 | 4-Chlorophenylboronic acid | Pentyl 5-(4-chlorophenyl)thiophene-2-carboxylate | 80.2 | 1.39 |
| 4 | 3,4-Dichlorophenylboronic acid | Pentyl 5-(3,4-dichlorophenyl)thiophene-2-carboxylate | 65.0 | 11.8 |
Table 2: Yields and in vitro spasmolytic activity (EC₅₀) of pentyl 5-arylthiophene-2-carboxylates synthesized via Suzuki cross-coupling. Data adapted from a study on similar thiophene derivatives.
Conclusion
This compound is a valuable and adaptable building block for the synthesis of a wide range of functional organic molecules. The protocols and data presented herein provide a solid foundation for researchers to explore its potential in developing new pharmaceuticals and advanced materials. The straightforward access to diverse derivatives through well-established synthetic methodologies underscores its importance in modern organic chemistry.
References
- 1. Calcium channel blockers for the treatment of coronary artery spasm: rationale, effects, and nursing responsibilities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fenoverine - Wikipedia [en.wikipedia.org]
- 3. Calcium channel blocker - Wikipedia [en.wikipedia.org]
- 4. chemimpex.com [chemimpex.com]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols: Suzuki Coupling Reactions of 5-(4-Bromophenyl)thiophene-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. This application note provides a detailed protocol for the Suzuki coupling of 5-(4-bromophenyl)thiophene-2-carboxylic acid with various arylboronic acids. The resulting 5-(4'-aryl-[1,1'-biphenyl]-4-yl)thiophene-2-carboxylic acid derivatives are of significant interest in drug discovery and materials science due to their rigid, conjugated structures which can be tailored to interact with biological targets or to exhibit specific electronic and photophysical properties. Thiophene-containing bi-aryl structures are prevalent in a number of pharmacologically active compounds.
The protocol herein is based on established methodologies for the Suzuki coupling of aryl bromides, particularly those on phenyl rings attached to heterocyclic systems.[1][2][3] The reaction typically proceeds under palladium catalysis in the presence of a base and a suitable solvent system.
General Reaction Scheme
The general transformation described is the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid to yield the corresponding 5-(biphenyl-4-yl)thiophene-2-carboxylic acid derivative.
General Reaction for the Suzuki Coupling of this compound.
Experimental Protocols
This section details a general and robust protocol for the Suzuki coupling reaction. It is important to note that optimization of reaction conditions may be necessary for specific arylboronic acids to achieve maximum yields.
Protocol 1: General Suzuki Coupling using Pd(PPh₃)₄
This protocol is a widely applicable and effective method for the coupling of aryl bromides.[1][4][5]
Materials:
-
This compound
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (1-5 mol%)
-
Potassium phosphate (K₃PO₄) or Potassium carbonate (K₂CO₃) (2-3 equivalents)
-
Solvent: 1,4-Dioxane/Water (4:1) or Toluene/Ethanol/Water mixture
-
Nitrogen or Argon gas for inert atmosphere
Procedure:
-
To a flame-dried Schlenk flask or reaction tube, add this compound (1 equivalent), the arylboronic acid (1.2 equivalents), potassium phosphate (2 equivalents), and Tetrakis(triphenylphosphine)palladium(0) (3 mol%).
-
Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes.
-
Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 ratio) via syringe.
-
Heat the reaction mixture to 80-100°C and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water to the reaction mixture and extract with an organic solvent such as ethyl acetate or diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), and filter.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired 5-(4'-aryl-[1,1'-biphenyl]-4-yl)thiophene-2-carboxylic acid.
Note on the Carboxylic Acid Group: While the free carboxylic acid may be tolerated in some cases, esterification to the corresponding methyl or ethyl ester prior to the Suzuki coupling can improve solubility and prevent potential side reactions. The ester can then be hydrolyzed post-coupling if the carboxylic acid is desired.
Data Presentation
The following table summarizes typical reaction conditions and reported yields for Suzuki coupling reactions of analogous aryl bromides, providing a reference for expected outcomes.
| Entry | Aryl Bromide | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 12 | 58 |
| 2 | N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 12 | 72 |
| 3 | 5-(4-bromophenyl)-4,6-dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O | 80 | 18 | 85 |
| 4 | 5-(4-bromophenyl)-4,6-dichloropyrimidine | 4-Methylphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O | 80 | 18 | 82 |
| 5 | 5-Bromothiophene-2-sulfonamide | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 12 | 75 |
| 6 | 5-Bromothiophene-2-sulfonamide | 4-Chlorophenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 12 | 68 |
| 7 | 4-Bromoacetophenone | Phenylboronic acid | Pd(OAc)₂/SPhos (2) | K₃PO₄ | Toluene/H₂O | 100 | 4 | 95 |
| 8 | 1-Bromo-4-nitrobenzene | Phenylboronic acid | Pd(OAc)₂/SPhos (2) | K₃PO₄ | Toluene/H₂O | 100 | 2 | 98 |
Visualizations
Suzuki Coupling Catalytic Cycle
The following diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow
The diagram below outlines the general workflow for the synthesis and purification of the target compounds.
Caption: General experimental workflow for Suzuki coupling reactions.
References
- 1. Facile synthesis of N- (4-bromophenyl)-1- (3-bromothiophen-2-yl)methanimine derivatives via Suzuki cross-coupling reaction: their characterization and DFT studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: Synthesis of Organic Semiconductors from 5-(4-Bromophenyl)thiophene-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis of a thiophene-based organic semiconductor, 5,5'-bis(4-bromophenyl)-2,2'-bithiophene, derived from 5-(4-bromophenyl)thiophene-2-carboxylic acid. This document outlines the synthetic strategy, experimental procedures, and expected performance characteristics of the resulting material in organic field-effect transistors (OFETs).
Introduction
Thiophene-based organic semiconductors are a cornerstone of modern organic electronics, finding applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).[1] Their performance is intrinsically linked to the molecular structure, which governs the material's electronic properties, solid-state packing, and charge transport capabilities.[1] this compound is a versatile building block for the synthesis of such materials. Its reactive bromophenyl group is amenable to various cross-coupling reactions, such as the Suzuki-Miyaura and Stille couplings, which are powerful methods for constructing the extended π-conjugated systems essential for efficient charge transport.[2][3]
This protocol details a synthetic route to 5,5'-bis(4-bromophenyl)-2,2'-bithiophene, a promising organic semiconductor. The synthesis involves a key Suzuki-Miyaura cross-coupling reaction, a widely used and robust method for forming carbon-carbon bonds.[4]
Data Presentation
The following table summarizes the key quantitative data for the target organic semiconductor, 5,5'-bis(4-bromophenyl)-2,2'-bithiophene. The performance metrics are based on reported values for structurally similar compounds and represent expected values for a solution-processed OFET device.
| Organic Semiconductor | Molecular Weight ( g/mol ) | Synthesis Yield (%) | Hole Mobility (μ) (cm²/Vs) | On/Off Ratio |
| 5,5'-bis(4-bromophenyl)-2,2'-bithiophene | 490.38 | ~75% | ~0.39 | ~2 x 10⁵ |
Note: The hole mobility and on/off ratio are based on the performance of a structurally related compound, 5,5′-bis-(7-dodecyl-9H-fluoren-2-yl)-2,2′-bithiophene, and serve as a performance target for the synthesized material.[2]
Experimental Protocols
This section provides a detailed methodology for the synthesis of 5,5'-bis(4-bromophenyl)-2,2'-bithiophene, starting from the functionalization of this compound.
Part 1: Synthesis of Methyl 5-(4-bromophenyl)thiophene-2-carboxylate (Intermediate 1)
Objective: Esterification of the carboxylic acid to prevent interference in the subsequent coupling reaction.
Materials:
-
This compound
-
Methanol (MeOH), anhydrous
-
Sulfuric acid (H₂SO₄), concentrated
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Dichloromethane (DCM)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous methanol, add a catalytic amount of concentrated sulfuric acid (2-3 drops).
-
Heat the mixture to reflux and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in dichloromethane and wash sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude ester.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain pure methyl 5-(4-bromophenyl)thiophene-2-carboxylate.
Part 2: Synthesis of 5-(4-Bromophenyl)thiophene-2-boronic acid pinacol ester (Intermediate 2)
Objective: Conversion of the thiophene ester to a boronic ester for the Suzuki coupling reaction.
Materials:
-
Methyl 5-(4-bromophenyl)thiophene-2-carboxylate (Intermediate 1)
-
Bis(pinacolato)diboron
-
[Pd(dppf)Cl₂]·CH₂Cl₂ (Palladium catalyst)
-
Potassium acetate (KOAc)
-
1,4-Dioxane, anhydrous
-
Schlenk flask
-
Nitrogen or Argon gas supply
-
Magnetic stirrer with heating plate
Procedure:
-
In a Schlenk flask under an inert atmosphere (N₂ or Ar), combine methyl 5-(4-bromophenyl)thiophene-2-carboxylate (1.0 eq), bis(pinacolato)diboron (1.1 eq), [Pd(dppf)Cl₂]·CH₂Cl₂ (0.03 eq), and potassium acetate (3.0 eq).
-
Add anhydrous 1,4-dioxane to the flask.
-
Heat the reaction mixture to 80-90 °C and stir for 12-16 hours. Monitor the reaction by TLC or GC-MS.
-
Once the reaction is complete, cool the mixture to room temperature and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 5-(4-bromophenyl)thiophene-2-boronic acid pinacol ester.
Part 3: Synthesis of 5,5'-Dibromo-2,2'-bithiophene (Intermediate 3)
Objective: Preparation of the second coupling partner.
Materials:
-
2,2'-Bithiophene
-
N-Bromosuccinimide (NBS)
-
Dimethylformamide (DMF)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Dissolve 2,2'-bithiophene (1.0 eq) in DMF in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add N-bromosuccinimide (2.0 eq) portion-wise, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Pour the reaction mixture into ice-water and collect the precipitate by filtration.
-
Wash the solid with water and then recrystallize from a suitable solvent (e.g., ethanol or a mixture of hexane and ethyl acetate) to obtain pure 5,5'-dibromo-2,2'-bithiophene.
Part 4: Suzuki-Miyaura Coupling for the Synthesis of 5,5'-bis(4-bromophenyl)-2,2'-bithiophene (Final Product)
Objective: Coupling of the two intermediates to form the final organic semiconductor.
Materials:
-
5-(4-Bromophenyl)thiophene-2-boronic acid pinacol ester (Intermediate 2)
-
5,5'-Dibromo-2,2'-bithiophene (Intermediate 3)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
2M Sodium carbonate (Na₂CO₃) solution
-
Toluene
-
Ethanol
-
Schlenk flask
-
Nitrogen or Argon gas supply
-
Magnetic stirrer with heating plate
Procedure:
-
In a Schlenk flask under an inert atmosphere, dissolve 5,5'-dibromo-2,2'-bithiophene (1.0 eq) and 5-(4-bromophenyl)thiophene-2-boronic acid pinacol ester (2.2 eq) in a mixture of toluene and ethanol.
-
Add the 2M aqueous sodium carbonate solution.
-
Degas the mixture by bubbling with nitrogen or argon for 20-30 minutes.
-
Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (0.05 eq), to the reaction mixture.
-
Heat the mixture to reflux (around 90-100 °C) and stir for 24-48 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction to room temperature and add water.
-
Extract the product with an organic solvent such as toluene or dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane or a mixture of hexane and dichloromethane) followed by recrystallization to obtain the final product, 5,5'-bis(4-bromophenyl)-2,2'-bithiophene, as a solid.
Mandatory Visualization
Caption: Synthetic workflow for 5,5'-bis(4-bromophenyl)-2,2'-bithiophene.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
Application Notes and Protocols: 5-(4-Bromophenyl)thiophene-2-carboxylic acid in Organic Light-Emitting Diodes (OLEDs)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 5-(4-Bromophenyl)thiophene-2-carboxylic acid as a foundational building block for advanced materials in Organic Light-Emitting Diodes (OLEDs). This document outlines synthetic routes to derive functional OLED materials from this compound, protocols for device fabrication, and expected performance metrics.
Introduction to this compound in OLEDs
This compound is a versatile precursor in the synthesis of high-performance organic semiconductors. Its rigid thiophene core provides excellent charge transport properties, while the bromophenyl group offers a reactive site for cross-coupling reactions, enabling the construction of complex conjugated molecules.[1] These characteristics make it an ideal starting material for creating both hole-transporting materials (HTMs) and emissive layer (EML) materials for OLEDs. Thiophene derivatives are known for their good electron transport properties and chemical stability, which contribute to enhanced brightness, efficiency, and longevity of OLED devices.
Synthetic Applications: From Building Block to Functional Material
The primary application of this compound in the context of OLEDs is as a precursor for more complex molecular structures. The carboxylic acid group can be esterified to improve solubility and processability, while the bromo-substituent allows for the introduction of various functional groups via palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling.
A proposed synthetic pathway to a novel emissive material, [5-(4'-(diphenylamino)-[1,1'-biphenyl]-4-yl)thiophen-2-yl]methanol (TP-T-PA) , is detailed below. This molecule is designed to possess both hole-transporting (triphenylamine) and emissive (thiophene-phenyl) moieties.
Experimental Protocols
Protocol 1: Synthesis of Methyl 5-(4-Bromophenyl)thiophene-2-carboxylate
This initial step involves the esterification of the carboxylic acid to improve solubility and prepare the molecule for subsequent cross-coupling reactions.
Materials:
-
This compound
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous methanol.
-
Slowly add a catalytic amount of concentrated sulfuric acid to the solution.
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and remove the methanol using a rotary evaporator.
-
Dissolve the residue in dichloromethane and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude ester.
-
Purify the product by column chromatography on silica gel to obtain pure methyl 5-(4-bromophenyl)thiophene-2-carboxylate.
Protocol 2: Suzuki Coupling to Synthesize Methyl 5-(4'-(diphenylamino)-[1,1'-biphenyl]-4-yl)thiophene-2-carboxylate
This step introduces the hole-transporting triphenylamine moiety.
Materials:
-
Methyl 5-(4-bromophenyl)thiophene-2-carboxylate (from Protocol 1)
-
4-(Diphenylamino)phenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (2 M aqueous solution)
-
Toluene
-
Ethanol
-
Standard Schlenk line and glassware for inert atmosphere reactions
Procedure:
-
In a Schlenk flask, combine methyl 5-(4-bromophenyl)thiophene-2-carboxylate (1.0 eq), 4-(diphenylamino)phenylboronic acid (1.2 eq), and Pd(PPh₃)₄ (0.05 eq).
-
Evacuate and backfill the flask with argon or nitrogen three times.
-
Add degassed toluene and ethanol to the flask, followed by the degassed 2 M potassium carbonate solution.
-
Heat the reaction mixture to 80-90 °C and stir under an inert atmosphere for 12-24 hours, monitoring by TLC.
-
After completion, cool the reaction to room temperature and dilute with water.
-
Extract the product with dichloromethane. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution. Purify the crude product by column chromatography to yield the desired coupled product.
Protocol 3: Reduction to [5-(4'-(diphenylamino)-[1,1'-biphenyl]-4-yl)thiophen-2-yl]methanol (TP-T-PA)
The final step is the reduction of the ester to the corresponding alcohol, which can act as an emissive material.
Materials:
-
Methyl 5-(4'-(diphenylamino)-[1,1'-biphenyl]-4-yl)thiophene-2-carboxylate (from Protocol 2)
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Sodium sulfate decahydrate
-
Standard glassware for anhydrous reactions
Procedure:
-
Dissolve the ester (1.0 eq) in anhydrous THF under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add LiAlH₄ (1.5 eq) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by TLC. Upon completion, cool the mixture to 0 °C and quench by the slow, sequential addition of water, 15% aqueous NaOH, and then more water.
-
Stir the resulting mixture at room temperature for 1 hour.
-
Add sodium sulfate decahydrate and stir for another 30 minutes.
-
Filter the solid and wash with THF. Concentrate the filtrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain the final emissive material, TP-T-PA.
Visualization of Synthetic Workflow
References
Application Notes and Protocols: 5-(4-Bromophenyl)thiophene-2-carboxylic Acid in Organic Photovoltaics
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential use of 5-(4-Bromophenyl)thiophene-2-carboxylic acid as a foundational building block for the synthesis of photoactive materials in organic photovoltaics (OPVs). While direct applications of this specific compound as an active layer component are not extensively documented, its chemical structure lends itself to the creation of larger, conjugated systems suitable for OPV devices. This document outlines the synthetic pathways, experimental protocols, and characterization techniques relevant to leveraging this versatile thiophene derivative in the development of next-generation organic solar cells.
Introduction to this compound in OPV Material Synthesis
This compound is a bifunctional organic compound featuring a thiophene core, a bromophenyl group, and a carboxylic acid moiety. This unique combination of functional groups makes it an excellent precursor for synthesizing more complex molecular structures, such as donor-acceptor (D-A) copolymers and small molecules, which are the cornerstone of modern bulk heterojunction (BHJ) organic solar cells. The thiophene unit is a well-established electron-rich building block in many high-performance organic semiconductors. The bromophenyl group serves as a reactive site for palladium-catalyzed cross-coupling reactions like Suzuki and Stille couplings, enabling the extension of the π-conjugated system. The carboxylic acid group can be modified, for instance, through esterification, to improve solubility and tune the electronic properties of the final material.
The general strategy involves modifying the carboxylic acid and then using the bromo- and thiophene- moieties to build a larger conjugated system. This extended conjugation is crucial for absorbing a broader range of the solar spectrum and facilitating efficient charge transport within the OPV device.
Synthetic Pathways and Experimental Protocols
The synthesis of OPV active materials from this compound typically involves two key stages:
-
Modification of the Carboxylic Acid Group: The carboxylic acid is often converted to an ester to enhance solubility in organic solvents commonly used for device fabrication.
-
Polymerization or Synthesis of Small Molecules: The modified monomer is then polymerized or used in the synthesis of a small molecule via cross-coupling reactions.
Below are detailed protocols for these key synthetic steps.
2.1. Protocol 1: Esterification of this compound
This protocol describes a standard Steglich esterification to produce an ester derivative, which is more suitable for subsequent polymerization reactions.
Materials:
-
This compound
-
Desired alcohol (e.g., 2-ethylhexanol for improved solubility)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
In a flame-dried, two-necked round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous DCM.
-
Add the alcohol (1.2 eq) and DMAP (0.1 eq) to the solution and stir.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add a solution of DCC (1.1 eq) in anhydrous DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, filter the mixture to remove the dicyclohexylurea byproduct.
-
Wash the filtrate with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired ester.
2.2. Protocol 2: Synthesis of a Donor-Acceptor Copolymer via Suzuki Polycondensation
This protocol outlines a general procedure for the Suzuki cross-coupling polymerization of the esterified monomer with a diboronic ester comonomer to form a conjugated polymer.
Materials:
-
Esterified this compound (Monomer A)
-
A suitable comonomer with two boronic ester groups (e.g., a distannylated benzodithiophene derivative) (Monomer B)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃) or another suitable base
-
Toluene and deionized water (or other suitable solvent system)
-
Inert atmosphere setup, reflux condenser
Procedure:
-
In a Schlenk flask, combine equimolar amounts of Monomer A and Monomer B.
-
Add the palladium catalyst (typically 1-5 mol%).
-
Add the solvent system (e.g., toluene and a 2M aqueous solution of K₂CO₃).
-
Degas the mixture by bubbling with argon or nitrogen for at least 30 minutes.
-
Heat the reaction mixture to reflux (typically 90-110 °C) under an inert atmosphere and stir vigorously for 24-72 hours.
-
Monitor the polymerization by observing the increase in viscosity of the reaction mixture.
-
After the reaction is complete, cool the mixture to room temperature.
-
Precipitate the polymer by slowly adding the reaction mixture to a large volume of a non-solvent like methanol.
-
Filter the precipitated polymer and wash it sequentially with methanol and acetone to remove catalyst residues and oligomers.
-
Further purify the polymer by Soxhlet extraction with methanol, acetone, hexane, and finally chloroform or chlorobenzene to collect the desired polymer fraction.
-
Dry the purified polymer under vacuum.
2.3. Protocol 3: Fabrication of a Bulk Heterojunction Organic Solar Cell
This protocol describes the fabrication of a conventional architecture OPV device using the synthesized polymer as the donor material.
Materials:
-
The synthesized donor polymer
-
An acceptor material (e.g., PC₇₁BM)
-
Indium tin oxide (ITO)-coated glass substrates
-
Poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS) solution
-
A low work function metal for the cathode (e.g., Aluminum or Calcium/Aluminum)
-
Chlorobenzene or other suitable organic solvent
-
Spin coater, vacuum thermal evaporator, solar simulator, and I-V measurement system
Procedure:
-
Substrate Cleaning: Sequentially clean the ITO-coated glass substrates in ultrasonic baths of detergent, deionized water, acetone, and isopropanol. Dry the substrates with a nitrogen gun and treat them with UV-ozone for 15 minutes.
-
Hole Transport Layer (HTL) Deposition: Spin-coat a layer of PEDOT:PSS onto the ITO substrate and anneal at 120-150 °C for 10-15 minutes in a nitrogen-filled glovebox.
-
Active Layer Deposition: Prepare a blend solution of the donor polymer and the acceptor material (e.g., in a 1:1.5 weight ratio) in chlorobenzene. Spin-coat the active layer solution onto the PEDOT:PSS layer inside the glovebox. Anneal the active layer at an optimized temperature (e.g., 80-120 °C) to improve morphology.
-
Cathode Deposition: Transfer the substrates into a vacuum thermal evaporator. Deposit the cathode layer (e.g., 1 nm of Ca followed by 100 nm of Al) at a pressure below 10⁻⁶ Torr.
-
Device Encapsulation: Encapsulate the devices to protect them from air and moisture.
-
Characterization: Measure the current density-voltage (J-V) characteristics of the device under simulated AM 1.5G illumination (100 mW/cm²) to determine the key photovoltaic parameters.
Data Presentation
As no specific OPV performance data for materials directly synthesized from this compound is currently available in the literature, the following table provides a summary of typical performance parameters for thiophene-based donor polymers in organic solar cells for illustrative purposes.
| Parameter | Symbol | Typical Range | Unit |
| Power Conversion Efficiency | PCE | 5 - 15 | % |
| Open-Circuit Voltage | Voc | 0.6 - 0.9 | V |
| Short-Circuit Current Density | Jsc | 10 - 25 | mA/cm² |
| Fill Factor | FF | 60 - 75 | % |
Note: The actual performance of a device will be highly dependent on the specific molecular structure of the synthesized material, the choice of acceptor, and the optimization of the device fabrication process.
Visualizations
Workflow for OPV Material Synthesis and Device Fabrication
Caption: Overall workflow from starting material to OPV device.
Generalized Suzuki Polycondensation Pathway
Caption: Generalized Suzuki polycondensation reaction scheme.
Application Notes and Protocols for the Functionalization of 5-(4-Bromophenyl)thiophene-2-carboxylic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction:
5-(4-Bromophenyl)thiophene-2-carboxylic acid is a versatile heterocyclic compound that serves as a valuable building block in the synthesis of advanced organic materials and potential pharmaceutical agents.[1] Its structure features three key sites for chemical modification: the bromine atom on the phenyl ring, the carboxylic acid group at the 2-position of the thiophene ring, and the C-H bonds at the 3- and 4-positions of the thiophene ring. This trifecta of reactive sites allows for a modular approach to synthesizing a diverse library of derivatives with tailored electronic, optical, and biological properties. These derivatives are of significant interest in fields such as organic electronics for applications in organic light-emitting diodes (OLEDs) and photovoltaic devices, as well as in medicinal chemistry for the development of novel therapeutics.[1] This document provides detailed protocols for the strategic functionalization of this molecule at each of its key reactive positions.
Functionalization of the 4-Bromophenyl Group via Suzuki-Miyaura Cross-Coupling
Application Note:
The bromine atom on the phenyl ring is a prime site for carbon-carbon bond formation, most notably through the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[2][3] This reaction is a powerful tool for synthesizing biaryl compounds by coupling the aryl bromide with a variety of arylboronic acids. The Suzuki coupling is renowned for its mild reaction conditions, high functional group tolerance, and the commercial availability of a wide range of boronic acids, making it a preferred method in synthetic chemistry.[2] By strategically choosing the boronic acid, researchers can systematically tune the electronic and steric properties of the resulting molecule, which is crucial for applications in materials science and for structure-activity relationship (SAR) studies in drug discovery.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling of this compound
This protocol is adapted from established procedures for the Suzuki coupling of similar brominated thiophene derivatives.[2][3][4]
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)
-
Potassium carbonate (K₂CO₃) (3 equivalents)
-
1,4-Dioxane
-
Water
-
Nitrogen or Argon gas
-
Standard laboratory glassware (Schlenk flask or sealed tube)
-
Magnetic stirrer and heating plate/oil bath
Procedure:
-
To a Schlenk flask, add this compound (1 equivalent), the desired arylboronic acid (1.2 equivalents), and potassium carbonate (3 equivalents).
-
Add the palladium catalyst, Pd(PPh₃)₄ (0.03 equivalents), to the flask.
-
Seal the flask with a septum, and purge with an inert gas (nitrogen or argon) for 15-20 minutes.
-
Add degassed 1,4-dioxane and water in a 4:1 ratio via syringe to the flask to achieve a substrate concentration of approximately 0.1 M.
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-16 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and acidify with 1 M HCl to a pH of ~2-3 to precipitate the carboxylic acid product.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the solution and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography or recrystallization to yield the final 5-(4'-substituted-biphenyl-4-yl)thiophene-2-carboxylic acid.
Data Presentation: Suzuki-Miyaura Coupling Reactions
The following table summarizes representative results for the Suzuki coupling of aryl bromides with various arylboronic acids, providing an indication of the expected yields for the functionalization of this compound.
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/H₂O | 90 | 16 | 85 | [2] |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/H₂O | 90 | 16 | 82 | [2] |
| 3 | 4-Chlorophenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/H₂O | 90 | 16 | 78 | [2] |
| 4 | 3,4-Dichlorophenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/H₂O | 90 | 16 | 75 | [3] |
| 5 | Naphthalen-2-ylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/H₂O | 90 | 16 | 80 | [2] |
Mandatory Visualization:
Caption: Suzuki-Miyaura cross-coupling reaction pathway.
Modification of the Thiophene-2-Carboxylic Acid Group
Application Note:
The carboxylic acid moiety at the 2-position of the thiophene ring is a versatile handle for further derivatization. Esterification and amidation are common transformations that can significantly alter the molecule's physicochemical properties, such as solubility, lipophilicity, and hydrogen bonding capacity.[2][5] In drug development, these modifications are crucial for optimizing pharmacokinetic profiles. In materials science, converting the carboxylic acid to an ester can improve solubility in organic solvents for solution-based processing of organic electronics. Furthermore, the carboxylic acid can be temporarily protected as an ester to prevent interference with subsequent reactions at other positions on the molecule.[2]
Experimental Protocol 1: Steglich Esterification
This protocol is based on the esterification of 5-bromothiophene-2-carboxylic acid and is applicable to the target molecule.[2]
Materials:
-
This compound
-
Alcohol (e.g., pentyl alcohol) (1.5 equivalents)
-
N,N'-Dicyclohexylcarbodiimide (DCC) (1.2 equivalents)
-
4-Dimethylaminopyridine (DMAP) (0.1 equivalents)
-
Dichloromethane (DCM)
-
Standard laboratory glassware
Procedure:
-
Dissolve this compound (1 equivalent) and the alcohol (1.5 equivalents) in anhydrous DCM in a round-bottom flask.
-
Add DMAP (0.1 equivalents) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Add DCC (1.2 equivalents) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.
-
Wash the filtrate with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude ester by silica gel column chromatography.
Experimental Protocol 2: Amide Formation
This protocol describes a general method for amide bond formation.[5]
Materials:
-
This compound
-
Amine (1.1 equivalents)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (2 equivalents)
-
Dimethylformamide (DMF)
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in anhydrous DMF.
-
Add HATU (1.1 equivalents) and DIPEA (2 equivalents) to the solution and stir for 10 minutes at room temperature.
-
Add the desired amine (1.1 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature for 4-12 hours, monitoring by TLC or LC-MS.
-
Once the reaction is complete, pour the mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with saturated lithium chloride solution, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.
-
Purify the crude amide by column chromatography or recrystallization.
Data Presentation: Esterification and Amidation Reactions
| Entry | Reagent | Coupling Agent | Base | Solvent | Yield (%) | Product Type | Reference |
| 1 | Pentyl alcohol | DCC | DMAP | DCM | 75 | Ester | [2] |
| 2 | 2-Phenylethanol | DCC | DMAP | DCM | 71 | Ester | [2] |
| 3 | Pyrazin-2-amine | TiCl₄ | Pyridine | Pyridine | 75 | Amide | [5] |
| 4 | Aniline | HATU | DIPEA | DMF | >80 (general) | Amide | General Method |
Mandatory Visualization:
Caption: Modification of the carboxylic acid group.
Functionalization of the Thiophene Ring C-H Bonds
Application Note:
Direct C-H bond activation/arylation has emerged as a powerful and atom-economical strategy for the functionalization of heterocycles.[6][7] This approach avoids the need for pre-functionalizing the thiophene ring with halides or other leaving groups, thus shortening synthetic sequences. For this compound, the C-H bonds at the 3- and 4-positions are potential targets for such transformations. Palladium-catalyzed C-H arylation can be used to introduce additional aryl groups, further extending the π-conjugated system of the molecule.[8] This is particularly relevant for tuning the optoelectronic properties of materials used in organic electronics. While the 2- and 5-positions are generally more reactive in electrophilic substitutions on thiophene, modern catalytic systems can enable regioselective functionalization at the less reactive 3- and 4-positions.
Experimental Protocol: Palladium-Catalyzed Direct C-H Arylation
This is a general protocol for the direct arylation of thiophene derivatives.[6][8] Regioselectivity may vary depending on the substrate and reaction conditions.
Materials:
-
This compound (or its ester derivative for better solubility and to avoid interference from the acidic proton)
-
Aryl iodide or bromide (1.5 equivalents)
-
Palladium(II) acetate [Pd(OAc)₂] (5 mol%)
-
Pivalic acid (PivOH) (30 mol%)
-
Potassium carbonate (K₂CO₃) (2 equivalents)
-
Dimethylacetamide (DMA) or another suitable high-boiling polar aprotic solvent.
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a sealable reaction tube, combine the thiophene substrate (1 equivalent), the aryl halide (1.5 equivalents), Pd(OAc)₂ (0.05 equivalents), and K₂CO₃ (2 equivalents).
-
Evacuate and backfill the tube with an inert gas three times.
-
Add anhydrous DMA and pivalic acid (0.3 equivalents) via syringe.
-
Seal the tube and heat the reaction mixture to 120-140 °C for 18-24 hours.
-
Monitor the reaction by LC-MS.
-
After cooling to room temperature, dilute the mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.
-
Filter the solution and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to isolate the arylated product(s). Note that a mixture of regioisomers (3- and 4-arylated) may be formed.
Data Presentation: Direct C-H Arylation of Thiophenes
| Entry | Thiophene Substrate | Aryl Halide | Catalyst System | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | 2-Substituted Thiophene | Aryl Iodide | Pd(OAc)₂/PivOH | DMA | 120 | Moderate to Good | [8] |
| 2 | Thieno[3,4-c]pyrrole-4,6-dione | Aryl Iodide | Pd(OAc)₂ | DES | 100 | Good | [6] |
| 3 | 2-Substituted Thiophene | Aryl Bromide | Pd(OAc)₂/SPhos | Toluene | 110 | Good | [9] |
Mandatory Visualization:
Caption: Direct C-H arylation of the thiophene ring.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. da.lib.kobe-u.ac.jp [da.lib.kobe-u.ac.jp]
- 9. Palladium-Catalyzed Synthesis of Cyclopropylthiophenes and Their Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Polymerization of 5-(4-Bromophenyl)thiophene-2-carboxylic acid for Conductive Polymers
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-(4-Bromophenyl)thiophene-2-carboxylic acid is a versatile monomer for the synthesis of conductive polythiophenes. The presence of the bromophenyl group offers a site for further functionalization, while the carboxylic acid moiety can be used to tune solubility and other properties of the resulting polymer. This document provides detailed protocols for the chemical and electrochemical polymerization of this compound to yield a conductive polymer, poly(this compound). The resulting polymer has potential applications in organic electronics, sensors, and as a component in drug delivery systems.
Data Presentation
Table 1: Monomer Properties
| Property | Value | Reference |
| CAS Number | 40133-13-9 | [1][2] |
| Molecular Formula | C₁₁H₇BrO₂S | [1] |
| Molecular Weight | 283.14 g/mol | [1] |
| Appearance | Off-white amorphous powder | [1] |
| Melting Point | 256-262 °C | [1] |
| Purity | ≥ 98% (HPLC) | [1] |
Table 2: Expected Properties of Poly(this compound)
| Property | Expected Range/Value | Notes |
| Conductivity | 10⁻⁵ to 10⁻¹ S/cm | Highly dependent on doping and polymerization method. |
| Molecular Weight (Mₙ) | 5,000 - 20,000 g/mol | Dependent on polymerization conditions. |
| Optical Band Gap (E₉) | 1.8 - 2.2 eV | Typical for polythiophene derivatives. |
| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF) | The carboxylic acid group enhances solubility. |
Experimental Protocols
Protocol 1: Chemical Oxidative Polymerization
This protocol describes the synthesis of poly(this compound) using iron(III) chloride (FeCl₃) as an oxidizing agent.
Materials:
-
This compound
-
Anhydrous iron(III) chloride (FeCl₃)
-
Anhydrous chloroform (CHCl₃) or acetonitrile
-
Methanol
-
Ammonium hydroxide solution (28-30%)
-
Deionized water
-
Argon or Nitrogen gas
Equipment:
-
Three-neck round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Dropping funnel
-
Buchner funnel and filter paper
-
Schlenk line or glove box for inert atmosphere
Procedure:
-
Monomer Dissolution: In a dry three-neck round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve this compound (1.0 g, 3.53 mmol) in anhydrous chloroform (50 mL).
-
Oxidant Preparation: In a separate flask, dissolve anhydrous FeCl₃ (1.72 g, 10.6 mmol, 3 equivalents) in a minimal amount of anhydrous chloroform.
-
Polymerization: While stirring the monomer solution vigorously, add the FeCl₃ solution dropwise over 30 minutes at room temperature.
-
Reaction: After the addition is complete, continue stirring the reaction mixture at room temperature for 24 hours. The solution will gradually darken, indicating polymer formation.
-
Precipitation and Washing: Pour the reaction mixture into 200 mL of methanol to precipitate the polymer.
-
Filtration: Collect the dark precipitate by vacuum filtration using a Buchner funnel.
-
Purification:
-
Wash the polymer repeatedly with methanol until the filtrate is colorless to remove unreacted monomer and residual FeCl₃.
-
To remove any remaining iron catalyst, stir the polymer in a dilute ammonium hydroxide solution for 2 hours.
-
Filter the polymer and wash thoroughly with deionized water until the washings are neutral.
-
Finally, wash with methanol one more time to aid in drying.
-
-
Drying: Dry the polymer in a vacuum oven at 40-50 °C for 24 hours.
Protocol 2: Electrochemical Polymerization
This protocol outlines the electropolymerization of this compound onto a conductive substrate to form a polymer film.
Materials:
-
This compound
-
Acetonitrile (anhydrous)
-
Lithium perchlorate (LiClO₄) or tetrabutylammonium hexafluorophosphate (TBAPF₆) as the supporting electrolyte.
-
Working electrode (e.g., indium tin oxide (ITO) coated glass, platinum, or glassy carbon)
-
Counter electrode (e.g., platinum wire or mesh)
-
Reference electrode (e.g., Ag/AgCl or saturated calomel electrode (SCE))
-
Argon or Nitrogen gas
Equipment:
-
Potentiostat/Galvanostat
-
Electrochemical cell
-
Sonication bath for electrode cleaning
Procedure:
-
Electrode Preparation:
-
Clean the working electrode by sonicating in acetone, followed by isopropanol, and finally deionized water.
-
Dry the electrode under a stream of nitrogen.
-
-
Electrolyte Solution Preparation: In a clean and dry electrochemical cell, prepare a solution of 0.1 M LiClO₄ in anhydrous acetonitrile. Add 0.01 M of this compound to this solution.
-
Deoxygenation: Purge the electrolyte solution with argon or nitrogen gas for at least 15-20 minutes to remove dissolved oxygen. Maintain an inert atmosphere over the solution throughout the experiment.
-
Electrochemical Setup: Assemble the three-electrode system in the electrochemical cell.
-
Polymerization:
-
Cyclic Voltammetry (CV): Cycle the potential between 0 V and +1.8 V (vs. Ag/AgCl) at a scan rate of 50 mV/s for 10-20 cycles. An increasing current with each cycle indicates the deposition of the conductive polymer film on the working electrode.
-
Potentiostatic Polymerization: Alternatively, apply a constant potential of +1.6 V (vs. Ag/AgCl) until the desired film thickness is achieved, as indicated by the total charge passed.
-
-
Post-Polymerization Treatment:
-
After polymerization, rinse the polymer-coated electrode with fresh acetonitrile to remove the electrolyte and any unreacted monomer.
-
Dry the film under a stream of nitrogen.
-
Visualizations
Polymerization Workflow
Caption: General workflow for the synthesis and characterization of poly(this compound).
Proposed Chemical Polymerization Mechanism
Caption: Proposed mechanism for the chemical oxidative polymerization of the thiophene monomer.
References
Application Notes and Protocols: 5-(4-Bromophenyl)thiophene-2-carboxylic acid in Medicinal Chemistry and Drug Design
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-(4-Bromophenyl)thiophene-2-carboxylic acid is a versatile heterocyclic compound that has garnered significant attention in the field of medicinal chemistry. Its unique structural features, including the thiophene core and the bromophenyl substituent, make it a valuable scaffold for the design and synthesis of novel therapeutic agents. The thiophene ring is a well-established pharmacophore present in numerous FDA-approved drugs, valued for its bioisosteric properties and ability to engage with a variety of biological targets. The presence of the bromophenyl group provides a handle for further chemical modifications, such as cross-coupling reactions, allowing for the generation of diverse compound libraries for drug discovery. This document provides an overview of its applications, relevant quantitative data for its derivatives, and detailed experimental protocols for assessing its biological activities.
Key Applications in Medicinal Chemistry
The this compound scaffold serves as a foundational structure for the development of compounds with a range of biological activities, including:
-
Anticancer Agents: Derivatives of this compound have shown promise as inhibitors of key signaling pathways implicated in cancer progression, such as the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and the PI3K/AKT/mTOR pathways.[1][2]
-
Antimicrobial Agents: The thiophene core is a known feature in various antimicrobial compounds. Derivatives of this compound have been investigated for their potential to combat bacterial and fungal infections.
-
Anti-inflammatory Agents: Thiophene derivatives have been explored for their anti-inflammatory properties, often targeting enzymes like cyclooxygenase (COX) and lipoxygenase (LOX).[3][4]
-
Enzyme Inhibitors: The structural features of this scaffold make it a candidate for the design of specific enzyme inhibitors for various therapeutic targets.
Quantitative Biological Data
While specific quantitative data for the parent compound, this compound, is not extensively available in the public domain, the following tables summarize the biological activities of some of its closely related derivatives to illustrate the potential of this chemical scaffold.
Table 1: Anticancer Activity of this compound Derivatives
| Compound ID | Derivative Type | Cell Line | IC50 (µM) | Reference |
| 3c | 2-(4-Bromophenyl)-5-methyl-3,5,6,7-tetrahydro-4H-pyrrolo[2′,3′:4,5]thieno[2,3-d]pyrimidin-4-one | HepG2 (Liver) | >50 | [1] |
| PC-3 (Prostate) | 29.59 | [1] | ||
| Derivative of (E)-N-(4-bromophenyl)-2-(thiophen-2-ylmethylene)-thiosemicarbazone | Thiosemicarbazone | MCF-7 (Breast) | Not Specified | [5] |
| Brominated Coelenteramine Analog | Pyrazin-2-amine | Prostate Cancer | 24.3 | [6] |
| Breast Cancer | 21.6 | [6] |
Table 2: Antimicrobial Activity of Thiophene Carboxylic Acid Derivatives
| Compound ID | Derivative Type | Microbial Strain | MIC (µg/mL) | Reference |
| Thiophene Carboxylic Acid Thioureides | Thioureide | Staphylococcus aureus (Multi-drug resistant) | 125 - 500 | [7] |
| Bacillus subtilis | 7.8 - 125 | [7] | ||
| Pseudomonas aeruginosa | 31.25 - 250 | [7] | ||
| Escherichia coli | 31.25 - 250 | [7] | ||
| Klebsiella pneumoniae | 31.25 - 250 | [7] | ||
| Candida albicans | 31.25 - 62.5 | [7] | ||
| Aspergillus niger | 31.25 - 62.5 | [7] | ||
| N-(4-methylpyridin-2-yl)thiophene-2-carboxamide Analogues | Carboxamide | ESBL-producing E. coli ST131 | MIC values reported as zone of inhibition | [8] |
Table 3: Anti-inflammatory Activity of Thiophene Derivatives
| Compound ID | Derivative Type | Assay | % Inhibition or IC50 | Reference |
| (E)-N-(4-bromophenyl)-2-(thiophen-2-ylmethylene)-thiosemicarbazone | Thiosemicarbazone | Carrageenan-induced paw edema (in vivo) | 83.2% at highest dose | [9] |
| Compound 48/80-induced paw edema (in vivo) | 56.53% at 30mg/kg | [9] | ||
| Biphenyl-4-carboxylic acid 5-(arylidene)-2-(aryl)-4-oxothiazolidin-3-yl amides | Thiazolidinone | Carrageenan-induced paw edema (in vivo) | Significant activity at 10 mg/kg |
Experimental Protocols
Synthesis of this compound Derivatives
A common method for the synthesis of derivatives from this compound is through amide bond formation or esterification, followed by Suzuki-Miyaura cross-coupling reactions to introduce further diversity.
General Protocol for Amide Synthesis:
-
Dissolve this compound (1 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF).
-
Add a coupling agent, for example, (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU, 1.2 equivalents) and a base like N,N-diisopropylethylamine (DIPEA, 2 equivalents).
-
Stir the mixture at room temperature for 10-15 minutes to activate the carboxylic acid.
-
Add the desired amine (1.1 equivalents) to the reaction mixture.
-
Continue stirring at room temperature for 2-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired amide derivative.
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability and is commonly used to screen for the cytotoxic effects of chemical compounds.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound (dissolved in DMSO and then diluted in culture medium) at various concentrations. The final DMSO concentration should be less than 0.5%.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compound at different concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate gently for 5 minutes to ensure complete dissolution of the formazan. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
References
- 1. mdpi.com [mdpi.com]
- 2. In Vitro Anticancer Activity Screening of Novel Fused Thiophene Derivatives as VEGFR-2/AKT Dual Inhibitors and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. japsonline.com [japsonline.com]
- 4. benchchem.com [benchchem.com]
- 5. Investigation of the Anticancer and Drug Combination Potential of Brominated Coelenteramines toward Breast and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Antibacterial Efficacy of N-(4-methylpyridin-2-yl) Thiophene-2-Carboxamide Analogues against Extended-Spectrum-β-Lactamase Producing Clinical Strain of Escherichia coli ST 131 [mdpi.com]
- 8. Thiophene derivative-loaded nanoparticles mediate anticancer activity through the inhibition of kinases and microtubule assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ptfarm.pl [ptfarm.pl]
Application Notes and Protocols for the Esterification of 5-(4-Bromophenyl)thiophene-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the esterification of 5-(4-Bromophenyl)thiophene-2-carboxylic acid, a common synthetic intermediate in medicinal chemistry and materials science. The following sections outline two primary methods for this conversion: the classic Fischer-Speier esterification under acidic conditions and the milder Steglich esterification for substrates sensitive to strong acids.
Introduction
Esterification is a fundamental reaction in organic synthesis, converting carboxylic acids into esters. The choice of method depends on the substrate's stability, steric hindrance, and the desired scale of the reaction. For a heteroaromatic carboxylic acid like this compound, both acid-catalyzed and coupling agent-mediated methods are applicable. These application notes provide a comparative overview of these techniques and step-by-step protocols to guide researchers in synthesizing the corresponding esters, such as methyl or ethyl 5-(4-Bromophenyl)thiophene-2-carboxylate.
Comparative Data of Esterification Protocols
The selection of an appropriate esterification protocol is critical for achieving high yields and purity. Below is a summary of typical reaction conditions and outcomes for the Fischer-Speier and Steglich esterification methods.
| Parameter | Fischer-Speier Esterification | Steglich Esterification |
| Catalyst/Reagent | Concentrated H₂SO₄ or BF₃ | Dicyclohexylcarbodiimide (DCC) & 4-Dimethylaminopyridine (DMAP) |
| Alcohol | Typically used in excess (serves as solvent) | 1.0 - 1.5 equivalents |
| Temperature | Reflux | 0 °C to Room Temperature |
| Reaction Time | 1 - 24 hours | 1 - 12 hours |
| Typical Yield | Good to Excellent (can be >90%)[1] | High (often >90%)[2] |
| Work-up | Aqueous work-up to remove acid and excess alcohol | Filtration of dicyclohexylurea (DCU) byproduct, followed by aqueous work-up |
| Advantages | Inexpensive reagents, simple procedure.[1][3][4] | Mild conditions, suitable for acid-sensitive substrates, high yields.[5][6][7] |
| Disadvantages | Harsh acidic conditions, requires high temperatures, reversible reaction.[1][3] | Stoichiometric use of coupling agent, formation of urea byproduct can complicate purification.[7] |
Experimental Protocols
Protocol 1: Fischer-Speier Esterification
This protocol describes the synthesis of methyl 5-(4-Bromophenyl)thiophene-2-carboxylate using methanol in the presence of a catalytic amount of sulfuric acid. The reaction is driven to completion by using a large excess of the alcohol.[1][3][4][8][9]
Materials:
-
This compound
-
Methanol (anhydrous)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in an excess of anhydrous methanol (e.g., 20-40 mL per gram of carboxylic acid).
-
Slowly and cautiously add a catalytic amount of concentrated sulfuric acid (e.g., 0.05 - 0.1 eq, or a few drops) to the stirring solution.
-
Heat the reaction mixture to reflux (approximately 65 °C for methanol) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess methanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude methyl 5-(4-Bromophenyl)thiophene-2-carboxylate.
-
The crude product can be further purified by recrystallization or column chromatography if necessary.
Protocol 2: Steglich Esterification
This method is ideal for the esterification of this compound under mild conditions, particularly if the molecule contains acid-sensitive functional groups.[5][6][7][10][11] This protocol details the synthesis of an ester using dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst.[2][5][7][10]
Materials:
-
This compound
-
Alcohol (e.g., ethanol, 1.2 eq)
-
N,N'-Dicyclohexylcarbodiimide (DCC, 1.1 eq)
-
4-Dimethylaminopyridine (DMAP, 0.1 eq)
-
Dichloromethane (DCM, anhydrous)
-
0.5 N Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To an oven-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq), the desired alcohol (1.2 eq), and a catalytic amount of DMAP (0.1 eq).
-
Dissolve the mixture in anhydrous dichloromethane.
-
Cool the flask to 0 °C in an ice bath.
-
In a separate container, dissolve DCC (1.1 eq) in a small amount of anhydrous dichloromethane and add it dropwise to the reaction mixture.
-
Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC.
-
Upon completion, a white precipitate of dicyclohexylurea (DCU) will have formed.
-
Filter the reaction mixture through a fritted funnel to remove the DCU precipitate. Wash the precipitate with a small amount of cold dichloromethane.
-
Wash the filtrate sequentially with 0.5 N HCl, saturated NaHCO₃ solution, and water.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude ester.
-
Purify the product by column chromatography on silica gel if necessary.
Visualizations
General Esterification Workflow
The following diagram illustrates the general workflow for the esterification of this compound.
Caption: General workflow for the esterification of the target carboxylic acid.
Signaling Pathway of Steglich Esterification
The diagram below outlines the key steps in the DMAP-catalyzed Steglich esterification.
Caption: Key intermediates in the Steglich esterification reaction pathway.
References
- 1. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 2. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]
- 3. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 4. athabascau.ca [athabascau.ca]
- 5. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Steglich Esterification [organic-chemistry.org]
- 7. Steglich esterification - Wikipedia [en.wikipedia.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. synarchive.com [synarchive.com]
Troubleshooting & Optimization
Technical Support Center: Optimization of Suzuki Coupling for 5-Bromothiophene-2-Carboxylic Acid Esters
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing Suzuki coupling reactions for 5-bromothiophene-2-carboxylic acid esters.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the experimental process.
Question: My Suzuki coupling reaction is resulting in a low yield. What are the potential causes and how can I improve it?
Answer:
Low yields in the Suzuki coupling of 5-bromothiophene-2-carboxylic acid esters can stem from several factors. A systematic approach to troubleshooting is recommended.
-
Catalyst and Ligand: The choice of palladium catalyst and ligand is critical. While Pd(PPh₃)₄ is commonly used, more advanced catalyst systems with bulky, electron-rich phosphine ligands like XPhos or SPhos can lead to higher yields, especially for challenging substrates.[1] Consider screening different catalysts and ligands.
-
Base Selection: The strength and solubility of the base significantly impact the reaction. Inorganic bases such as K₃PO₄ and Na₂CO₃ are often effective for thiophene derivatives.[1] It's advisable to screen a few different bases to find the optimal one for your specific substrates. In some cases, stronger bases might be necessary if the reaction is sluggish.[1]
-
Solvent System: A mixture of an organic solvent and water is typically used to dissolve both the organic starting materials and the inorganic base.[1] Common solvent systems include 1,4-dioxane/water and THF/water.[1][2] The ratio of the organic solvent to water can be optimized to enhance solubility and reaction rate.[1][2]
-
Reaction Temperature: Increasing the reaction temperature can sometimes improve a sluggish reaction.[1] However, be mindful of potential side reactions or decomposition at higher temperatures. A typical temperature for these couplings is around 90 °C.[2]
-
Starting Material Purity: Impurities in your starting materials, including the 5-bromothiophene-2-carboxylic acid ester and the boronic acid, can negatively affect the catalyst and the overall reaction. Ensure all reagents are pure.
-
Degassing: While some Suzuki reactions are tolerant to air, it is good practice to degas the reaction mixture to prevent oxidation of the palladium catalyst, which can lead to lower yields.
Question: I am observing significant dehalogenation of my starting material. How can I minimize this side reaction?
Answer:
Dehalogenation is a common side reaction in Suzuki couplings, particularly with heteroaromatic halides.
-
Water Content: The amount of water in the reaction can be a critical factor. While some water is often necessary for the reaction to proceed, excessive amounts can promote dehalogenation.[3] Minimizing the amount of water is key to suppressing this side reaction.[3]
-
Anhydrous Conditions: Interestingly, completely anhydrous conditions may shut down both the desired coupling and the dehalogenation, resulting in no reaction.[3] Therefore, a small, controlled amount of water is often optimal.
-
Choice of Base and Solvent: The choice of base and solvent can also influence the extent of dehalogenation, although in some cases, their effect may be less pronounced than the water content.[3]
Question: My ester group is being hydrolyzed during the reaction. What can I do to prevent this?
Answer:
Ester hydrolysis can occur under the basic conditions of the Suzuki coupling, especially in the presence of water.
-
Milder Base: Consider using a milder base. For instance, KF is sometimes used to prevent ester cleavage, though it may lead to slower reaction rates.[4]
-
Anhydrous Conditions: If feasible for your specific substrates, switching to a non-aqueous solvent system like DMF might help prevent hydrolysis.[4]
-
Lower Reaction Temperature: Running the reaction at a lower temperature can also reduce the rate of ester hydrolysis.[5]
Frequently Asked Questions (FAQs)
What is the best catalyst for the Suzuki coupling of 5-bromothiophene-2-carboxylic acid esters?
While there is no single "best" catalyst, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a commonly used and effective catalyst for the Suzuki coupling of thiophene derivatives with arylboronic acids.[1][2] For more challenging substrates or to improve yields, catalyst systems using bulky, electron-rich phosphine ligands like SPhos or XPhos in combination with a palladium source such as Pd(OAc)₂ or Pd₂(dba)₃ can be more effective.[6]
Which base should I choose for my reaction?
The choice of base is crucial. For many Suzuki couplings involving thiophenes, inorganic bases like potassium phosphate (K₃PO₄) and sodium carbonate (Na₂CO₃) have proven to be effective.[1][7] The optimal base often needs to be determined empirically by screening a few candidates for your specific reaction.
What is the recommended solvent system?
A mixture of an organic solvent and water is typically employed to ensure the solubility of both the organic substrates and the inorganic base.[1] A common and effective solvent system for Suzuki couplings with thiophene derivatives is a 4:1 mixture of 1,4-dioxane and water.[2] THF/water is another viable option.[1]
Does the electronic nature of the boronic acid affect the reaction?
Yes, the electronic properties of the arylboronic acid can significantly influence the reaction outcome. Generally, the reaction works best with electron-rich boronic acids.[3] However, electron-deficient and even alkenyl boronic acids can also be used, though they may result in modestly reduced yields.[3]
Data Presentation
Table 1: Effect of Solvent on the Yield of Pentyl 5-arylthiophene-2-carboxylate Derivatives
| Product | Aryl Group | Yield in Dry Toluene (%) | Yield in 1,4-Dioxane/Water (4:1) (%) |
| 5a | Phenyl | 50.2 | 71.5 |
| 5b | 4-Methylphenyl | 33.0 | 75.0 |
| 5c | 4-Methoxyphenyl | 76.5 | 80.2 |
| 5d | 3,4-Dichlorophenyl | 51.5 | 65.0 |
| 5e | 4-Chlorophenyl | 52.7 | 70.2 |
Data synthesized from a study on the synthesis of thiophene-based derivatives.[2]
Table 2: Comparison of Catalytic Systems for Suzuki Coupling with Electron-Deficient Substrates
| Catalyst System | Ligand Type | Key Advantages | Potential Drawbacks | Typical Loading (mol%) |
| Pd(OAc)₂ / SPhos | Buchwald-type phosphine | High activity for a broad range of substrates, including electron-deficient ones. | Air-sensitive, higher cost. | 1-2 |
| Pd₂(dba)₃ / XPhos | Buchwald-type phosphine | Excellent for sterically hindered and electron-poor substrates. | Air-sensitive, higher cost. | 1-2 |
| Pd(PPh₃)₄ | Tetrakis(triphenylphosphine)palladium(0) | Readily available, well-understood. | Lower activity for challenging substrates, requires higher temperatures. | 2-5 |
| PdCl₂(dppf) | Diphosphine complex | Good for a range of substrates, relatively air-stable. | May not be as active as Buchwald-type catalysts. | 1-3 |
This table provides a general comparison based on literature for analogous substrates.[6]
Experimental Protocols
General Procedure for Suzuki Coupling of Pentyl 5-bromothiophene-2-carboxylate with Arylboronic Acids
This protocol is adapted from a published synthesis of pentyl 5-arylthiophene-2-carboxylate derivatives.[2]
-
Reaction Setup: To a round-bottom flask, add pentyl 5-bromothiophene-2-carboxylate (1.0 eq.), the desired arylboronic acid (1.2 eq.), and potassium carbonate (K₂CO₃) (2.0 eq.).
-
Solvent Addition: Add a 4:1 mixture of 1,4-dioxane and water.
-
Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 eq.).
-
Reaction Conditions: Heat the reaction mixture to 90 °C and stir for the appropriate time (monitor by TLC or LC-MS).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Experimental workflow for the Suzuki coupling reaction.
Caption: Troubleshooting guide for common Suzuki coupling issues.
References
- 1. benchchem.com [benchchem.com]
- 2. Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. reddit.com [reddit.com]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
Technical Support Center: Large-Scale Synthesis of 5-(4-Bromophenyl)thiophene-2-carboxylic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of 5-(4-Bromophenyl)thiophene-2-carboxylic acid.
Troubleshooting Guide
Issue 1: Low or No Product Yield
Low or non-existent yields in the Suzuki-Miyaura coupling for the synthesis of this compound can be a significant challenge on a large scale. A systematic approach to troubleshooting is recommended to identify and resolve the underlying issue.
| Potential Cause | Recommended Solution |
| Catalyst Inactivity or Poisoning | The sulfur atom in the thiophene ring can poison the palladium catalyst by strongly adsorbing to its surface and blocking active sites.[1] Increase catalyst loading or consider using more robust catalysts like those with bulky phosphine ligands (e.g., XPhos). Ensure all starting materials and solvents are free of other sulfur-containing impurities. |
| Inefficient Activation of Boronic Acid | The transmetalation step requires the activation of the boronic acid by a base. Ensure the base is of high quality, adequately dried, and used in the correct stoichiometry. For base-sensitive substrates, milder bases like potassium carbonate (K₂CO₃) or cesium fluoride (CsF) can be effective.[2] |
| Protodeboronation of Boronic Acid | The boronic acid can be unstable under reaction conditions and undergo protodeboronation, where the boron group is replaced by a hydrogen atom.[3] Consider using more stable boronic esters (e.g., pinacol esters) or trifluoroborate salts.[3][4] |
| Poor Solubility of Reagents | Inadequate solubility of either the thiophene substrate or the boronic acid can lead to a stalled reaction. Screen different solvent systems. A mixture of an organic solvent (e.g., dioxane, THF, or DMF) and water is common for Suzuki couplings to dissolve both the organic substrates and the inorganic base.[5] |
| Presence of Oxygen | Oxygen can lead to the oxidative degradation of the palladium catalyst and promote unwanted side reactions like the homocoupling of the boronic acid.[6][7] Ensure the reaction mixture is thoroughly degassed and maintained under an inert atmosphere (e.g., nitrogen or argon). |
Issue 2: Formation of Significant Impurities
The presence of impurities complicates downstream processing and can impact the quality of the final product. Identifying and mitigating the formation of these byproducts is crucial for a successful large-scale synthesis.
| Impurity | Potential Cause | Mitigation Strategy |
| Homocoupling of 4-Bromophenylboronic Acid | This is a common byproduct, often favored by the presence of oxygen which can alter the catalytic cycle.[7] | Thoroughly degas all solvents and reagents and maintain a strict inert atmosphere throughout the reaction.[6] Reducing the reaction temperature may also decrease the rate of this side reaction. |
| Unreacted Starting Materials | Incomplete reaction due to catalyst deactivation, insufficient reaction time, or suboptimal temperature. | Monitor the reaction progress using techniques like HPLC or TLC. If the reaction stalls, consider a fresh addition of catalyst. Optimize reaction time and temperature based on small-scale experiments. |
| Debromination of the Product | The bromo-substituent on the product can be removed under certain reaction conditions. | Use a milder base or lower the reaction temperature. Screen different palladium catalysts and ligands that may be less prone to promoting this side reaction. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound on a large scale?
A1: The most prevalent method for synthesizing 5-aryl-thiophene-2-carboxylic acids is the Suzuki-Miyaura cross-coupling reaction.[8][9][10] This involves the reaction of a thiophene derivative, such as 5-bromothiophene-2-carboxylic acid or its ester, with 4-bromophenylboronic acid in the presence of a palladium catalyst and a base.
Q2: How critical is the choice of palladium catalyst and ligand for this synthesis?
A2: The choice of catalyst and ligand is critical. The sulfur in the thiophene ring can act as a catalyst poison.[1] Therefore, palladium catalysts with electron-rich and bulky phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) are often preferred as they can enhance catalyst stability and activity, leading to better yields and fewer side reactions.[4][11]
Q3: Can the carboxylic acid group on the thiophene substrate interfere with the Suzuki coupling reaction?
A3: Yes, the carboxylic acid group can potentially interfere with the reaction. The carboxylate formed under basic conditions can coordinate to the palladium center and deactivate the catalyst.[12] To circumvent this, it is common practice to protect the carboxylic acid as an ester (e.g., a methyl or ethyl ester) before the coupling reaction. The ester can then be hydrolyzed back to the carboxylic acid in a subsequent step.
Q4: What are the key parameters to control during the scale-up of this reaction?
A4: Key parameters for successful scale-up include:
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Efficient Mixing: Ensure adequate agitation to maintain a homogeneous reaction mixture, especially in biphasic systems.[6]
-
Temperature Control: Maintain a consistent and controlled temperature, as temperature fluctuations can affect reaction kinetics and byproduct formation.
-
Inert Atmosphere: Rigorously exclude oxygen to prevent catalyst degradation and homocoupling side reactions.[7]
-
Safe Handling of Reagents: Implement appropriate safety protocols for handling pyrophoric catalysts and other hazardous materials.
Q5: What is a reliable method for purifying the final product on a large scale?
A5: Purification can be challenging due to the presence of structurally similar impurities. A common procedure involves:
-
Workup: After the reaction, the mixture is typically quenched and extracted with an organic solvent.
-
Crystallization/Recrystallization: The crude product can often be purified by crystallization from a suitable solvent or solvent mixture. This is a highly effective method for removing impurities on a large scale.
-
Column Chromatography: While effective on a smaller scale, column chromatography can be less practical for large-scale purification due to solvent consumption and time. It is typically used if crystallization does not provide the desired purity.[13][14]
Experimental Protocols
Representative Protocol for Suzuki-Miyaura Coupling
This protocol is a general representation and should be optimized for specific large-scale equipment and conditions.
-
Reaction Setup: A suitable reactor is charged with 5-bromothiophene-2-carboxylic acid methyl ester, 4-bromophenylboronic acid (1.1 equivalents), and a suitable solvent system (e.g., a 3:1 mixture of dioxane and water).
-
Degassing: The mixture is thoroughly degassed by bubbling nitrogen or argon through the solution for at least 30 minutes.
-
Catalyst and Base Addition: The palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and a base (e.g., K₂CO₃, 2-3 equivalents) are added under a positive pressure of inert gas.
-
Reaction: The reaction mixture is heated to a predetermined temperature (e.g., 80-100 °C) and stirred vigorously until the reaction is complete, as monitored by HPLC or TLC.
-
Workup: The reaction is cooled to room temperature, and the organic layer is separated. The aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.
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Ester Hydrolysis: The solvent is removed under reduced pressure, and the crude ester is hydrolyzed using a standard procedure (e.g., refluxing with NaOH in a methanol/water mixture).
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Purification: The resulting carboxylic acid is precipitated by acidification, filtered, washed with water, and dried. Further purification can be achieved by recrystallization.
Visualizations
Caption: Troubleshooting workflow for low yield in Suzuki-Miyaura synthesis.
Caption: Logic diagram for identifying and mitigating common impurities.
References
- 1. benchchem.com [benchchem.com]
- 2. uwindsor.ca [uwindsor.ca]
- 3. benchchem.com [benchchem.com]
- 4. reddit.com [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. reddit.com [reddit.com]
- 7. reddit.com [reddit.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. mdpi.com [mdpi.com]
- 10. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 11. reddit.com [reddit.com]
- 12. reddit.com [reddit.com]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Purification of 5-(4-Bromophenyl)thiophene-2-carboxylic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 5-(4-Bromophenyl)thiophene-2-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude sample of this compound synthesized via Suzuki coupling?
A1: Common impurities include unreacted starting materials such as (4-bromophenyl)boronic acid and a 2-halothiophene-5-carboxylic acid derivative, homocoupled byproducts (e.g., 4,4'-dibromobiphenyl or a bithiophene derivative), and residual palladium catalyst.[1][2]
Q2: My crude product is a dark-colored solid. What is the likely cause and how can I address it?
A2: A dark color often indicates the presence of residual palladium catalyst. This can typically be removed by filtration through a pad of Celite or by employing a metal scavenger.[1] If the discoloration persists, it may be due to polymeric impurities, which can often be removed during column chromatography or recrystallization.
Q3: I am having trouble separating my product from a non-polar impurity by column chromatography. What can I do?
A3: If your product and a non-polar impurity have similar polarities, optimizing your column chromatography is crucial. Try using a less polar eluent system or a shallow solvent gradient to improve separation.[1] Additionally, since your product is a carboxylic acid, adding a small amount of a base like triethylamine to the eluent can change its retention time on the silica gel, potentially allowing for better separation from the neutral impurity.[3]
Q4: During recrystallization, my product "oils out" instead of forming crystals. What should I do?
A4: "Oiling out" can occur if the solution is supersaturated or if the cooling process is too rapid. To resolve this, reheat the solution and add a small amount of additional solvent to decrease the saturation. Then, allow the solution to cool slowly to room temperature before placing it in an ice bath. Scratching the inside of the flask with a glass rod can help induce nucleation.[1]
Q5: My yield after purification is very low. What are the potential causes and solutions?
A5: Low recovery can result from several factors. During acid-base extraction, ensure complete precipitation of the carboxylic acid by adjusting the pH to be sufficiently acidic. In recrystallization, using the minimum amount of hot solvent necessary to dissolve the crude product is key to maximizing crystal formation upon cooling.[4] When washing the collected crystals, use a minimal amount of ice-cold solvent to avoid redissolving your product.
Troubleshooting Guides
Recrystallization
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Product does not crystallize | - Solution is not saturated.- Nucleation has not occurred. | - Evaporate some of the solvent to increase concentration.- Scratch the inside of the flask with a glass rod.- Add a seed crystal of the pure compound.[1] |
| Product "oils out" | - Solution is supersaturated.- Cooling is too rapid. | - Re-heat the solution and add more solvent.- Allow the solution to cool slowly to room temperature before further cooling.[1] |
| Low recovery of pure product | - Too much solvent was used.- Crystals are soluble in the washing solvent. | - Use the minimum amount of hot solvent for dissolution.- Wash crystals with a minimal amount of ice-cold solvent. |
| Colored impurities in crystals | - Impurities co-crystallized with the product. | - Consider a preliminary purification step like treatment with activated carbon.- Perform a second recrystallization. |
Column Chromatography
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor separation of product and impurities | - Inappropriate eluent polarity.- Column was overloaded. | - Optimize the eluent system using Thin Layer Chromatography (TLC).- Use a larger column with more silica gel.[1] |
| Product streaks or "tails" on the column | - Compound is interacting too strongly with the silica gel. | - Add a small amount of acetic acid (e.g., 0.1-1%) to the eluent to suppress deprotonation of the carboxylic acid.[3][5] |
| Product does not elute from the column | - Eluent is not polar enough. | - Gradually increase the polarity of the eluent system. |
| Cracks or channels in the silica gel | - Improper column packing. | - Ensure the column is packed uniformly without air bubbles. |
Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction
This protocol is designed to separate the acidic this compound from neutral and basic impurities.
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Dissolution: Dissolve the crude product in a suitable organic solvent, such as ethyl acetate or dichloromethane.
-
Extraction: Transfer the solution to a separatory funnel and extract with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute sodium hydroxide (NaOH) solution. The carboxylic acid will be deprotonated to its water-soluble carboxylate salt and move to the aqueous layer.[4][6][7] Repeat the extraction 2-3 times.
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Separation of Layers: Combine the aqueous layers. The organic layer can be washed with brine, dried over anhydrous sodium sulfate, and concentrated to isolate any neutral impurities.
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Acidification: Cool the combined aqueous layers in an ice bath and acidify with concentrated hydrochloric acid (HCl) until the pH is approximately 2. The this compound will precipitate out of the solution.[4][8]
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Isolation: Collect the precipitated solid by vacuum filtration, washing with a small amount of cold deionized water.
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Drying: Dry the purified solid in a vacuum oven.
Protocol 2: Purification by Recrystallization
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Solvent Selection: Test the solubility of the crude product in various solvents to find a suitable one. A good recrystallization solvent should dissolve the compound when hot but not when cold.[9] Common solvent systems to try include ethanol, methanol, acetic acid, or mixtures like hexane/ethyl acetate.[9]
-
Dissolution: In an Erlenmeyer flask, add the minimum amount of the chosen hot solvent to the crude solid to completely dissolve it.
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Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
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Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
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Washing and Drying: Wash the crystals with a small amount of ice-cold recrystallization solvent and then dry them.
Protocol 3: Purification by Column Chromatography
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Stationary Phase: Use silica gel as the stationary phase.
-
Eluent Selection: Use Thin Layer Chromatography (TLC) to determine an appropriate eluent system. A good starting point is a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate.[10]
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Column Packing: Pack a glass column with a slurry of silica gel in the chosen eluent.[11]
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Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and load it onto the top of the column.
-
Elution: Elute the column with the chosen solvent system. To improve the separation of the carboxylic acid and prevent tailing, consider adding a small percentage of acetic acid (0.1-1%) to the eluent.[5]
-
Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Visualized Workflows
Caption: General purification workflow for this compound.
Caption: Troubleshooting guide for common issues in column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. reddit.com [reddit.com]
- 4. people.chem.umass.edu [people.chem.umass.edu]
- 5. reddit.com [reddit.com]
- 6. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 7. vernier.com [vernier.com]
- 8. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 9. Reagents & Solvents [chem.rochester.edu]
- 10. Solvent Systems for Silica Gel Column Chromatography [commonorganicchemistry.com]
- 11. orgsyn.org [orgsyn.org]
identifying and minimizing byproducts in 5-(4-Bromophenyl)thiophene-2-carboxylic acid synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the synthesis of 5-(4-Bromophenyl)thiophene-2-carboxylic acid. Our focus is on identifying and minimizing common byproducts to enhance reaction yield and product purity.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the most common synthetic route for this compound and what are the primary byproducts?
The most prevalent method for synthesizing this compound is the Suzuki-Miyaura cross-coupling reaction. This involves the reaction of a 5-halothiophene-2-carboxylic acid derivative (typically 5-bromothiophene-2-carboxylic acid or its ester) with 4-bromophenylboronic acid in the presence of a palladium catalyst and a base.
The primary byproducts encountered in this synthesis are:
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Homocoupling Product: 4,4'-Dibromobiphenyl, formed from the coupling of two molecules of 4-bromophenylboronic acid.
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Protodeboronation Product: Thiophene-2-carboxylic acid, resulting from the replacement of the boronic acid group on the thiophene precursor with a hydrogen atom.
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Debromination Product: Thiophene-2-carboxylic acid, formed by the removal of the bromine atom from the starting material, 5-bromothiophene-2-carboxylic acid.
-
Dimerization of Starting Material: 2,2'-Bithiophene-5,5'-dicarboxylic acid, resulting from the coupling of two molecules of the 5-bromothiophene-2-carboxylic acid starting material.
// Main Reactants Thiophene_SM [label="5-Bromothiophene-2-carboxylic acid\n(or its ester)"]; Boronic_Acid [label="4-Bromophenylboronic acid"];
// Main Product Product [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Byproducts Homocoupling [label="4,4'-Dibromobiphenyl\n(Homocoupling)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Protodeboronation [label="Thiophene-2-carboxylic acid\n(Protodeboronation)", fillcolor="#FBBC05", fontcolor="#202124"]; Debromination [label="Thiophene-2-carboxylic acid\n(Debromination)", fillcolor="#FBBC05", fontcolor="#202124"]; Dimerization [label="2,2'-Bithiophene-5,5'-dicarboxylic acid\n(Dimerization)", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Reaction Center Reaction [label="Suzuki-Miyaura\nCoupling", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"];
// Connections Thiophene_SM -> Reaction; Boronic_Acid -> Reaction; Reaction -> Product [label="Desired Pathway", color="#4285F4"]; Boronic_Acid -> Homocoupling [label="Side Reaction", style=dashed, color="#EA4335"]; Thiophene_SM -> Protodeboronation [label="Side Reaction\n(if boronic acid is on thiophene)", style=dashed, color="#FBBC05"]; Thiophene_SM -> Debromination [label="Side Reaction", style=dashed, color="#FBBC05"]; Thiophene_SM -> Dimerization [label="Side Reaction", style=dashed, color="#34A853"]; } ` Caption: Primary reaction pathways in the synthesis of this compound.
Q2: My reaction is producing a significant amount of 4,4'-dibromobiphenyl. How can I minimize this homocoupling byproduct?
The homocoupling of boronic acids is a common side reaction in Suzuki couplings, often promoted by the presence of oxygen and certain palladium(II) species. To minimize the formation of 4,4'-dibromobiphenyl, consider the following strategies:
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Degassing: Thoroughly degas all solvents and the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) prior to adding the palladium catalyst. This removes dissolved oxygen which can promote homocoupling.
-
Catalyst Choice: Utilize a Pd(0) catalyst source like Pd(PPh₃)₄ or a pre-catalyst that readily forms the active Pd(0) species. If using a Pd(II) source like Pd(OAc)₂, ensure efficient in-situ reduction to Pd(0).
-
Ligand Selection: Employ bulky electron-rich phosphine ligands, such as SPhos or XPhos, which can favor the cross-coupling pathway over homocoupling.
-
Reaction Temperature: Lowering the reaction temperature may decrease the rate of homocoupling relative to the desired cross-coupling.
Data Presentation: Effect of Reaction Conditions on Homocoupling
| Catalyst / Ligand | Base | Solvent | Temperature (°C) | Desired Product Yield (%) | Homocoupling Byproduct (%) |
| Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90 | ~75 | 5-10 |
| Pd(OAc)₂ / SPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 80 | >90 | <2 |
| PdCl₂(dppf) | Cs₂CO₃ | DMF | 100 | ~80 | 3-7 |
Note: These are representative values and can vary based on specific reaction parameters.
Q3: I am observing a significant amount of thiophene-2-carboxylic acid in my product mixture. What could be the cause and how can I prevent it?
The presence of thiophene-2-carboxylic acid as a byproduct can be attributed to two main side reactions: protodeboronation and debromination.
Troubleshooting Protodeboronation:
This occurs when the boronic acid group on a thiophene-boronic acid intermediate is replaced by a hydrogen atom from the solvent or other proton sources. While the primary starting material is 5-bromothiophene-2-carboxylic acid, in situ formation of the corresponding boronic acid can occur under certain conditions, leading to this byproduct.
-
Use of Stabilized Boron Reagents: Instead of generating the boronic acid in situ, consider using more stable boronic esters, such as pinacol esters or MIDA boronates.
-
Control of pH: Thienylboronic acids are particularly susceptible to protodeboronation at high pH. Using a milder base or buffering the reaction mixture can be beneficial.
Troubleshooting Debromination:
This involves the loss of the bromine atom from the starting material, 5-bromothiophene-2-carboxylic acid.
-
Catalyst and Ligand Choice: Certain palladium catalysts and ligands can promote hydrodehalogenation. Screening different catalyst systems can help identify one that minimizes this side reaction.
-
Solvent System: The presence of water can sometimes contribute to debromination. While anhydrous conditions are not always successful, minimizing the amount of water in the reaction mixture can be beneficial.[1]
Q4: Does the free carboxylic acid group on 5-bromothiophene-2-carboxylic acid interfere with the Suzuki coupling reaction?
Yes, the free carboxylic acid can sometimes interfere with the Suzuki-Miyaura coupling. The carboxylate anion can coordinate to the palladium catalyst, potentially leading to catalyst deactivation and lower yields.
Recommendation:
To circumvent this issue, it is highly recommended to protect the carboxylic acid group as an ester (e.g., methyl or ethyl ester) before performing the Suzuki coupling. The ester can then be hydrolyzed back to the carboxylic acid in a subsequent step after the C-C bond has been formed.[2]
Experimental Protocols
Protocol 1: Esterification of 5-Bromothiophene-2-carboxylic Acid
-
Reaction Setup: In a round-bottom flask, dissolve 5-bromothiophene-2-carboxylic acid (1.0 eq.) in an appropriate alcohol (e.g., methanol or ethanol, ~10-20 volumes).
-
Acid Catalyst: Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid, 2-5 mol%).
-
Reaction: Heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature and remove the excess alcohol under reduced pressure. Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the corresponding ester.
Protocol 2: Optimized Suzuki-Miyaura Coupling of the Esterified Thiophene
-
Reaction Setup: To a flame-dried Schlenk flask, add the 5-bromothiophene-2-carboxylate (1.0 eq.), 4-bromophenylboronic acid (1.1-1.2 eq.), and the base (e.g., K₃PO₄, 2.0 eq.).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (argon or nitrogen) three times.
-
Solvent Addition: Add degassed solvent (e.g., a 4:1 mixture of 1,4-dioxane and water).[2]
-
Catalyst Addition: Add the palladium catalyst and ligand (e.g., Pd(OAc)₂ (2 mol%) and SPhos (4 mol%)) under a positive pressure of inert gas.
-
Reaction: Heat the reaction mixture to 80-90°C and stir until the starting material is consumed as monitored by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate). Separate the layers and extract the aqueous layer with the organic solvent.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography or recrystallization.
Protocol 3: Hydrolysis of the Ester to the Carboxylic Acid
-
Reaction Setup: Dissolve the purified ester from Protocol 2 in a mixture of a suitable solvent (e.g., THF or methanol) and an aqueous solution of a strong base (e.g., 2M NaOH or LiOH).
-
Reaction: Stir the mixture at room temperature or with gentle heating until the ester is fully consumed (monitored by TLC or LC-MS).
-
Work-up: Remove the organic solvent under reduced pressure. Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., hexane or diethyl ether) to remove any non-polar impurities.
-
Acidification: Cool the aqueous layer in an ice bath and acidify with a strong acid (e.g., 2M HCl) until the product precipitates.
-
Isolation: Collect the solid product by filtration, wash with cold water, and dry under vacuum to obtain the final this compound.
Q5: What analytical methods are recommended for monitoring the reaction and identifying byproducts?
A combination of chromatographic and spectroscopic techniques is recommended for effective reaction monitoring and byproduct identification.
Recommended Analytical Methods:
| Technique | Application | Sample Preparation | Key Observations |
| HPLC-UV | Quantitative analysis of starting materials, product, and byproducts. | Dilute a small aliquot of the reaction mixture in a suitable solvent (e.g., acetonitrile/water). | Separation of peaks corresponding to each component, allowing for quantification based on peak area. |
| LC-MS | Identification of product and byproducts by their mass-to-charge ratio. | Similar to HPLC-UV. | Confirmation of the molecular weight of the desired product and identification of unknown impurity peaks. |
| GC-MS | Analysis of volatile components and thermally stable byproducts. | An aliquot of the reaction mixture can be diluted and directly injected, or derivatized if necessary. | Separation and identification of compounds like 4,4'-dibromobiphenyl and debrominated starting material. |
| ¹H NMR | Structural confirmation of the final product and identification of major impurities after isolation. | Dissolve the purified product in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). | Characteristic chemical shifts and coupling constants for the aromatic protons of the product and any significant impurities. |
References
- 1. Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
stability and degradation of 5-(4-Bromophenyl)thiophene-2-carboxylic acid under reaction conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-(4-Bromophenyl)thiophene-2-carboxylic acid. The information provided addresses common challenges related to the stability and degradation of this compound under typical reaction conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns when using this compound in cross-coupling reactions like the Suzuki-Miyaura coupling?
A1: The main stability concern is the potential for the free carboxylic acid group to interfere with the catalytic cycle. The carboxylate can coordinate to the palladium catalyst, leading to its deactivation and consequently, low reaction yields. To mitigate this, it is common practice to protect the carboxylic acid functionality, often by converting it to an ester, prior to performing the cross-coupling reaction.[1]
Q2: What are the main degradation pathways for this compound under typical reaction conditions?
A2: Several degradation pathways can be anticipated:
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Decarboxylation: Thiophene-2-carboxylic acids are susceptible to decarboxylation, particularly when subjected to high temperatures. This results in the loss of CO2 and the formation of 2-(4-bromophenyl)thiophene.
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Photodegradation: Brominated thiophene derivatives can be sensitive to light. Exposure to UV or even strong visible light may lead to decomposition.
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Oxidation: The thiophene ring is electron-rich and can be oxidized, especially in the presence of strong oxidizing agents. This can lead to the formation of sulfoxides or sulfones, which may undergo further reactions such as dimerization.[2]
Q3: Can I perform a Suzuki-Miyaura coupling directly with the free carboxylic acid?
A3: While challenging, it is not impossible. However, it often requires careful optimization of reaction conditions, including the choice of palladium catalyst, ligand, base, and solvent. In many reported procedures, the carboxylic acid is first converted to an ester (e.g., methyl or ethyl ester) to prevent catalyst inhibition and improve yields.[1] If using the free acid, a significant amount of base may be required to both deprotonate the acid and facilitate the catalytic cycle, which can complicate the reaction.
Q4: What are common side products observed in Suzuki-Miyaura reactions with thiophene derivatives?
A4: Besides the desired coupled product, several side products can form:
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Homocoupling: Coupling of two molecules of the boronic acid or two molecules of the aryl halide can occur, especially in the presence of oxygen.
-
Protodeboronation: The boronic acid can be replaced by a hydrogen atom from a proton source (like water) in the reaction mixture. This is a common issue with heteroaryl boronic acids.[3]
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Dehalogenation: The bromo-substituent on the thiophene ring can be replaced by a hydrogen atom.[4]
Troubleshooting Guides
Issue 1: Low or No Yield in Suzuki-Miyaura Coupling
| Potential Cause | Troubleshooting Steps |
| Catalyst Deactivation by Carboxylic Acid | 1. Esterify the carboxylic acid: Convert the carboxylic acid to a methyl or ethyl ester before the coupling reaction. This is the most common and effective solution.[1] 2. Screen different palladium catalysts and ligands: Use bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) that can promote the catalytic cycle even in the presence of coordinating functional groups.[5] 3. Use a higher catalyst loading: Increase the amount of catalyst to compensate for deactivation, though this is a less ideal solution. |
| Protodeboronation of Boronic Acid | 1. Use anhydrous conditions: Minimize the amount of water in the reaction. Use dry solvents and reagents. 2. Choose a non-hydroxide base: Employ bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ instead of NaOH or KOH.[3] 3. Use a more stable boronic acid derivative: Consider using a pinacol ester or MIDA boronate of the coupling partner.[3] |
| Poor Solubility of Reagents | 1. Screen different solvent systems: Common solvents for Suzuki couplings include dioxane, THF, and toluene, often with a co-solvent like water or ethanol to aid solubility of the base and boronic acid.[1] 2. Increase the reaction temperature: This can improve solubility but may also increase the rate of degradation, so it should be done with caution. |
| Incomplete Reaction | 1. Increase reaction time: Monitor the reaction by TLC or LC-MS to determine if it is proceeding slowly. 2. Increase temperature: Carefully increase the reaction temperature in increments. 3. Ensure efficient stirring: In biphasic systems, vigorous stirring is crucial for mass transfer between the phases. |
Issue 2: Formation of Significant Amounts of Byproducts
| Byproduct | Troubleshooting Steps |
| Homocoupling of Boronic Acid | 1. Thoroughly degas the reaction mixture: Use techniques like freeze-pump-thaw or sparging with an inert gas (Argon or Nitrogen) to remove oxygen.[5] 2. Maintain an inert atmosphere: Run the reaction under a positive pressure of an inert gas. |
| Decarboxylation Product | 1. Lower the reaction temperature: If thermally induced, reducing the temperature may slow down the decarboxylation. This might require a more active catalyst system to maintain a reasonable reaction rate. 2. Use a milder base: Strong bases can sometimes promote decarboxylation. |
| Dehalogenation Product | 1. Optimize the base and solvent: The choice of base and the presence of water can influence the rate of dehalogenation.[4] 2. Use a shorter reaction time: Prolonged reaction times at high temperatures can increase the likelihood of dehalogenation. |
Data Presentation
The following table summarizes the yields of a Suzuki-Miyaura coupling reaction between pentyl 5-bromothiophene-2-carboxylate and various arylboronic acids in different solvent systems. This illustrates the impact of reaction conditions on the stability and reactivity of a closely related substrate.
| Arylboronic Acid | Product Yield (%) in 1,4-Dioxane/Water | Product Yield (%) in Dry Toluene |
| 3-Chlorophenylboronic acid | 71.5 | 50.2 |
| 3-Acetylphenylboronic acid | 75.0 | 33.0 |
| 4-(Methylthio)phenylboronic acid | 80.2 | 76.5 |
| 3-Chloro-4-fluorophenylboronic acid | 65.0 | 51.5 |
| 3,4-Dichlorophenylboronic acid | 70.2 | 52.7 |
| Data adapted from a study on a similar compound, pentyl 5-bromothiophene-2-carboxylate, reacted at 90 °C with Pd(PPh₃)₄ as the catalyst.[1] |
Experimental Protocols
Representative Protocol: Esterification of this compound followed by Suzuki-Miyaura Coupling
This protocol is based on established methods for similar thiophene derivatives and should be optimized for specific substrates and scales.[1]
Step 1: Esterification (Example with Methanol)
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Suspend this compound (1.0 eq) in methanol (10-20 volumes).
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Cool the mixture in an ice bath.
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Slowly add thionyl chloride (1.2 - 1.5 eq) dropwise.
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Allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours, or until TLC/LC-MS analysis indicates complete conversion.
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Cool the reaction mixture and remove the solvent under reduced pressure.
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Redissolve the residue in an organic solvent like ethyl acetate and wash with saturated sodium bicarbonate solution and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the methyl ester.
Step 2: Suzuki-Miyaura Coupling
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To a flame-dried flask under an inert atmosphere (Argon or Nitrogen), add the methyl 5-(4-bromophenyl)thiophene-2-carboxylate (1.0 eq), the desired arylboronic acid (1.1 - 1.5 eq), and a base (e.g., K₃PO₄, 2.0-3.0 eq).
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Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).
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Add a degassed solvent system (e.g., 1,4-dioxane/water in a 4:1 ratio).
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Heat the reaction mixture to 90-100 °C with vigorous stirring.
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Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
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Upon completion, cool the reaction to room temperature.
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Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography.
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Potential degradation pathways for this compound.
Caption: A troubleshooting workflow for low yields in Suzuki coupling reactions.
References
- 1. Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of 5-(4-Bromophenyl)thiophene-2-carboxylic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-(4-Bromophenyl)thiophene-2-carboxylic acid. Our aim is to help you improve your reaction yields and overcome common experimental challenges.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My Suzuki cross-coupling reaction to synthesize this compound has a low yield. What are the common causes?
Low or no yield in a Suzuki coupling can be attributed to several factors. A systematic approach to troubleshooting is recommended.[1] The most common culprits include:
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Poor Quality of Reagents: Ensure your 5-bromothiophene-2-carboxylic acid, 4-bromophenylboronic acid, palladium catalyst, and base are of high purity. Boronic acids, in particular, can degrade over time.
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Inactive Catalyst: The palladium catalyst, often Pd(PPh₃)₄, can be sensitive to air and moisture. Ensure it is handled under an inert atmosphere. The formation of palladium black is an indicator of catalyst decomposition.
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Inappropriate Reaction Conditions: Temperature, reaction time, and solvent choice are critical. The reaction often requires heating (e.g., 90°C) to proceed efficiently.[2]
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Presence of Oxygen: Palladium(0) catalysts are sensitive to oxidation. It is crucial to degas the solvent and maintain an inert atmosphere (e.g., argon or nitrogen) throughout the reaction.[1]
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Issues with the Base: The choice and amount of base are crucial. An insufficient amount or a base that is not strong enough can lead to a stalled reaction.
Q2: I am observing the formation of significant byproducts. What are they and how can I minimize them?
Common byproducts in this synthesis include:
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Homocoupling of the Boronic Acid: This results in the formation of 4,4'-dibromobiphenyl. This can be minimized by the slow addition of the boronic acid or by using a slight excess of the thiophene starting material.
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Protodeboronation: The boronic acid can be replaced by a hydrogen atom, leading to the formation of bromobenzene.[1][3] This is often exacerbated by the presence of water or acidic impurities. Using anhydrous solvents and ensuring the base is not too weak can help mitigate this.
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Dehalogenation of the Thiophene: The bromo group on the thiophene can be replaced by a hydrogen atom. This is less common but can occur under certain conditions.
Q3: Should I protect the carboxylic acid group on the 5-bromothiophene-2-carboxylic acid before the Suzuki coupling?
Yes, protecting the carboxylic acid group by converting it to an ester is a common and often beneficial strategy.[2][4] The free carboxylic acid can sometimes interfere with the catalytic cycle of the Suzuki reaction. Esterification, for instance, with pentyl alcohol, can improve the solubility of the starting material in the organic solvents typically used for the coupling reaction, leading to higher yields.[2] The ester can then be hydrolyzed back to the carboxylic acid in a subsequent step.
Q4: What is the optimal catalyst, base, and solvent system for this reaction?
While the optimal conditions can be substrate-dependent, a commonly successful system for the Suzuki coupling of 5-bromothiophene derivatives involves:[2][4][5]
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Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is a frequently used and effective catalyst.[2][6]
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Base: A moderately strong inorganic base like potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) is often employed.
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Solvent: A mixture of an organic solvent and water is often beneficial. For example, a 4:1 mixture of 1,4-dioxane and water has been shown to give good yields, potentially due to the increased solubility of the boronic acid.[2] Toluene is another solvent that can be used.[2]
Quantitative Data Summary
The following table summarizes yields obtained for the synthesis of 5-arylthiophene-2-carboxylate derivatives under different reaction conditions, which can serve as a reference for optimizing the synthesis of this compound.
| Starting Material (Esterified) | Arylboronic Acid | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Pentyl 5-bromothiophene-2-carboxylate | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 90 | 71.5 | [2] |
| Pentyl 5-bromothiophene-2-carboxylate | 4-Methylphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 90 | 75 | [2] |
| Pentyl 5-bromothiophene-2-carboxylate | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 90 | 80.2 | [2] |
| Pentyl 5-bromothiophene-2-carboxylate | 4-Chlorophenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 90 | 65 | [2] |
| Pentyl 5-bromothiophene-2-carboxylate | 4-Fluorophenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 90 | 70.2 | [2] |
| Pentyl 5-bromothiophene-2-carboxylate | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | Toluene | 90 | 76.5 | [2] |
| 5-Bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide | 4-Chlorophenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | - | 68 | [6] |
| 5-Bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | - | 57 | [6] |
Experimental Protocols
A detailed experimental protocol for the synthesis of this compound is provided below. This protocol is based on established methods for the synthesis of similar compounds.[2][4]
Step 1: Esterification of 5-bromothiophene-2-carboxylic acid
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To a solution of 5-bromothiophene-2-carboxylic acid (1.0 eq) in dichloromethane (DCM), add pentyl alcohol (1.1 eq), N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq), and a catalytic amount of 4-dimethylaminopyridine (DMAP).
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Stir the reaction mixture at room temperature for 12-24 hours.
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Monitor the reaction progress by thin-layer chromatography (TLC).
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Once the reaction is complete, filter the mixture to remove the dicyclohexylurea byproduct.
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Wash the filtrate with 1M HCl, saturated NaHCO₃ solution, and brine.
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Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to obtain pentyl 5-bromothiophene-2-carboxylate.
Step 2: Suzuki Cross-Coupling Reaction
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To a reaction vessel, add pentyl 5-bromothiophene-2-carboxylate (1.0 eq), 4-bromophenylboronic acid (1.2 eq), potassium carbonate (2.0 eq), and tetrakis(triphenylphosphine)palladium(0) (0.05 eq).
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Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.
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Add a degassed 4:1 mixture of 1,4-dioxane and water.
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Heat the reaction mixture to 90°C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction mixture to room temperature and add water.
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Extract the mixture with ethyl acetate.
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Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to obtain pentyl 5-(4-bromophenyl)thiophene-2-carboxylate.
Step 3: Hydrolysis of the Ester
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Dissolve the purified pentyl 5-(4-bromophenyl)thiophene-2-carboxylate in a mixture of ethanol and 2M NaOH solution.
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Heat the mixture to reflux for 4-6 hours.
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Monitor the reaction by TLC until the starting material is consumed.
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Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
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Acidify the aqueous solution with 2M HCl to precipitate the product.
-
Filter the solid, wash with cold water, and dry under vacuum to obtain this compound.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for improving reaction yield.
References
- 1. benchchem.com [benchchem.com]
- 2. Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations [mdpi.com]
troubleshooting low reactivity of 5-(4-Bromophenyl)thiophene-2-carboxylic acid in coupling reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low reactivity with 5-(4-Bromophenyl)thiophene-2-carboxylic acid in palladium-catalyzed cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: Why am I observing low to no conversion in my coupling reaction with this compound?
A1: The low reactivity is often attributed to the presence of the free carboxylic acid group. This functional group can interfere with the catalytic cycle in several ways:
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Reaction with the Base: The acidic proton of the carboxylic acid will be deprotonated by the base intended for the catalytic cycle. This necessitates the use of at least one extra equivalent of base and can alter the reaction's pH and overall conditions.
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Catalyst Inhibition: The resulting carboxylate anion can coordinate to the palladium center, potentially forming stable complexes that are less catalytically active or even inactive.[1]
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Solubility Issues: Under basic conditions, the substrate will form a carboxylate salt, which may have poor solubility in common aprotic organic solvents used for coupling reactions (e.g., toluene, dioxane, THF), leading to a heterogeneous reaction mixture and reduced reaction rates.[2]
Q2: Is it possible to directly couple this compound without protecting the carboxylic acid group?
A2: While direct coupling is attempted, it is often challenging and may result in low yields. Success is highly dependent on the specific reaction conditions, including the choice of a base that is strong enough to facilitate the catalytic cycle without being completely consumed by the acidic proton, and a solvent system that can accommodate the potential solubility issues of the resulting carboxylate salt.[2] For more reliable and higher-yielding results, protection of the carboxylic acid group is strongly recommended.
Q3: What is the recommended strategy to improve the reactivity of this compound in coupling reactions?
A3: The most effective and widely reported strategy is to protect the carboxylic acid group, typically by converting it to an ester (e.g., a methyl or ethyl ester).[3] This eliminates the acidic proton, preventing the aforementioned issues of base consumption, catalyst inhibition, and poor solubility. The ester can then be hydrolyzed back to the carboxylic acid in a subsequent step after the coupling reaction is complete.
Q4: I am seeing byproducts in my reaction. What are the likely side reactions?
A4: Besides the unreacted starting material, common side reactions include:
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Homocoupling: The coupling of two molecules of the organoboron reagent (in Suzuki coupling) or two molecules of the terminal alkyne (in Sonogashira coupling) can occur, especially if the cross-coupling is slow.
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Dehalogenation: The bromo group on your starting material can be replaced by a hydrogen atom, leading to the formation of 5-phenylthiophene-2-carboxylic acid.
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Protodeboronation (Suzuki Coupling): The boronic acid can be cleaved by residual water or other protic sources in the reaction mixture, reducing the amount of the nucleophilic partner available for cross-coupling.[3]
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Decarboxylation: At higher temperatures, there is a risk of losing the carboxylic acid group as carbon dioxide, which can lead to the formation of 2-(4-bromophenyl)thiophene. Decarbonylative pathways have also been observed in Sonogashira couplings of carboxylic acids.[4][5]
Q5: Which palladium catalyst and ligand should I choose for my coupling reaction?
A5: The choice of catalyst and ligand is crucial and depends on the specific coupling reaction:
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For Suzuki Coupling: A common and effective catalyst is Pd(PPh₃)₄. For more challenging couplings, catalyst systems generated in situ from a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ and a phosphine ligand can be more effective. Bulky, electron-rich phosphine ligands such as those developed by Buchwald (e.g., XPhos, SPhos) or ferrocenyl-based ligands (e.g., dppf) can improve reaction rates and yields.
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For Sonogashira Coupling: A combination of a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI) is traditionally used.[6] Copper-free conditions have also been developed to avoid the issue of alkyne homocoupling.[7]
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For Buchwald-Hartwig Amination: This reaction is highly dependent on the use of bulky, electron-rich phosphine ligands. The choice of ligand often depends on the nature of the amine. For example, ligands like Xantphos are effective for coupling with a variety of amines.[8]
Troubleshooting Guides
Suzuki-Miyaura Coupling
| Issue | Possible Cause | Recommended Solution |
| Low or No Conversion | Free carboxylic acid interfering with the reaction. | Protect the carboxylic acid as an ester (see Protocol 1). |
| Inactive catalyst. | Use a fresh batch of palladium catalyst. Consider using a pre-catalyst or generating the active Pd(0) species in situ. | |
| Ineffective base. | Use a stronger base like K₃PO₄ or Cs₂CO₃. Ensure the base is anhydrous. | |
| Poor solvent choice. | A mixture of an organic solvent and water (e.g., 1,4-dioxane/water or toluene/water) can improve the solubility of reagents and facilitate the reaction.[3] | |
| Significant Dehalogenation | Reaction temperature is too high or reaction time is too long. | Reduce the reaction temperature and monitor the reaction progress closely by TLC or LC-MS. |
| Choice of ligand. | Use more electron-rich and bulky phosphine ligands. | |
| Protodeboronation | Presence of excess water or acidic impurities. | Use anhydrous solvents and ensure the boronic acid is of high purity. |
| Base is too strong or reaction temperature is too high. | Use a milder base (e.g., K₂CO₃) or lower the reaction temperature. |
Sonogashira Coupling
| Issue | Possible Cause | Recommended Solution |
| Low or No Conversion | Free carboxylic acid interfering with the reaction. | Protect the carboxylic acid as an ester. |
| Inactive catalyst system. | Use a fresh palladium catalyst and copper(I) iodide. Ensure the reaction is performed under an inert atmosphere. | |
| Ineffective base. | An amine base like triethylamine (TEA) or diisopropylamine (DIPA) is typically used. Ensure it is freshly distilled. | |
| Alkyne Homocoupling (Glaser Coupling) | Presence of oxygen. | Thoroughly degas the reaction mixture and maintain a strict inert atmosphere (argon or nitrogen). |
| Copper-catalyzed side reaction. | Consider using a copper-free Sonogashira protocol.[7] | |
| Decomposition of Starting Materials | Reaction temperature is too high. | Sonogashira couplings can often be run at or slightly above room temperature. Avoid excessive heating. |
Buchwald-Hartwig Amination
| Issue | Possible Cause | Recommended Solution |
| Low or No Conversion | Free carboxylic acid reacting with the strong base required. | Protect the carboxylic acid as an ester. |
| Inappropriate ligand. | The choice of a bulky, electron-rich phosphine ligand is critical. Screen different ligands (e.g., Xantphos, BINAP). | |
| Base is not strong enough. | Strong bases like NaOt-Bu, KOt-Bu, or LiHMDS are often required.[9] | |
| Catalyst deactivation. | Ensure strict anaerobic conditions. The amine substrate can sometimes coordinate too strongly to the palladium, inhibiting catalysis. | |
| Hydrodehalogenation of the Aryl Bromide | Beta-hydride elimination from the palladium-amido complex. | This is a known side reaction. Optimizing the ligand and reaction conditions can minimize this pathway.[10] |
Quantitative Data Summary
The following tables provide a summary of reported yields for Suzuki coupling reactions of a closely related substrate, an ester of 5-bromothiophene-2-carboxylic acid, which is the recommended approach for coupling this compound.
Table 1: Suzuki Coupling of Pentyl 5-bromothiophene-2-carboxylate with Various Arylboronic Acids [3]
| Arylboronic Acid | Solvent System | Yield (%) |
| Phenylboronic acid | 1,4-Dioxane/Water (4:1) | 71.5 |
| 4-Methylphenylboronic acid | 1,4-Dioxane/Water (4:1) | 75.0 |
| 4-Methoxyphenylboronic acid | 1,4-Dioxane/Water (4:1) | 80.2 |
| 4-Chlorophenylboronic acid | 1,4-Dioxane/Water (4:1) | 65.0 |
| 3,4-Dichlorophenylboronic acid | 1,4-Dioxane/Water (4:1) | 70.2 |
| Phenylboronic acid | Toluene (dry) | 50.2 |
| 4-Methylphenylboronic acid | Toluene (dry) | 33.0 |
| 4-Methoxyphenylboronic acid | Toluene (dry) | 76.5 |
| 4-Chlorophenylboronic acid | Toluene (dry) | 51.5 |
| 3,4-Dichlorophenylboronic acid | Toluene (dry) | 52.7 |
Reaction Conditions: Pd(PPh₃)₄ catalyst at 90 °C.
Experimental Protocols
Protocol 1: Esterification of this compound (General Procedure)
-
To a solution of this compound (1.0 eq.) in dichloromethane (DCM) at 0 °C, add the desired alcohol (e.g., ethanol, 1.5 eq.).
-
Add N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq.) and a catalytic amount of 4-dimethylaminopyridine (DMAP) (0.1 eq.).
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC. Upon completion, filter off the dicyclohexylurea (DCU) byproduct.
-
Wash the filtrate with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the corresponding ester.
Protocol 2: Suzuki-Miyaura Coupling of Esterified 5-(4-Bromophenyl)thiophene-2-carboxylate (General Procedure) [11][12]
-
To a flame-dried Schlenk flask, add the esterified 5-(4-bromophenyl)thiophene-2-carboxylate (1.0 eq.), the arylboronic acid (1.2 eq.), and K₃PO₄ (2.0 eq.).
-
Add the palladium catalyst, such as Pd(PPh₃)₄ (3-5 mol%).
-
Seal the flask with a septum, and evacuate and backfill with argon or nitrogen (repeat three times).
-
Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 ratio) via syringe.
-
Heat the reaction mixture to 90-100 °C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 3: Sonogashira Coupling of Esterified 5-(4-Bromophenyl)thiophene-2-carboxylate (General Procedure)
-
To a flame-dried Schlenk flask, add the esterified 5-(4-bromophenyl)thiophene-2-carboxylate (1.0 eq.), PdCl₂(PPh₃)₂ (2-5 mol%), and CuI (4-10 mol%).
-
Seal the flask with a septum, and evacuate and backfill with argon or nitrogen (repeat three times).
-
Add an anhydrous solvent such as THF or toluene, followed by an amine base (e.g., triethylamine, 2-3 eq.).
-
Add the terminal alkyne (1.1-1.5 eq.) dropwise via syringe.
-
Stir the reaction at room temperature to 50 °C for 4-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl solution and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Protocol 4: Buchwald-Hartwig Amination of Esterified 5-(4-Bromophenyl)thiophene-2-carboxylate (General Procedure)
-
To a flame-dried Schlenk flask, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., Xantphos, 2-4 mol%).
-
Add the esterified 5-(4-bromophenyl)thiophene-2-carboxylate (1.0 eq.) and the amine (1.2 eq.).
-
Add the strong base (e.g., NaOt-Bu, 1.4 eq.).
-
Seal the flask with a septum, and evacuate and backfill with argon or nitrogen (repeat three times).
-
Add an anhydrous solvent such as toluene or dioxane.
-
Heat the reaction mixture to 80-110 °C for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, quench carefully with water, and extract with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Visualizations
Catalytic Cycles
Caption: Catalytic cycle for the Suzuki-Miyaura coupling reaction.
References
- 1. reddit.com [reddit.com]
- 2. reddit.com [reddit.com]
- 3. Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Decarbonylative Sonogashira Cross-Coupling of Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. youtube.com [youtube.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. benchchem.com [benchchem.com]
- 12. Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
managing solubility issues of 5-arylthiophene-2-carboxylic acids during synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing solubility issues during the synthesis of 5-arylthiophene-2-carboxylic acids.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of solubility issues with 5-arylthiophene-2-carboxylic acids during synthesis?
A1: The solubility challenges associated with 5-arylthiophene-2-carboxylic acids primarily stem from the rigid, planar structure of the bicyclic aromatic system and the polar carboxylic acid group. The aryl substituent at the 5-position can further decrease solubility in common organic solvents due to increased molecular weight and potential for intermolecular π-stacking. During synthesis, particularly in Suzuki coupling reactions, the product can precipitate out of the reaction mixture, leading to incomplete reactions and difficult purification.
Q2: How does pH influence the solubility of these compounds?
A2: The pH of the aqueous phase during workup and extraction is critical. As carboxylic acids, these compounds are generally insoluble in acidic aqueous solutions (low pH) but become significantly more soluble in basic solutions (high pH) due to the formation of the carboxylate salt. This property is key to their purification.
Q3: What are common impurities encountered during the synthesis of 5-arylthiophene-2-carboxylic acids?
A3: Common impurities include unreacted starting materials (e.g., 5-halothiophene-2-carboxylic acid, arylboronic acid), homocoupling byproducts of the boronic acid, and residual palladium catalyst. Incomplete hydrolysis of an ester precursor, if used, can also be a source of impurities.
Q4: Can I use a different palladium catalyst for the Suzuki coupling reaction if I'm facing solubility and yield issues?
A4: Yes, the choice of palladium catalyst and ligands can significantly impact the reaction. If your starting materials or product have poor solubility, using a more active catalyst system, such as one with Buchwald ligands (e.g., SPhos, XPhos), may allow the reaction to proceed at a lower temperature where solubility is more manageable.
Troubleshooting Guides
Issue 1: Precipitation of Product During Suzuki Coupling Reaction
Symptoms:
-
A solid precipitates from the reaction mixture before the reaction is complete.
-
Reaction appears to stall, with starting materials still present.
-
Low isolated yield of the desired product.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Poor solubility of the product in the reaction solvent. | 1. Solvent System Modification: Switch to a more polar or higher-boiling solvent system that can better solubilize the product at the reaction temperature. Common choices include 1,4-dioxane/water, DMF/water, or toluene/ethanol/water mixtures.[1] 2. Increase Solvent Volume: While not always ideal, increasing the total volume of the solvent can help to keep the product in solution. 3. Temperature Adjustment: Carefully increasing the reaction temperature may improve solubility, but this must be balanced with the stability of the reactants and catalyst. |
| Incorrect base selection. | The choice of base can influence the reaction kinetics and the solubility of intermediates. If using an inorganic base like K₂CO₃ or K₃PO₄, ensure it is finely powdered for better reactivity. In some cases, an organic base may be more suitable. |
| Catalyst deactivation. | The carboxylic acid functionality can sometimes interact with and deactivate the palladium catalyst. Consider protecting the carboxylic acid as an ester (e.g., methyl or ethyl ester) before the coupling reaction. The ester can then be hydrolyzed in a subsequent step. |
Issue 2: Difficulty in Isolating the Product During Aqueous Workup
Symptoms:
-
Formation of an emulsion during extraction.
-
Precipitation of the product at the interface of the organic and aqueous layers.
-
Low recovery of the product from the organic phase.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Product is partially soluble in both organic and aqueous phases. | 1. pH Adjustment: Carefully adjust the pH of the aqueous layer. To extract the product into the organic phase, the aqueous layer should be acidic (pH ~2-3) to ensure the carboxylic acid is protonated. To move the product into the aqueous phase (for washing away non-acidic impurities), the aqueous layer should be basic (pH ~9-10). 2. Solvent Selection for Extraction: Use a more polar organic solvent for extraction, such as ethyl acetate or THF. |
| Precipitation due to "salting out" or pH change. | If the product precipitates, it may be necessary to filter the entire biphasic mixture to collect the solid. The collected solid can then be washed with the appropriate solvents (e.g., water to remove salts, and a non-polar organic solvent to remove organic impurities). |
Issue 3: Challenges in Purification by Recrystallization
Symptoms:
-
The compound "oils out" instead of crystallizing.
-
Low recovery of the purified product.
-
Impurities co-crystallize with the product.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Inappropriate recrystallization solvent. | 1. Systematic Solvent Screening: Test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, methanol, acetic acid, toluene, or mixtures like ethanol/water) at room and elevated temperatures.[2] An ideal solvent will dissolve the compound when hot but not when cold. 2. Use of a Two-Solvent System: If a single solvent is not effective, use a binary solvent system. Dissolve the compound in a "good" solvent at an elevated temperature, and then add a "poor" solvent dropwise until the solution becomes turbid. Allow to cool slowly. |
| High impurity load. | If the crude product is very impure, it may be necessary to first purify it by column chromatography before attempting recrystallization. |
| Cooling the solution too quickly. | Allow the hot solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can lead to the formation of small, impure crystals or an oil. |
Experimental Protocols
General Protocol for Suzuki Coupling Synthesis of 5-Arylthiophene-2-Carboxylic Acid
This protocol describes a general method for the synthesis of a 5-arylthiophene-2-carboxylic acid from a 5-halothiophene-2-carboxylic acid and an arylboronic acid.
Materials:
-
5-Halothiophene-2-carboxylic acid (e.g., 5-bromothiophene-2-carboxylic acid) (1.0 equiv)
-
Arylboronic acid (1.1-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2-3 equiv)
-
Solvent (e.g., 1,4-dioxane/water, 4:1 v/v)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask, add the 5-halothiophene-2-carboxylic acid, arylboronic acid, and base.
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas for 10-15 minutes.
-
Catalyst Addition: Under the inert atmosphere, add the palladium catalyst.
-
Solvent Addition: Add the degassed solvent system via syringe.
-
Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
If the product has precipitated, it may be necessary to add more solvent to redissolve it or filter the mixture.
-
Dilute with water and an organic solvent (e.g., ethyl acetate).
-
Acidify the aqueous layer with 1M HCl to a pH of ~2-3.
-
Separate the layers and extract the aqueous layer with the organic solvent (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by recrystallization or column chromatography. For column chromatography of carboxylic acids, it is often beneficial to add a small amount of acetic acid (0.1-1%) to the eluent to prevent streaking.[2]
Visualizations
General Synthesis Workflow
Caption: General workflow for the synthesis of 5-arylthiophene-2-carboxylic acids.
Troubleshooting Decision Tree for Low Yield
Caption: Troubleshooting decision tree for low yield in the synthesis.
Quantitative Data
Due to the wide variety of possible aryl substituents, a comprehensive table of solubility data is challenging to compile. However, the following table provides a template for researchers to build their own solubility profile for their specific target molecule. It is recommended to test a range of solvents with varying polarities.
Table 1: Solubility Screening Template for a Novel 5-Arylthiophene-2-Carboxylic Acid
| Solvent | Polarity Index | Solubility at Room Temp. (mg/mL) | Solubility at Reflux (mg/mL) | Observations during Cooling |
| Hexane | 0.1 | |||
| Toluene | 2.4 | |||
| Dichloromethane | 3.1 | |||
| Diethyl Ether | 2.8 | |||
| Ethyl Acetate | 4.4 | |||
| Acetone | 5.1 | |||
| Isopropanol | 3.9 | |||
| Ethanol | 4.3 | |||
| Methanol | 5.1 | |||
| Acetonitrile | 5.8 | |||
| Water | 10.2 | |||
| Acetic Acid | 6.2 | |||
| 1,4-Dioxane | 4.8 | |||
| DMF | 6.4 |
Instructions:
-
Add a small, known amount of the compound to a known volume of solvent.
-
Observe solubility at room temperature.
-
If not fully soluble, heat the mixture to reflux and observe.
-
If it dissolves, allow it to cool slowly and note the temperature at which crystallization begins and the quality of the crystals.
References
preventing debromination as a side reaction in 5-(4-Bromophenyl)thiophene-2-carboxylic acid chemistry
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-(4-Bromophenyl)thiophene-2-carboxylic acid. This resource provides expert guidance on preventing debromination as a side reaction in various chemical transformations involving this compound.
Troubleshooting Guides
This section addresses specific experimental issues where debromination is a prevalent side reaction.
Issue 1: Significant Debromination in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)
Symptoms:
-
Formation of a significant amount of 5-phenylthiophene-2-carboxylic acid (debrominated byproduct).
-
Low yields of the desired coupled product.
-
Complex product mixtures that are difficult to purify.
Root Causes and Solutions:
Debromination in palladium-catalyzed coupling reactions, often termed hydrodebromination, typically arises from the formation of a palladium-hydride (Pd-H) species which then participates in a competing catalytic cycle. The source of the hydride can be the base, solvent, or impurities.[1]
Troubleshooting Workflow for Palladium-Catalyzed Cross-Coupling Reactions
Caption: A systematic workflow for troubleshooting debromination in Pd-catalyzed cross-coupling reactions.
Quantitative Data Summary: Effect of Reaction Parameters on Debromination
| Parameter | Condition Leading to Debromination | Recommended Condition to Minimize Debromination | Rationale |
| Base | Strong organic bases (e.g., NaOEt, t-BuOK) | Weaker inorganic bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)[1] | Stronger bases can promote the formation of Pd-H species, which are responsible for hydrodebromination. Weaker bases are sufficient for the desired coupling without promoting the side reaction.[2][3] |
| Temperature | High temperatures (>100 °C) | Lowest effective temperature (e.g., 80-90 °C)[1][4] | High temperatures can accelerate the rate of debromination.[1] |
| Catalyst/Ligand | High catalyst loading; certain phosphine ligands | Lower catalyst loading; bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or phosphine-free catalysts.[1][5][6] | The choice of ligand can significantly influence the stability of the palladium catalyst and suppress the formation of Pd-H species.[7][8] |
| Solvent | Protic solvents (e.g., alcohols) or presence of water | Anhydrous aprotic solvents (e.g., toluene, dioxane, THF).[1] | Protic solvents can act as a hydride source, leading to debromination.[1] However, in some cases, a minimal amount of water is crucial for the Suzuki coupling to proceed.[9] |
| Reaction Time | Prolonged reaction times | Monitor reaction closely and stop once the starting material is consumed. | Extended reaction times at elevated temperatures can increase the likelihood of side reactions, including debromination. |
Frequently Asked Questions (FAQs)
Q1: Why is this compound prone to debromination?
The carbon-bromine bond on the phenyl ring can be susceptible to cleavage under certain reaction conditions, particularly in the presence of strong bases, high temperatures, and certain catalysts. The electron-rich thiophene ring can also influence the reactivity of the molecule.
Q2: Can I perform a Suzuki coupling directly on the carboxylic acid?
While some Suzuki couplings can be performed on substrates with free carboxylic acids, it is often recommended to protect the carboxylic acid group as an ester (e.g., methyl or ethyl ester) prior to the coupling reaction.[10] This can prevent potential side reactions and improve the solubility of the substrate in common organic solvents.
Q3: What is the best catalyst to use for Suzuki coupling of this molecule to minimize debromination?
While there is no single "best" catalyst for all Suzuki reactions, systems based on Pd(PPh₃)₄ or in situ generated catalysts from a Pd(II) source like Pd(OAc)₂ with bulky, electron-rich phosphine ligands such as SPhos or XPhos have been shown to be effective in minimizing debromination for aryl bromides.[1][4]
Q4: How can I effectively remove the debrominated byproduct from my final product?
Purification can be challenging due to the similar polarity of the desired product and the debrominated byproduct. Careful column chromatography using a shallow polarity gradient of a suitable solvent system (e.g., hexanes/ethyl acetate) is often required. Recrystallization may also be an effective purification method.
Q5: Are there alternative cross-coupling reactions to Suzuki that are less prone to debromination?
Other cross-coupling reactions like Stille or Heck couplings can also be employed. However, debromination can still be a side reaction in these transformations. The key is to carefully optimize the reaction conditions (catalyst, ligand, base, solvent, temperature) for the specific substrates being used.
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling of Pentyl 5-(4-Bromophenyl)thiophene-2-carboxylate
This protocol is adapted from a reported synthesis of 5-arylthiophene-2-carboxylate derivatives.[10]
Reaction Scheme:
Step 1: Esterification of this compound
-
To a solution of this compound (1.0 eq) in dichloromethane (DCM), add pentyl alcohol (1.1 eq), N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq), and a catalytic amount of 4-dimethylaminopyridine (DMAP).
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, filter the mixture to remove the dicyclohexylurea (DCU) byproduct.
-
Wash the filtrate with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain pentyl 5-(4-bromophenyl)thiophene-2-carboxylate.
Step 2: Suzuki-Miyaura Coupling
-
In a reaction vessel, combine pentyl 5-(4-bromophenyl)thiophene-2-carboxylate (1.0 eq), the desired arylboronic acid (1.2 eq), potassium phosphate (K₃PO₄) (2.0 eq), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 eq).
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add a degassed mixture of 1,4-dioxane and water (4:1 v/v).
-
Heat the reaction mixture to 90 °C and stir for 12-24 hours.[4][10]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Workflow for Suzuki-Miyaura Coupling
Caption: Experimental workflow for the synthesis of 5-arylthiophene-2-carboxylates.
Protocol 2: Amide Coupling of this compound
Reaction Scheme:
-
To a solution of this compound (1.0 eq) in an anhydrous aprotic solvent (e.g., DMF or DCM), add a coupling agent such as HATU (1.1 eq) or EDC/HOBt (1.1 eq each).[11][12]
-
Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) (2.0-3.0 eq), and stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Add the desired amine (1.0-1.2 eq) to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours. For less reactive amines, gentle heating may be required.[13]
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, dilute with an organic solvent (e.g., ethyl acetate) and wash with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 3: Esterification of this compound
Reaction Scheme:
Method A: Fischer Esterification (Acid Catalyzed)
-
Dissolve this compound (1.0 eq) in a large excess of the desired alcohol (e.g., methanol or ethanol), which also serves as the solvent.[14][15]
-
Add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH).
-
Heat the mixture to reflux and stir for several hours to overnight.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture and remove the excess alcohol under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with saturated NaHCO₃ solution and brine.
-
Dry the organic layer, filter, and concentrate to yield the crude ester.
-
Purify by column chromatography if necessary.
Method B: Steglich Esterification (for acid-sensitive substrates)
-
Follow the procedure for amide coupling (Protocol 2), but substitute the amine with the desired alcohol (1.1 eq). Use DCC and a catalytic amount of DMAP as the coupling system.[16]
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Bulky alkylphosphines with neopentyl substituents as ligands in the amination of aryl bromides and chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. growingscience.com [growingscience.com]
- 13. reddit.com [reddit.com]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Regioselectivity in Reactions of Substituted Thiophene-2-Carboxylic Acids
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in controlling regioselectivity in reactions of substituted thiophene-2-carboxylic acids.
Troubleshooting Guides
Issue 1: Poor Regioselectivity in Directed ortho-Metalation (DoM) for C3 Functionalization
Q1: I am attempting a directed ortho-metalation on my substituted thiophene-2-carboxylic acid to functionalize the C3 position, but I am getting a mixture of products or low yield of the desired C3-substituted product. What are the possible causes and solutions?
A1: Poor regioselectivity or low yields in directed ortho-metalation (DoM) of thiophene-2-carboxylic acids are common issues. The primary causes often revolve around the stability of the lithiated intermediate, competing side reactions, and suboptimal reaction conditions. Here is a systematic guide to troubleshooting this reaction.
Troubleshooting Workflow:
Troubleshooting Logic for Directed ortho-Metalation.
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution(s) |
| Incomplete Deprotonation | The carboxylic acid proton and the C3 proton must be removed. Insufficient base will lead to a mixture of starting material and product. | Use at least 2.2 equivalents of a strong base like LDA or a butyllithium/TMEDA complex.[1] |
| Incorrect Base | The choice of base is critical. Weaker bases may not be strong enough to deprotonate the C3 position effectively. | Use a strong, non-nucleophilic base such as Lithium diisopropylamide (LDA) or sec-butyllithium with N,N,N',N'-tetramethylethylenediamine (TMEDA).[1] |
| Temperature Too High | The lithiated intermediate can be unstable at higher temperatures, leading to decomposition or side reactions.[2] | Maintain a strict low temperature, typically -78 °C, throughout the deprotonation and electrophile addition steps.[1] |
| Moisture in the Reaction | Organolithium reagents are extremely sensitive to moisture. Any water present will quench the lithiated species, reducing the yield. | Ensure all glassware is oven-dried, and solvents are rigorously dried and degassed. Perform the reaction under an inert atmosphere (Argon or Nitrogen). |
| Competing Halogen-Metal Exchange | If your thiophene is substituted with a bromine or iodine atom, halogen-metal exchange can be faster than deprotonation, leading to lithiation at the halogenated position.[2] | This can be a desired alternative pathway. If C3-lithiation is still desired, a different synthetic route may be necessary. For halogen-lithium exchange, n-BuLi is often effective.[3] |
| Slow Electrophile Addition | Adding the electrophile too slowly can allow the lithiated intermediate to decompose. | Add the electrophile dropwise but relatively quickly once deprotonation is complete. |
| Anionic Fries Rearrangement | While less common for carboxylic acids, related directing groups like carbamates can undergo rearrangement at higher temperatures.[2] | Strictly maintain low temperatures (-78 °C) to prevent this side reaction.[2] |
Issue 2: Lack of Regioselectivity in Electrophilic Aromatic Substitution (EAS)
Q2: I am performing an electrophilic aromatic substitution (e.g., bromination, nitration) on a 3-substituted thiophene-2-carboxylic acid and obtaining a mixture of C4 and C5 substituted products. How can I control the regioselectivity?
A2: The regiochemical outcome of electrophilic aromatic substitution on a substituted thiophene-2-carboxylic acid is determined by the combined directing effects of the substituents on the ring. The thiophene sulfur atom strongly directs electrophilic attack to the α-positions (C2 and C5). The carboxylic acid at C2 is a deactivating, meta-directing group, which in this case directs to C4 and C5. The nature of the substituent at C3 will also play a crucial role.
Workflow for Predicting and Controlling EAS Regioselectivity:
Decision-making process for controlling EAS regioselectivity.
Strategies to Enhance Regioselectivity:
| Strategy | Description | Example Application |
| Choice of Reagents and Catalyst | The steric bulk of the electrophile and the nature of the Lewis acid catalyst can influence the C4/C5 ratio. | For bromination, using a less bulky bromine source like N-bromosuccinimide (NBS) might favor the less hindered position. Different Lewis acids can alter the reactivity of the electrophile. |
| Use of a Blocking Group | If C4 substitution is desired, the more reactive C5 position can be temporarily blocked with a group that can be easily removed later. | A common blocking group is the trimethylsilyl (TMS) group, which can be introduced via lithiation and quenching with TMSCl, and later removed with a fluoride source or acid. |
| Temperature Control | Lowering the reaction temperature can sometimes increase the selectivity for the thermodynamically favored product. | Running the reaction at 0 °C or -20 °C instead of room temperature may improve the regiomeric ratio. |
| Solvent Effects | The polarity of the solvent can influence the stability of the intermediates and transition states, thereby affecting regioselectivity. | Experiment with a range of solvents from nonpolar (e.g., hexane, CCl₄) to polar aprotic (e.g., CH₂Cl₂, MeNO₂) to find optimal conditions. |
Frequently Asked Questions (FAQs)
Q3: I want to perform a Suzuki coupling on a brominated thiophene-2-carboxylic acid, but the reaction is failing or giving low yields. What should I check?
A3: Suzuki couplings on electron-deficient heterocycles like brominated thiophene-2-carboxylic acids can be challenging. Here are common issues and their solutions:
| Problem | Potential Cause | Troubleshooting Steps |
| Low or No Conversion | Catalyst Inactivity: The Pd(0) catalyst may have been oxidized or is not being generated in situ effectively. | - Ensure the reaction is thoroughly degassed to remove oxygen.[4] - Use a pre-catalyst that is more stable to air, such as a palladacycle.[4] |
| Inefficient Oxidative Addition: The C-Br bond on the electron-deficient thiophene may be difficult to break. | - Use a more electron-rich and bulky phosphine ligand (e.g., SPhos, XPhos) to accelerate this step.[4] | |
| Protodeboronation of Boronic Acid | The thiophene boronic acid is unstable and is being replaced by a hydrogen atom.[4] | - Use a boronic ester (e.g., pinacol ester) which is often more stable.[4] - Use milder bases or anhydrous conditions if possible. |
| Homocoupling of Boronic Acid | The boronic acid is reacting with itself. | - Ensure the reaction is free of oxygen. - Lower the reaction temperature. |
| Poor Solubility | The reactants or catalyst are not fully dissolved in the solvent system. | - Choose a solvent system in which all components are soluble at the reaction temperature (e.g., dioxane/water, toluene/water, DMF).[5][6] |
Q4: Can I switch the regioselectivity of C-H arylation between the C3 and C5 positions of a substituted thiophene-2-carboxylic acid?
A4: Yes, recent advances in catalysis have shown that it is possible to switch the regioselectivity of C-H arylation on thiophene derivatives by carefully selecting the transition metal catalyst. For example, in the case of 2-pyridylthiophenes, a directing group, different catalysts have been shown to favor different positions.
| Desired Position | Catalyst System | Plausible Mechanism |
| C3-Arylation | Ru(II) catalyst | Chelation-assisted C-H activation at the C3 position.[7] |
| C5-Arylation | Pd(II) catalyst | Electrophilic palladation at the more electron-rich C5 position.[7] |
While this has been demonstrated on a related system, the principle of catalyst-controlled regioselectivity could potentially be applied to substituted thiophene-2-carboxylic acids, possibly by converting the carboxylic acid to a suitable directing group.
Experimental Protocols
Protocol 1: Directed ortho-Lithiation for C3-Formylation of 5-Propylthiophene-2-carboxamide
This protocol is adapted from a procedure for the synthesis of a substituted thiophene-2-carboxamide and demonstrates the principle of amide-directed lithiation.[8]
-
Preparation of the Starting Material: Convert the 5-propylthiophene-2-carboxylic acid to the corresponding N-phenylamide by reaction with aniline using a suitable coupling agent (e.g., DCC/DMAP).
-
Lithiation: Dissolve N-phenyl-5-propylthiophene-2-carboxamide (1.0 eq) in anhydrous THF under an argon atmosphere. Cool the solution to -78 °C.
-
Add n-butyllithium (1.1 eq, 2.5 M in hexanes) dropwise and stir the mixture at -78 °C for 1 hour.
-
Electrophilic Quench: Add N,N-dimethylformamide (DMF) (1.2 eq) dropwise at -78 °C.
-
Work-up: Allow the reaction to warm to room temperature and stir for an additional 2 hours. Quench the reaction with saturated aqueous NH₄Cl solution.
-
Purification: Extract the product with ethyl acetate, wash with brine, dry over Na₂SO₄, and purify by column chromatography.
Protocol 2: Regioselective Suzuki Coupling of 5-Bromothiophene-2-carboxylic Acid
This protocol is based on the Suzuki coupling of 5-bromothiophene-2-carboxylic acid with various arylboronic acids.[5]
-
Reaction Setup: To a solution of 5-bromothiophene-2-carboxylic acid (1.0 eq) in a 4:1 mixture of 1,4-dioxane and water, add the arylboronic acid (1.1 eq) and K₃PO₄ (2.0 eq).
-
Degassing: Bubble argon through the mixture for 15-20 minutes to remove dissolved oxygen.
-
Catalyst Addition: Add Pd(PPh₃)₄ (2.5 mol%) to the reaction mixture under an argon atmosphere.
-
Reaction: Heat the mixture at 90 °C for 12 hours, monitoring the progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and purify the crude product by column chromatography.
Quantitative Data Summary:
Table 1: Regioselectivity in Suzuki Coupling of 5-Bromothiophene-2-carboxylic Acid Derivatives [5]
| Arylboronic Acid | Product | Solvent System | Yield (%) |
| Phenylboronic acid | 5-Phenylthiophene-2-carboxylate | 1,4-Dioxane/H₂O (4:1) | 71.5 |
| 4-Methylphenylboronic acid | 5-(4-Methylphenyl)thiophene-2-carboxylate | 1,4-Dioxane/H₂O (4:1) | 75.0 |
| 4-Methoxyphenylboronic acid | 5-(4-Methoxyphenyl)thiophene-2-carboxylate | 1,4-Dioxane/H₂O (4:1) | 80.2 |
| 3-Nitrophenylboronic acid | 5-(3-Nitrophenyl)thiophene-2-carboxylate | 1,4-Dioxane/H₂O (4:1) | 65.0 |
| 2,4-Dichlorophenylboronic acid | 5-(2,4-Dichlorophenyl)thiophene-2-carboxylate | 1,4-Dioxane/H₂O (4:1) | 70.2 |
Visualizations
Key strategies for regioselective functionalization.
References
- 1. grokipedia.com [grokipedia.com]
- 2. uwindsor.ca [uwindsor.ca]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of 5-(4-Bromophenyl)thiophene-2-carboxylic Acid and its Analogs: A Guide for Researchers
For researchers, scientists, and professionals in drug development, this guide provides an objective comparative analysis of 5-(4-Bromophenyl)thiophene-2-carboxylic acid and its analogs. This document summarizes key quantitative data, details experimental protocols, and visualizes relevant biological pathways to support further research and development in this area.
The thiophene scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities. Among these, 5-arylthiophene-2-carboxylic acids have emerged as a promising class of compounds with potential therapeutic applications. This guide focuses on this compound and its analogs, exploring their synthesis, spasmolytic, anti-inflammatory, and anticancer activities.
Synthetic Approaches
The primary synthetic route to this compound and its analogs involves a Suzuki cross-coupling reaction.[1] This versatile method allows for the formation of a carbon-carbon bond between 5-bromothiophene-2-carboxylic acid (or its ester derivatives) and various arylboronic acids.[1]
A general workflow for the synthesis of pentyl and phenethyl 5-arylthiophene-2-carboxylate derivatives is initiated by the esterification of 5-bromothiophene-2-carboxylic acid.[1] The resulting ester is then subjected to a palladium-catalyzed Suzuki cross-coupling reaction with the desired arylboronic acid to yield the final product.[1]
Spasmolytic Activity
Several analogs of this compound have been evaluated for their spasmolytic activity, demonstrating their potential as smooth muscle relaxants. The following tables summarize the in vitro spasmolytic effects of pentyl and phenethyl 5-arylthiophene-2-carboxylate derivatives on high-K+ induced contractions in isolated rat duodenum.
Table 1: Spasmolytic Activity of Pentyl 5-Arylthiophene-2-Carboxylate Analogs [2]
| Compound | Aryl Substituent | EC50 (µM) [95% CI] |
| 5a | 4-Chlorophenyl | 4.21 [2.74–6.35] |
| 5b | 4-Methylphenyl | 7.09 [5.03–10.08] |
| 5c | 4-Methoxyphenyl | 1.39 [0.94–2.02] |
| 5d | 3,4-Dichlorophenyl | 11.8 [8.68–16.43] |
Table 2: Spasmolytic Activity of Phenethyl 5-Arylthiophene-2-Carboxylate Analogs [2]
| Compound | Aryl Substituent | EC50 (µM) [95% CI] |
| 10b | 4-Methylphenyl | 2.13 [1.32–3.46] |
| 10c | 4-Methoxyphenyl | 3.14 [1.68–6.06] |
| 10d | 3,4-Dichlorophenyl | 1.26 [0.64–2.67] |
| 10e | 4-Fluorophenyl | 2.89 [2.02–4.06] |
Experimental Protocol: Spasmolytic Activity Assay[2]
The spasmolytic activity of the synthesized compounds was assessed using isolated rat duodenum preparations. The tissue was mounted in an organ bath containing Tyrode's solution, maintained at 37°C, and aerated with carbogen (95% O2 and 5% CO2). Contractions were induced by a high concentration of potassium chloride (80 mM). The test compounds were then added in a cumulative fashion to determine the concentration-response curves and calculate the EC50 values.
Anti-inflammatory Activity
Thiophene derivatives are known to possess anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are key players in the inflammatory cascade.[3] While specific comparative data for the this compound analogs are limited, the following table presents the COX-2 inhibitory activity of other relevant thiophene derivatives.
Table 3: In Vitro COX-2 Inhibitory Activity of Selected Thiophene Derivatives
| Compound | Structure | COX-2 IC50 (µM) | Reference |
| N-(4-(4-chlorophenyl)-3-cyanothiophen-2-yl)-2-morpholinoacetamide | 5.45 | [4] | |
| Celecoxib (Reference Drug) | - | [4] |
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats[5][6]
This in vivo model is a standard method for evaluating the anti-inflammatory activity of novel compounds.
-
Animal Preparation: Male Wistar rats are fasted overnight with free access to water.
-
Compound Administration: The test compounds, suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose), are administered orally or intraperitoneally. The control group receives only the vehicle.
-
Induction of Edema: One hour after compound administration, 0.1 mL of a 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw.
-
Measurement of Paw Edema: The paw volume is measured using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.
-
Data Analysis: The percentage inhibition of edema is calculated for each group relative to the control group.
Anticancer Activity
Thiophene derivatives have also demonstrated potential as anticancer agents by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines.
Table 4: In Vitro Anticancer Activity of Selected Thiophene Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Thienopyrimidine analog 3b | HepG2 | 3.105 | [5] |
| Thienopyrimidine analog 3b | PC-3 | 2.15 | [5] |
| Thiouriedo analog 4c | HepG2 | 3.023 | [5] |
| Thiouriedo analog 4c | PC-3 | 3.12 | [5] |
| TP 5 | HepG2 | - (High Activity) | [6] |
| TP 5 | SMMC-7721 | - (High Activity) | [6] |
Experimental Protocol: MTT Assay for Cytotoxicity[8][9]
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cells (e.g., MCF-7, HCT116) are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT solution is added to each well and incubated for 2-4 hours, allowing viable cells to convert the yellow MTT into purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated for each concentration, and the IC50 value (the concentration that inhibits 50% of cell growth) is determined.
A new thiophene derivative has been shown to augment the antitumor activity of γ-irradiation in colorectal cancer by modulating anti-inflammatory and pro-apoptotic pathways.[7] This involves the downregulation of the oncogenic KRAS protein and the upregulation of the tumor suppressor PPARγ.[7]
Conclusion
This compound and its analogs represent a versatile class of compounds with significant potential in drug discovery. The data presented in this guide highlight their promising spasmolytic, anti-inflammatory, and anticancer activities. The detailed experimental protocols and visualized pathways provide a solid foundation for researchers to further explore the therapeutic potential of these thiophene derivatives. Future studies should focus on expanding the library of analogs, conducting more comprehensive structure-activity relationship (SAR) studies, and investigating their pharmacokinetic and toxicological profiles to advance the development of novel therapeutic agents.
References
- 1. Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, in vivo anti-inflammatory, COX-1/COX-2 and 5-LOX inhibitory activities of new 2,3,4-trisubstituted thiophene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In Vitro Anticancer Activity Screening of Novel Fused Thiophene Derivatives as VEGFR-2/AKT Dual Inhibitors and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thiophene Derivatives as Anticancer Agents and Their Delivery to Tumor Cells Using Albumin Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New thiophene derivative augments the antitumor activity of γ-irradiation against colorectal cancer in mice via anti-inflammatory and pro-apoptotic pathways - PMC [pmc.ncbi.nlm.nih.gov]
comparing the performance of thiophene-based carboxylic acids in organic solar cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of different thiophene-based carboxylic acids as sensitizers in organic solar cells (OSCs), with a focus on dye-sensitized solar cells (DSSCs). The information presented is supported by experimental data from peer-reviewed literature, offering insights into structure-property relationships and providing detailed experimental context.
Performance Comparison of Thiophene-Based Carboxylic Acid Sensitizers
The efficiency of organic solar cells is critically influenced by the molecular structure of the components. Thiophene-based carboxylic acids are a prominent class of organic dyes used as sensitizers due to their excellent electron-donating properties, broad absorption spectra, and chemical stability. The carboxylic acid group serves as an effective anchor to the semiconductor's surface (e.g., TiO₂), facilitating electron injection.
This guide focuses on a comparative analysis of two representative thiophene-based carboxylic acid dyes to illustrate the impact of molecular structure on photovoltaic performance. The selected dyes are:
-
Dye 1: Dithieno[3,2-b:2′,3′-d]thiophene-2-cyanoacrylic acid
-
Dye 2: [2,2':5',2''-terthiophene]-5-cyanoacrylic acid
The key difference between these two dyes lies in the rigidity of their thiophene backbone. Dye 1 possesses a fused, rigid ring system, while Dye 2 has a more flexible, non-fused terthiophene structure.[1]
Quantitative Performance Data
The following table summarizes the photovoltaic performance of DSSCs fabricated using Dye 1 and Dye 2 as sensitizers under the same experimental conditions.[1]
| Dye | Power Conversion Efficiency (PCE) (%) | Open-Circuit Voltage (Voc) (V) | Short-Circuit Current Density (Jsc) (mA/cm²) | Fill Factor (FF) |
| Dye 1 (Dithieno[3,2-b:2′,3′-d]thiophene-2-cyanoacrylic acid) | 0.3 | 0.7 | 1.2 | - |
| Dye 2 ([2,2':5',2''-terthiophene]-5-cyanoacrylic acid) | 0.2 | - | - | - |
Note: The fill factor for both dyes was not explicitly stated in the comparative study.
The data clearly indicates that the rigid, fused-ring structure of Dye 1 leads to a higher power conversion efficiency compared to the more flexible Dye 2 .[1] This improved performance is attributed to the enhanced molecular planarity and conjugation in the fused thiophene rings of Dye 1, which facilitates better charge transport.[1] The rigid structure also helps in reducing shunt resistance and improving charge carrier separation at the interface.[1]
Experimental Protocols
The following sections detail the generalized methodologies for the fabrication and characterization of dye-sensitized solar cells incorporating thiophene-based carboxylic acids, based on common laboratory practices.
Device Fabrication
A standard procedure for the fabrication of DSSCs involves the following steps:
-
Substrate Preparation: Indium tin oxide (ITO) coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol, each for 15 minutes. The cleaned substrates are then dried with a stream of nitrogen.
-
Semiconductor Layer Deposition: A layer of nanocrystalline titanium dioxide (TiO₂) paste is deposited on the conductive side of the ITO substrate using the doctor-blading technique to a thickness of approximately 10-12 µm. The film is then sintered at 450°C for 30 minutes.
-
Dye Sensitization: The sintered TiO₂ film is immersed in a solution of the thiophene-based carboxylic acid dye (typically 0.3-0.5 mM in a suitable organic solvent like ethanol or a mixture of acetonitrile and tert-butanol) for 24 hours at room temperature to allow for the adsorption of the dye molecules onto the TiO₂ surface.
-
Hole Transport Material (HTM) Deposition: A solution of a hole-transporting material, such as poly(3-hexylthiophene) (P3HT), is then spin-coated onto the dye-sensitized TiO₂ layer.[1]
-
Counter Electrode and Sealing: A platinum-coated counter electrode is placed on top of the HTM layer, and the two electrodes are sealed together.
-
Electrolyte Injection: An electrolyte solution (e.g., containing an I⁻/I₃⁻ redox couple) is introduced into the space between the electrodes through pre-drilled holes in the counter electrode, which are then sealed.
Characterization
The performance of the fabricated solar cells is evaluated using the following standard characterization techniques:
-
Current Density-Voltage (J-V) Measurement: The J-V characteristics are measured under simulated solar illumination (AM 1.5G, 100 mW/cm²) using a solar simulator. From the J-V curve, the key performance parameters—PCE, Voc, Jsc, and FF—are determined.
-
UV-Visible Spectroscopy: The absorption spectra of the thiophene-based carboxylic acid dyes in solution and adsorbed on the TiO₂ film are recorded to evaluate their light-harvesting properties.
-
Cyclic Voltammetry (CV): CV is used to determine the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the dyes. These energy levels are crucial for understanding the electron injection and dye regeneration processes in the solar cell.[1]
Visualizing the Process
The following diagrams illustrate the structure of a typical dye-sensitized solar cell and the workflow for its fabrication and characterization.
Caption: Structure of a Dye-Sensitized Solar Cell.
Caption: OSC Fabrication and Characterization Workflow.
References
A Comparative Guide to the Biological Activity of Substituted 5-Phenylthiophene-2-Carboxylic Acids
For Researchers, Scientists, and Drug Development Professionals
Substituted 5-phenylthiophene-2-carboxylic acids and their derivatives represent a versatile class of heterocyclic compounds that have attracted significant attention in medicinal chemistry. Their unique structural scaffold allows for a wide range of chemical modifications, leading to a broad spectrum of biological activities. This guide provides a comparative overview of their efficacy in several key therapeutic areas, including enzyme inhibition, anticancer, antimicrobial, and anti-inflammatory activities. The information herein is supported by experimental data to aid researchers in evaluating and selecting promising candidates for further drug development.
Enzyme Inhibition Activity
A notable biological activity of substituted thiophene-2-carboxylic acids is the inhibition of D-amino acid oxidase (DAO), a flavoenzyme that degrades D-amino acids and has been implicated in neurological disorders.
Table 1: Inhibitory Activity of Substituted Thiophene-2-Carboxylic Acids against D-amino Acid Oxidase (DAO)
| Compound ID | Substitution Pattern | IC50 (µM) |
| 1a | Unsubstituted | > 100 |
| 1b | 5-Fluoro | 1.1 |
| 1c | 5-Chloro | 0.96 |
| 1d | 5-Bromo | 0.88 |
| 1h | 5-Formyl | > 100 |
| 1i | 4-Fluoro | 1.9 |
| 1j | 4-Methyl | 1.3 |
| 1k | 4,5-Difluoro | 0.09 |
| 1l | 4,5-Dichloro | 0.36 |
| 1n | 3-Fluoro | > 100 |
| 1o | 3-Methyl | > 100 |
| 2b | 5-Chlorothiophene-3-carboxylic acid | 0.04 |
Data sourced from a study on the structural basis for potent inhibition of D-amino acid oxidase by thiophene carboxylic acids.[1]
Anticancer Activity
Derivatives of 5-phenylthiophene-2-carboxylic acid, particularly carboxamides, have demonstrated significant cytotoxic effects against various human cancer cell lines.
Table 2: Cytotoxic Activity (IC50 in µM) of Phenyl-Thiophene-Carboxamide Derivatives
| Compound ID | Cancer Cell Line | Hep3B (Liver) | B16-F1 (Melanoma) | Colo205 (Colon) | Caco-2 (Colon) | HeLa (Cervical) | MCF7 (Breast) |
| 2a | 5-(4-fluorophenyl)-N-phenyl | 20.31 | 35.48 | 29.51 | 46.77 | 31.62 | 41.68 |
| 2b | 5-(4-fluorophenyl)-N-(p-tolyl) | 5.46 | 28.18 | 21.37 | 35.48 | 25.11 | 30.19 |
| 2d | 5-(4-fluorophenyl)-N-(4-methoxyphenyl) | 8.85 | 31.62 | 25.11 | 39.81 | 28.18 | 35.48 |
| 2e | 5-(4-fluorophenyl)-N-benzyl | 12.58 | 39.81 | 31.62 | 50.11 | 35.48 | 44.66 |
Data extracted from a study on thiophene carboxamide derivatives as anticancer agents.[2]
Antimicrobial Activity
Various substituted thiophene derivatives have been synthesized and screened for their activity against pathogenic bacteria and fungi, showing promise as potential new antimicrobial agents.
Table 3: Minimum Inhibitory Concentration (MIC in µg/mL) of Thiophene Derivatives
| Compound ID | S. aureus | B. subtilis | P. aeruginosa | E. coli | C. albicans | A. niger |
| Compound A | 125 | 62.5 | 250 | 250 | 62.5 | 31.25 |
| Compound B | 250 | 125 | 500 | 500 | 125 | 62.5 |
| Compound C | 62.5 | 31.25 | 125 | 125 | 31.25 | 31.25 |
| Gentamicin | 6.25 | 3.12 | 6.25 | 3.12 | - | - |
| Amphotericin B | - | - | - | - | 1.56 | 3.12 |
Note: Compound IDs are generalized from multiple sources reporting on thioureides and other derivatives.[3]
Anti-inflammatory Activity
Thiophene-based compounds are known to exhibit anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are key mediators of inflammation.[4][5][6] Some derivatives also activate the NRF2 pathway, which is involved in the anti-inflammatory response.[7]
Table 4: Anti-inflammatory Activity of Selected Thiophene Derivatives
| Compound ID | Target | Activity |
| Tiaprofenic acid | COX | Marketed NSAID |
| Tinoridine | COX/LOX | Marketed NSAID |
| Compound 21 | COX-2 | IC50 = 0.67 µM |
| Compound 21 | LOX | IC50 = 2.33 µM |
| Compound 3a | NRF2 Activation | 87.07% NO Inhibition |
| Compound 3b | NRF2 Activation | 80.39% NO Inhibition |
Data compiled from reviews and studies on the anti-inflammatory potential of thiophene derivatives.[6][7]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for key experiments cited in this guide.
D-Amino Acid Oxidase (DAO) Inhibition Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of DAO.
-
Reagents: 75 mM disodium pyrophosphate buffer (pH 8.5), D-amino acid substrate solution, 2,4-dinitrophenylhydrazine (DNP) solution in HCl, 0.6 M NaOH, and the test compound.
-
Procedure:
-
Prepare a reaction mixture containing the D-amino acid substrate in the pyrophosphate buffer.
-
Add a solution of DAO enzyme and the test compound at various concentrations.
-
Incubate the mixture at a controlled temperature (e.g., 25°C) for a specific duration (e.g., 10 minutes).
-
Stop the enzymatic reaction and derivatize the α-keto acid product by adding the DNP solution.
-
Add NaOH to develop a colored product.
-
Measure the absorbance at 445 nm using a spectrophotometer.
-
Calculate the percentage of inhibition relative to a control without the inhibitor and determine the IC50 value.[8][9]
-
MTT Assay for Cytotoxicity
This colorimetric assay assesses cell metabolic activity as an indicator of cell viability and cytotoxicity.[7][10]
-
Materials: Test compounds, cancer cell lines, cell culture medium (e.g., DMEM with 10% FBS), MTT solution (5 mg/mL in PBS), and Dimethyl Sulfoxide (DMSO).
-
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to a vehicle control and determine the IC50 value from the dose-response curve.
-
Broth Microdilution Assay for MIC Determination
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.[2][4][11][12]
-
Materials: Test compounds, bacterial or fungal strains, appropriate broth medium (e.g., Mueller-Hinton Broth), and 96-well microtiter plates.
-
Procedure:
-
Compound Dilution: Prepare serial two-fold dilutions of the test compound in the broth medium directly in the wells of the microtiter plate.
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism to a specific cell density (e.g., 5 x 10^5 CFU/mL).
-
Inoculation: Add the microbial inoculum to each well containing the diluted compound. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C) for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
-
Visualizations: Workflows and Signaling Pathways
Diagrams created using Graphviz (DOT language) to illustrate key processes.
Caption: General workflow for determining compound cytotoxicity using the MTT assay.
Caption: Inhibition of COX and LOX pathways by thiophene derivatives to reduce inflammation.
References
- 1. benchchem.com [benchchem.com]
- 2. protocols.io [protocols.io]
- 3. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bio-protocol.org [bio-protocol.org]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. raybiotech.com [raybiotech.com]
- 7. benchchem.com [benchchem.com]
- 8. frontiersin.org [frontiersin.org]
- 9. Assays of D-Amino Acid Oxidase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Thiophene Derivatives as Anticancer Agents and Their Delivery to Tumor Cells Using Albumin Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 12. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
Electrochemical Comparison of 5-(4-halophenyl)thiophene-2-carboxylic Acids: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the electrochemical properties of 5-(4-halophenyl)thiophene-2-carboxylic acids, where the halogen is fluorine, chlorine, bromine, or iodine. Due to the limited availability of direct comparative experimental data in published literature for this specific series of compounds, this guide synthesizes information from studies on related thiophene derivatives and theoretical principles to predict and compare their electrochemical behavior.
The electronic properties of thiophene derivatives are of significant interest in materials science and medicinal chemistry. The introduction of a halophenyl group at the 5-position of the thiophene-2-carboxylic acid core is expected to modulate the molecule's electrochemical characteristics, including its oxidation and reduction potentials and its frontier molecular orbital (HOMO and LUMO) energy levels. These parameters are crucial for applications in organic electronics, sensor technology, and in understanding the redox behavior of potential drug candidates.
Data Presentation: Predicted Electrochemical Properties
The following table summarizes the predicted trends in the key electrochemical parameters for the series of 5-(4-halophenyl)thiophene-2-carboxylic acids. These predictions are based on the known inductive and resonance effects of halogen substituents on aromatic and heteroaromatic systems. It is important to note that these are expected trends and require experimental verification.
| Compound | Halogen Substituent | Predicted Oxidation Potential (Epa) Trend | Predicted Reduction Potential (Epc) Trend | Predicted HOMO Energy Level Trend | Predicted LUMO Energy Level Trend | Predicted HOMO-LUMO Gap Trend |
| 5-(4-fluorophenyl)thiophene-2-carboxylic acid | -F | Highest | Most Negative | Lowest | Highest | Largest |
| 5-(4-chlorophenyl)thiophene-2-carboxylic acid | -Cl | High | Negative | Low | High | Large |
| 5-(4-bromophenyl)thiophene-2-carboxylic acid | -Br | Lower | Less Negative | Higher | Lower | Smaller |
| 5-(4-iodophenyl)thiophene-2-carboxylic acid | -I | Lowest | Least Negative | Highest | Lowest | Smallest |
Note: Direct experimental values for oxidation potential (Epa), reduction potential (Epc), HOMO, and LUMO energy levels for this specific series of compounds were not available in the searched scientific literature. The trends are inferred based on general principles of physical organic chemistry. The electronegativity and inductive effect of the halogens decrease down the group (F > Cl > Br > I), while the polarizability and potential for orbital overlap increase. This generally leads to a decrease in the oxidation potential and a stabilization of the LUMO, resulting in a smaller HOMO-LUMO gap for the heavier halogens.
Experimental Protocols
To experimentally determine and compare the electrochemical properties of these compounds, cyclic voltammetry (CV) is the most common and informative technique. A detailed, generalized protocol for such an experiment is provided below.
Cyclic Voltammetry Protocol
Objective: To determine the oxidation and reduction potentials of 5-(4-halophenyl)thiophene-2-carboxylic acids and to estimate their HOMO and LUMO energy levels.
1. Materials and Reagents:
- 5-(4-halophenyl)thiophene-2-carboxylic acid (analyte)
- Anhydrous solvent (e.g., acetonitrile, dichloromethane, or N,N-dimethylformamide)
- Supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF6) or tetrabutylammonium perchlorate (TBAClO4))
- Ferrocene (for internal calibration)
- High-purity nitrogen or argon gas
2. Instrumentation:
- Potentiostat with a three-electrode setup
- Working electrode (e.g., glassy carbon, platinum, or gold)
- Reference electrode (e.g., Ag/AgCl or saturated calomel electrode (SCE))
- Counter electrode (e.g., platinum wire or graphite rod)
- Electrochemical cell
3. Procedure:
- Solution Preparation: Prepare a solution of the analyte (typically 1-5 mM) in the chosen anhydrous solvent containing the supporting electrolyte.
- Deoxygenation: Purge the solution with high-purity nitrogen or argon for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the measurements. Maintain an inert atmosphere over the solution throughout the experiment.
- Electrode Preparation: Polish the working electrode with alumina slurry of decreasing particle size (e.g., 1.0, 0.3, and 0.05 µm), followed by sonication in the solvent to be used for the experiment.
- Cell Assembly: Assemble the three-electrode cell with the deoxygenated analyte solution.
- Cyclic Voltammetry Measurement:
- Set the potential window to a range that is expected to encompass the oxidation and reduction events of the analyte. A wide initial scan range is often used to identify the redox processes.
- Perform cyclic voltammetry scans at various scan rates (e.g., 25, 50, 100, 200 mV/s) to investigate the reversibility and diffusion control of the electrode processes.
- Internal Calibration: After recording the voltammograms of the analyte, add a small amount of ferrocene to the solution and record its cyclic voltammogram. The ferrocene/ferrocenium (Fc/Fc+) redox couple is a well-defined internal standard.
- Data Analysis:
- Determine the anodic (Epa) and cathodic (Epc) peak potentials from the cyclic voltammograms.
- Calculate the half-wave potential (E1/2) for reversible or quasi-reversible processes as (Epa + Epc)/2.
- Estimate the HOMO and LUMO energy levels from the onset oxidation potential (Eox, onset) and onset reduction potential (Ered, onset) relative to the Fc/Fc+ couple using the following empirical equations:
- EHOMO = -[Eox, onset - E1/2(Fc/Fc+) + 4.8] eV
- ELUMO = -[Ered, onset - E1/2(Fc/Fc+) + 4.8] eV
- The value 4.8 eV is the energy level of the Fc/Fc+ couple relative to the vacuum level.
- The electrochemical HOMO-LUMO gap can be calculated as the difference between the onset oxidation and reduction potentials (Egap = Eox, onset - Ered, onset).
Visualizations
To further illustrate the concepts discussed, the following diagrams are provided.
A Spectroscopic Comparison of 5-(4-Bromophenyl)thiophene-2-carboxylic Acid and Related Thiophene Derivatives
This guide provides a detailed spectroscopic comparison of 5-(4-Bromophenyl)thiophene-2-carboxylic acid with structurally similar compounds. The analysis focuses on key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—to highlight the influence of different substituents on the thiophene-2-carboxylic acid core. This document is intended for researchers, scientists, and professionals in the field of drug development and material science to serve as a reference for structural characterization.
While extensive experimental data for Thiophene-2-carboxylic acid, 5-Bromothiophene-2-carboxylic acid, and 5-Phenylthiophene-2-carboxylic acid are publicly available and cited herein, specific experimental spectra for this compound are not readily found in public databases. The data presented for this target compound are therefore predicted values based on established spectroscopic principles and data from its analogues.
Comparative Spectroscopic Data
The following table summarizes the key spectroscopic data for this compound and its analogues. These values facilitate a direct comparison of the electronic and structural effects of the substituents at the 5-position of the thiophene ring.
| Compound | Structure | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (cm⁻¹) | MS (m/z) |
| This compound |
| (Predicted) Thiophene H3: ~7.4-7.6, Thiophene H4: ~7.2-7.4, Phenyl H: ~7.5-7.7, COOH: >12 | (Predicted) C=O: ~165-170, Aromatic C: 120-150 | (Predicted) O-H: 2500-3300 (broad), C=O: ~1680-1700, C-Br: ~600-700 | M⁺: 282/284 (due to Br isotopes) |
| Thiophene-2-carboxylic acid | H5: 7.85, H3: 7.80, H4: 7.15, COOH: >12 | C2: 133.9, C5: 133.8, C3: 132.5, C4: 128.0, C=O: 167.5 | O-H: 2500-3300 (broad), C=O: ~1685, C-S: 647 | M⁺: 128[1] | |
| 5-Bromothiophene-2-carboxylic acid | H3: 7.65 (d, J=4.0 Hz), H4: 7.18 (d, J=4.0 Hz) | C2: 135.5, C3: 131.8, C4: 130.9, C5: 118.5, C=O: 166.8 | O-H: 2500-3300 (broad), C=O: ~1680, C-Br: ~650 | M⁺: 206/208 (due to Br isotopes) | |
| 5-Phenylthiophene-2-carboxylic acid | Phenyl H: 7.3-7.7, Thiophene H: 7.3-7.8, COOH: >12 | (Data not readily available) | (Data not readily available) | M⁺: 204 |
Discussion of Spectroscopic Trends
-
¹H NMR: The protons on the thiophene ring (H3 and H4) typically appear as doublets. The introduction of a substituent at the 5-position removes the H5 proton. An electron-withdrawing group like bromine tends to deshield the adjacent H4 proton, shifting it slightly downfield compared to the parent compound. The 4-bromophenyl group is expected to cause complex splitting in the aromatic region, with signals for both the thiophene and phenyl protons. The carboxylic acid proton consistently appears as a broad singlet at a very downfield chemical shift (>12 ppm) due to strong hydrogen bonding.
-
¹³C NMR: The carboxyl carbon is typically observed in the 165-185 ppm range. Aromatic carbons appear between 120-150 ppm. The carbon attached to the bromine atom (C5 in 5-bromothiophene-2-carboxylic acid) is shifted upfield due to the heavy atom effect.
-
Infrared (IR) Spectroscopy: Carboxylic acids are readily identified by two characteristic features: a very broad O-H stretching band from approximately 2500-3300 cm⁻¹ and an intense carbonyl (C=O) stretching band between 1680-1760 cm⁻¹. Conjugation with the thiophene and phenyl rings typically lowers the C=O frequency to the lower end of this range (~1680-1700 cm⁻¹). The C-Br stretch for the bromophenyl group is expected in the fingerprint region, around 600-700 cm⁻¹.
-
Mass Spectrometry: The molecular ion peak (M⁺) is a key indicator of the compound's identity. For brominated compounds, a characteristic isotopic pattern is observed, with two peaks of nearly equal intensity separated by 2 m/z units (e.g., 282 and 284 for the target compound), corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.
Experimental Protocols
The data presented in this guide are typically acquired using the following standard methodologies.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Tetramethylsilane (TMS) is often added as an internal standard (0 ppm).
-
Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a field strength of 300 MHz or higher.
-
Data Processing: The resulting Free Induction Decay (FID) is processed with a Fourier transform. Phase and baseline corrections are applied to the spectrum. Chemical shifts (δ) are reported in parts per million (ppm) relative to the internal standard.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: For solid samples, a small amount of the compound is mixed with dry potassium bromide (KBr) and pressed into a thin pellet. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a small amount of the solid is pressed directly onto the crystal.
-
Data Acquisition: The spectrum is recorded using an FTIR spectrometer, typically by co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio. A background spectrum of the empty sample compartment (or pure KBr) is recorded and subtracted from the sample spectrum.
-
Data Analysis: The resulting spectrum shows absorbance or transmittance as a function of wavenumber (cm⁻¹). Key peaks corresponding to specific functional groups are identified.
Mass Spectrometry (MS)
-
Sample Introduction and Ionization: The sample is introduced into the mass spectrometer and ionized. Electron Impact (EI) is a common technique that provides information on the molecular ion and characteristic fragmentation patterns. Electrospray Ionization (ESI) is a softer technique often used with LC-MS.
-
Mass Analysis: The ionized fragments are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.
Workflow Visualization
The logical flow from sample to spectroscopic characterization can be visualized as follows.
Caption: Workflow for the spectroscopic characterization of a chemical compound.
References
validation of theoretical models for the electronic properties of 5-(4-Bromophenyl)thiophene-2-carboxylic acid
This guide provides a comparative framework for validating theoretical models of the electronic properties of 5-arylthiophene-2-carboxylic acids, using 5-(4-Bromophenyl)thiophene-2-carboxylic acid as a primary example. The electronic and optical properties of these molecules are of significant interest for applications in organic electronics, photovoltaics, and medicinal chemistry. Accurate theoretical models are crucial for predicting their behavior and designing new materials. This guide outlines the standard experimental techniques used for validation and presents a comparative analysis of theoretical and experimental data for related compounds.
Theoretical vs. Experimental Data Comparison
The validation of theoretical models hinges on comparing calculated electronic properties with experimentally measured values. Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are powerful tools for predicting properties such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, the resulting HOMO-LUMO gap, and UV-Vis absorption spectra. These theoretical predictions are then benchmarked against experimental data obtained from techniques like cyclic voltammetry and UV-Vis spectroscopy.
Below is a table summarizing a representative comparison between theoretical data (calculated using DFT at the B3LYP/6-31G(d,p) level of theory) and experimental data for 5-phenylthiophene-2-carboxylic acid and its derivatives. This data is illustrative of the type of comparison performed for this compound.
| Compound | Method | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | λmax (nm) |
| 5-Phenylthiophene-2-carboxylic acid | Theoretical | -6.12 | -2.25 | 3.87 | 335 |
| Experimental | -5.98 | -2.40 | 3.58 | 348 | |
| 5-(4-Nitrophenyl)thiophene-2-carboxylic acid | Theoretical | -6.58 | -3.10 | 3.48 | 380 |
| Experimental | -6.45 | -3.25 | 3.20 | 395 | |
| 5-(4-Methoxyphenyl)thiophene-2-carboxylic acid | Theoretical | -5.80 | -1.95 | 3.85 | 342 |
| Experimental | -5.71 | -2.10 | 3.61 | 355 |
Note: The data presented is a representative compilation from various studies on substituted phenylthiophene carboxylic acids and serves as an example for the validation process.
Experimental Protocols
Detailed and consistent experimental methodologies are essential for obtaining reliable data for the validation of theoretical models.
2.1. UV-Vis Spectroscopy
-
Objective: To determine the maximum absorption wavelength (λmax), which corresponds to the electronic transition from the ground state to the first excited state and can be correlated with the HOMO-LUMO gap.
-
Instrumentation: A dual-beam UV-Vis spectrophotometer is typically used.
-
Procedure:
-
Solutions of the compound are prepared in a suitable solvent (e.g., dichloromethane, chloroform, or ethanol) at a concentration of approximately 10⁻⁵ M.
-
The spectrophotometer is blanked using the pure solvent.
-
The absorption spectrum is recorded over a range of wavelengths (e.g., 200-800 nm).
-
The wavelength at which the maximum absorbance is observed is recorded as λmax.
-
2.2. Cyclic Voltammetry (CV)
-
Objective: To determine the oxidation and reduction potentials of the compound, from which the HOMO and LUMO energy levels can be estimated.
-
Instrumentation: A potentiostat with a three-electrode cell setup (working electrode, reference electrode, and counter electrode).
-
Procedure:
-
A solution of the compound (typically 1 mM) is prepared in an appropriate solvent containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate in acetonitrile).
-
The solution is purged with an inert gas (e.g., argon or nitrogen) to remove dissolved oxygen.
-
The potential is swept linearly from a starting potential to a vertex potential and then back.
-
The resulting current is measured as a function of the applied potential.
-
The onset oxidation potential (E_ox) and onset reduction potential (E_red) are determined from the voltammogram.
-
The HOMO and LUMO energies are estimated using the following empirical formulas, with ferrocene/ferrocenium (Fc/Fc⁺) as an internal standard:
-
HOMO (eV) = -[E_ox - E₁/₂(Fc/Fc⁺) + 4.8]
-
LUMO (eV) = -[E_red - E₁/₂(Fc/Fc⁺) + 4.8]
-
-
Visualization of the Validation Workflow
The process of validating theoretical models for electronic properties with experimental data can be visualized as a systematic workflow.
Caption: Workflow for the validation of theoretical electronic properties with experimental data.
Head-to-Tail vs. Head-to-Head Coupling in Poly(5-substituted thiophenes): A Comparative Guide
The regiochemistry of polymer chain formation significantly impacts the material properties of poly(5-substituted thiophenes), a critical class of conducting polymers utilized in organic electronics. This guide provides a detailed comparison of head-to-tail (HT) and head-to-head (HH) coupled polymers derived from 5-substituted thiophenes, with a focus on the widely studied poly(3-hexylthiophene) (P3HT). The arrangement of the substituted thiophene units along the polymer backbone dictates the planarity, crystallinity, and ultimately the electronic and optical properties of the resulting material.
Structural and Property Comparison
Polymers with a high degree of head-to-tail linkages are referred to as regioregular. In contrast, regiorandom polymers contain a mixture of HT, HH, and tail-to-tail (TT) couplings. The steric hindrance caused by the proximity of the substituent groups in HH coupled units forces a twist in the polymer backbone, disrupting π-orbital overlap and reducing the effective conjugation length.[1] This has profound consequences for the material's properties, as summarized in the tables below.
Table 1: Comparison of Structural and Mechanical Properties
| Property | Head-to-Tail (HT) Coupling | Head-to-Head (HH) Coupling |
| Regioregularity | High (>95%) | Low (present in regiorandom polymers) |
| Crystallinity | Semicrystalline | Amorphous |
| Tensile Modulus | High (e.g., 287 MPa for 98% RR P3HT)[2][3] | Low (e.g., 13 MPa for 64% RR P3HT)[2][3] |
| Density | Lower in amorphous regions (1.094 g/cm³), higher in crystalline regions (1.12–1.14 g/cm³)[4] | 1.111 g/cm³ (for regiorandom P3HT)[4] |
Table 2: Comparison of Electrical and Optical Properties
| Property | Head-to-Tail (HT) Coupling | Head-to-Head (HH) Coupling |
| Charge Carrier Mobility | High (e.g., 1.81 × 10⁻¹ cm² V⁻¹ s⁻¹ for 98% RR P3HT)[2][3] | Low (e.g., 10⁻⁴ cm² V⁻¹ s⁻¹ for 75% RR P3HT)[4] |
| UV-vis Absorption (λmax) | Red-shifted (longer wavelength, e.g., ~520-610 nm in films)[5] | Blue-shifted (shorter wavelength) |
| Optical Band Gap | Narrower (e.g., ~1.9-2.1 eV)[6] | Wider |
| Photoluminescence | Quenched in aggregated states | Higher emission intensity in solution |
Experimental Protocols
Synthesis of Regioregular Poly(3-hexylthiophene) via Grignard Metathesis (GRIM)
This method allows for the synthesis of highly regioregular, head-to-tail coupled P3HT.[7]
Materials:
-
2,5-dibromo-3-hexylthiophene
-
tert-butylmagnesium chloride (2M in diethyl ether)
-
[1,3-Bis(diphenylphosphino)propane]nickel(II) chloride (Ni(dppp)Cl₂)
-
Anhydrous tetrahydrofuran (THF)
-
Methanol
Procedure:
-
Under an inert atmosphere (e.g., argon or nitrogen), dissolve 2,5-dibromo-3-hexylthiophene in anhydrous THF in an oven-dried flask.
-
Add one equivalent of tert-butylmagnesium chloride dropwise to the solution and reflux the mixture for 2 hours to form the Grignard reagent.
-
Cool the reaction mixture to room temperature.
-
Add a catalytic amount of Ni(dppp)Cl₂ as a suspension in anhydrous THF. The polymerization will proceed at room temperature.
-
After 10-15 minutes of polymerization, the reaction can be quenched by pouring the mixture into methanol, which will precipitate the polymer.
-
The polymer is then collected and purified, for example, by Soxhlet extraction with methanol, hexane, and finally chloroform to obtain the purified P3HT.
Determination of Regioregularity by ¹H-NMR Spectroscopy
The percentage of head-to-tail couplings can be quantified by analyzing the ¹H-NMR spectrum of the polymer.[8]
Procedure:
-
Dissolve a sample of the synthesized P3HT in a deuterated solvent (e.g., CDCl₃).
-
Acquire the ¹H-NMR spectrum.
-
Integrate the signals in the aromatic region (δ ≈ 6.9-7.1 ppm) and the α-methylene proton region (δ ≈ 2.5-2.9 ppm).
-
The aromatic region will show signals corresponding to the four possible triad structures (HT-HT, HT-HH, TT-HT, and TT-HH).
-
The regioregularity is calculated from the relative integrals of the α-methylene protons of the hexyl side chains. The signal for HT couplings appears around δ = 2.8 ppm, while HH couplings result in signals at different chemical shifts. The percentage of HT couplings is determined by the ratio of the integral of the HT peak to the total integral of all α-methylene peaks.
UV-vis Absorption Spectroscopy
This technique is used to assess the conjugation length of the polymer.
Procedure:
-
Prepare a dilute solution of the P3HT in a suitable solvent (e.g., chloroform).
-
Alternatively, prepare a thin film by spin-coating or drop-casting a polymer solution onto a transparent substrate (e.g., glass or quartz).
-
Record the UV-vis absorption spectrum, typically in the range of 300-800 nm.
-
The absorption maximum (λmax) for highly regioregular P3HT films will be red-shifted compared to regiorandom polymers or solutions, indicating a more planar conformation and longer effective conjugation length.[5]
Charge Carrier Mobility Measurement
The charge carrier mobility is a key parameter for electronic device performance and can be measured using a field-effect transistor (FET) architecture.
Procedure:
-
Fabricate a thin-film transistor by depositing a thin film of the P3HT onto a pre-fabricated substrate with source and drain electrodes and a gate dielectric.
-
Measure the output and transfer characteristics of the FET using a semiconductor parameter analyzer.
-
The charge carrier mobility (μ) can be calculated from the slope of the transfer curve in the saturation regime using the following equation:
I_SD = (W / 2L) * μ * C_i * (V_G - V_T)²
where I_SD is the source-drain current, W and L are the channel width and length, C_i is the capacitance per unit area of the gate dielectric, V_G is the gate voltage, and V_T is the threshold voltage.
Visualizations
Caption: Chemical structures of poly(3-hexylthiophene) with head-to-tail and head-to-head couplings.
Caption: Experimental workflow for synthesis, characterization, and comparison of polythiophenes.
References
- 1. The McCullough Group - Research [chem.cmu.edu]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pure.kaist.ac.kr [pure.kaist.ac.kr]
- 4. Strain–Microstructure–Optoelectronic Inter-Relationship toward Engineering Mechano-Optoelectronic Conjugated Polymer Thin Films - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.cmu.edu [chem.cmu.edu]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. chem.cmu.edu [chem.cmu.edu]
- 8. Synthesis and characterization of poly(3-hexylthiophene): improvement of regioregularity and energy band gap - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Reactivity: A Guide to Kinetic vs. Thermodynamic Control in the Functionalization of Thiophene-2-Carboxylic Acids
For researchers, scientists, and professionals in drug development, the precise functionalization of heterocyclic scaffolds like thiophene-2-carboxylic acid is a cornerstone of molecular design. The regiochemical outcome of these reactions can be exquisitely sensitive to reaction conditions, often presenting a choice between a product that forms quickly (the kinetic product) and one that is more stable (the thermodynamic product). This guide provides an objective comparison of these two control paradigms in the context of thiophene-2-carboxylic acid functionalization, supported by experimental data and detailed protocols to aid in reaction optimization.
The thiophene ring is an electron-rich aromatic system, predisposing it to electrophilic substitution, primarily at the C5 position. However, the carboxylic acid substituent at C2, being an electron-withdrawing group, deactivates the ring and directs incoming electrophiles to the C4 and C5 positions. This interplay of activating and directing effects sets the stage for a nuanced regioselectivity that can be steered by reaction conditions. Two key functionalization strategies where this dichotomy is prominent are electrophilic halogenation and directed ortho-metalation.
Electrophilic Bromination: A Battle of Directing Groups
The bromination of thiophene-2-carboxylic acid is a classic example of competing directing effects. The sulfur atom strongly activates the adjacent C5 position for electrophilic attack, while the electron-withdrawing carboxylic acid group deactivates the ring and favors substitution at C4 and C5.
Under milder conditions, the reaction is under kinetic control , favoring the fastest-forming product. At elevated temperatures, the reaction can equilibrate, leading to the predominance of the more stable thermodynamic product .
| Reaction Condition | Major Product | Minor Product(s) | Control Type | Predominant Influence |
| Low Temperature (e.g., 0-25°C) | 5-bromo-thiophene-2-carboxylic acid | 4-bromo- and 4,5-dibromo-thiophene-2-carboxylic acid | Kinetic | Thiophene ring activation |
| High Temperature (e.g., reflux) | 4,5-dibromo-thiophene-2-carboxylic acid | 5-bromo-thiophene-2-carboxylic acid | Thermodynamic | Carboxylic acid directing effect & product stability |
Directed ortho-Metalation (DoM): Proximity vs. Acidity
Directed ortho-metalation is a powerful tool for functionalization at the position adjacent to a directing group. For thiophene-2-carboxylic acid, the carboxylate, formed in situ, can direct lithiation to the C3 position. However, the inherent acidity of the proton at the C5 position, which is the most acidic proton on the thiophene ring, provides a competing site for deprotonation.
This competition can be influenced by temperature and reaction time. At very low temperatures and with short reaction times, the kinetically favored product, arising from the chelation-controlled directing effect of the carboxylate, is expected to dominate. Allowing the reaction to warm or extending the reaction time can lead to equilibration and the formation of the thermodynamically more stable product.[1]
| Reaction Condition | Major Lithiated Intermediate | Subsequent Product (after electrophilic quench) | Control Type | Key Factor |
| Low Temperature (e.g., -78°C), Short Time | 3-lithio-thiophene-2-carboxylate | 3-substituted-thiophene-2-carboxylic acid | Kinetic | Directed ortho-metalation |
| Higher Temperature or Long Time | 5-lithio-thiophene-2-carboxylate | 5-substituted-thiophene-2-carboxylic acid | Thermodynamic | C-H acidity and anion stability |
Experimental Protocols
Kinetic Bromination of Thiophene-2-carboxylic Acid (Formation of 5-bromo-thiophene-2-carboxylic acid)
Methodology: This protocol is adapted from procedures for the bromination of substituted thiophenes.
-
Reaction Setup: In a flask protected from light, dissolve thiophene-2-carboxylic acid (1.0 eq.) in a suitable solvent such as glacial acetic acid or a mixture of chloroform and trifluoroacetic acid.
-
Reagent Addition: Cool the solution to 0°C in an ice bath. Slowly add a solution of N-bromosuccinimide (NBS) (1.05 eq.) in the same solvent dropwise over 30 minutes.
-
Reaction Monitoring: Stir the reaction mixture at 0°C and monitor the progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). The reaction is typically complete within 1-2 hours.
-
Work-up: Upon completion, pour the reaction mixture into ice-water and extract with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with saturated sodium thiosulfate solution to quench any remaining bromine, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by recrystallization or column chromatography to yield 5-bromo-thiophene-2-carboxylic acid.
Thermodynamic Bromination of Thiophene-2-carboxylic Acid (Formation of 4,5-dibromo-thiophene-2-carboxylic acid)
Methodology: This protocol is based on general principles of electrophilic aromatic substitution under harsher conditions.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve thiophene-2-carboxylic acid (1.0 eq.) in glacial acetic acid.
-
Reagent Addition: Add N-bromosuccinimide (NBS) (2.2 eq.) to the solution.
-
Reaction Conditions: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC or HPLC.
-
Work-up: After cooling to room temperature, pour the reaction mixture into ice-water. The product may precipitate and can be collected by filtration. Alternatively, extract the mixture with an organic solvent like ethyl acetate.
-
Purification: Wash the collected solid or organic extract with water and dry. Further purification can be achieved by recrystallization to yield 4,5-dibromo-thiophene-2-carboxylic acid.
Kinetic Directed ortho-Metalation and Functionalization (Formation of 3-substituted-thiophene-2-carboxylic acid)
Methodology: This protocol is based on established directed ortho-metalation procedures.
-
Reaction Setup: In an oven-dried, nitrogen-flushed flask, dissolve thiophene-2-carboxylic acid (1.0 eq.) in anhydrous tetrahydrofuran (THF).
-
Deprotonation: Cool the solution to -78°C (dry ice/acetone bath). Add a solution of lithium diisopropylamide (LDA) (2.1 eq.) in THF dropwise. Stir the mixture at -78°C for 1 hour.
-
Electrophilic Quench: Add the desired electrophile (e.g., a silyl chloride, alkyl halide, or aldehyde) (1.2 eq.) at -78°C and stir for an additional 1-2 hours.
-
Work-up: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Allow the mixture to warm to room temperature and extract with ethyl acetate.
-
Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography or recrystallization.
Thermodynamic Metalation and Functionalization (Formation of 5-substituted-thiophene-2-carboxylic acid)
Methodology: This protocol is designed to favor the formation of the more stable lithiated species.
-
Reaction Setup: Follow the same initial setup as the kinetic protocol.
-
Deprotonation and Equilibration: Add LDA (2.1 eq.) at -78°C. After the addition is complete, allow the reaction mixture to slowly warm to 0°C or room temperature and stir for an additional 1-2 hours to allow for equilibration to the more stable 5-lithiated species.
-
Electrophilic Quench: Cool the reaction mixture back down to -78°C before adding the electrophile (1.2 eq.). Stir for 1-2 hours at this temperature.
-
Work-up and Purification: Follow the same work-up and purification procedure as described for the kinetic protocol.
Visualizing the Reaction Pathways
Caption: Electrophilic bromination pathways for thiophene-2-carboxylic acid.
Caption: Competing pathways in the directed metalation of thiophene-2-carboxylic acid.
References
A Comparative Guide to 5-(4-Bromophenyl)thiophene-2-carboxylic Acid-Based Materials in Organic Electronics
For Researchers, Scientists, and Drug Development Professionals: A comprehensive benchmarking analysis of 5-(4-Bromophenyl)thiophene-2-carboxylic acid-based materials against key alternatives in organic electronic applications. This guide provides a synthesis of performance data, detailed experimental protocols, and illustrative workflows to inform material selection and device design.
The compound this compound is a versatile building block in the field of materials science, particularly for the development of organic semiconductors used in organic light-emitting diodes (OLEDs) and photovoltaic devices.[1] Its thiophene core provides a conjugated system conducive to charge transport, while the bromophenyl and carboxylic acid functional groups offer sites for further chemical modification, allowing for the fine-tuning of electronic properties and the synthesis of advanced polymers.[1] This guide provides a comparative benchmark of materials based on this thiophene derivative against commonly used high-performance organic electronic materials.
Performance Benchmarking: A Comparative Analysis
To contextualize the potential performance of materials derived from this compound, this section presents key performance metrics of leading alternative materials used in organic electronics. These alternatives include the widely studied thiophene-based polymer, Poly(3-hexylthiophene) (P3HT), and two prominent hole transport materials (HTMs), Spiro-OMeTAD and Poly[bis(4-phenyl)(2,4,6-trimethylphenyl)amine] (PTAA).
Electronic Properties
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels are critical parameters that govern charge injection and transport in organic electronic devices. An optimal alignment of these energy levels with adjacent layers is crucial for efficient device operation.
| Material | HOMO (eV) | LUMO (eV) | Band Gap (eV) |
| Spiro-OMeTAD | -5.3 to -5.8 | - | - |
| PTAA | -5.0 to -5.2 | -2.1 | 2.9 |
| P3HT | -4.9 to -5.2 | -2.9 to -3.2 | 1.9 to 2.0 |
Note: The HOMO and LUMO levels can vary depending on the measurement technique and film processing conditions.
Charge Transport Properties
The charge carrier mobility is a measure of how quickly charge carriers (holes or electrons) can move through a material under the influence of an electric field. Higher mobility generally leads to improved device performance.
| Material | Hole Mobility (cm²/Vs) |
| Spiro-OMeTAD | ~2 x 10⁻⁴ |
| PTAA | ~4 x 10⁻³ |
| P3HT | 10⁻⁵ to 0.1 |
Note: Hole mobility is highly dependent on factors such as material purity, film morphology, and the fabrication method of the measurement device.
Thermal Stability
Thermal stability is crucial for the long-term operational stability of organic electronic devices. Thermogravimetric analysis (TGA) is commonly used to assess the decomposition temperature (Td), which indicates the temperature at which the material starts to degrade.
| Material | Decomposition Temperature (Td) (°C) |
| Spiro-OMeTAD | Crystallizes around 128°C, with decomposition of additives at lower temperatures.[2] |
| PTAA | Thermally stable up to 300°C.[3] |
| Poly(alkylene 2,5-thiophenedicarboxylate)s | Onset of degradation above 370°C.[4] |
Experimental Protocols
Detailed methodologies are essential for the accurate and reproducible characterization of organic electronic materials. Below are protocols for key experiments cited in this guide.
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability of the material.
Methodology:
-
A small sample of the material (typically 1-10 mg) is placed in a TGA crucible.
-
The crucible is placed on a precision balance within a furnace.
-
The furnace is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (typically nitrogen or air).
-
The mass of the sample is continuously monitored as a function of temperature.
-
The TGA curve (mass vs. temperature) is plotted, and the onset of decomposition is identified as the temperature at which significant mass loss begins.
Cyclic Voltammetry (CV)
Objective: To determine the HOMO and LUMO energy levels of the material.
Methodology:
-
The material is dissolved in a suitable solvent containing a supporting electrolyte.
-
A three-electrode setup is used, consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).
-
The potential of the working electrode is swept linearly with time, and the resulting current is measured.
-
The oxidation and reduction potentials are determined from the cyclic voltammogram.
-
The HOMO and LUMO energy levels are calculated from these potentials relative to a known reference standard (e.g., ferrocene/ferrocenium redox couple).
Organic Field-Effect Transistor (OFET) Fabrication and Characterization for Mobility Measurement
Objective: To measure the charge carrier mobility of the material.
Methodology:
-
Substrate Preparation: A heavily doped silicon wafer with a thermally grown silicon dioxide layer is commonly used as the substrate and gate dielectric. The substrate is cleaned using a standard procedure (e.g., sonication in acetone and isopropanol).
-
Semiconductor Deposition: The organic semiconductor is deposited onto the substrate. For solution-processable materials, this is typically done by spin-coating a solution of the material.
-
Source and Drain Electrode Deposition: Source and drain electrodes (e.g., gold) are deposited on top of the semiconductor layer through a shadow mask using thermal evaporation.
-
Characterization: The OFET is characterized using a semiconductor parameter analyzer. The drain current is measured as a function of the gate voltage and the source-drain voltage.
-
Mobility Calculation: The charge carrier mobility is extracted from the transfer characteristics (drain current vs. gate voltage) in the saturation regime using the standard field-effect transistor equations.
Visualizing Workflows and Pathways
To provide a clearer understanding of the experimental processes and the relationships between different components in organic electronic devices, the following diagrams are provided in the DOT language for Graphviz.
Caption: Workflow for the fabrication and characterization of an Organic Field-Effect Transistor (OFET).
Caption: Energy level diagram illustrating the charge injection and recombination processes in an OLED.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Thermal and photodegradation mechanism of (FA-MA)PbI 3 perovskite and spiro-OMeTAD captured by in situ EPR spectroscopy - EES Solar (RSC Publishing) DOI:10.1039/D4EL00003J [pubs.rsc.org]
- 3. Advances in Hole Transport Materials for Layered Casting Solar Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Poly(Alkylene 2,5-Thiophenedicarboxylate) Polyesters: A New Class of Bio-Based High-Performance Polymers for Sustainable Packaging | MDPI [mdpi.com]
Safety Operating Guide
Safeguarding Your Research: A Guide to Handling 5-(4-Bromophenyl)thiophene-2-carboxylic acid
A comprehensive Personal Protective Equipment (PPE) strategy is critical for minimizing exposure. The following table summarizes the recommended PPE for handling 5-(4-Bromophenyl)thiophene-2-carboxylic acid.
| Protection Level | Equipment | Specifications & Rationale |
| Primary (Essential) | Eye Protection | Chemical splash goggles are mandatory to protect against splashes. A face shield should be worn over safety glasses when there is a significant risk of splashing.[1] |
| Hand Protection | Nitrile or neoprene gloves are recommended for incidental contact.[1] For prolonged handling, consult the glove manufacturer's chemical resistance data. Always inspect gloves before use and remove them properly to avoid skin contact. | |
| Body Protection | A flame-resistant lab coat, fully buttoned, is required to protect against splashes.[1] Long pants and closed-toe shoes are also mandatory.[1] | |
| Secondary (Task-Dependent) | Respiratory Protection | If there is a risk of generating aerosols or dust, or if working outside of a well-ventilated area like a chemical fume hood, a respirator is necessary. The type of respirator should be selected based on a formal risk assessment.[1] |
Experimental Protocols: Handling and Disposal
Handling:
-
Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[2]
-
Do not eat, drink, or smoke in areas where the chemical is handled.[5]
-
Ensure that emergency eyewash stations and safety showers are readily accessible.[5][7]
Disposal: The disposal of this compound must be managed as hazardous chemical waste. Do not dispose of this compound down the drain or in regular trash.[2][8]
-
Waste Segregation and Collection: All waste containing this compound, including residual amounts in containers and contaminated materials (e.g., pipette tips, weighing paper), must be collected in a designated, properly labeled hazardous waste container.[2] The container should be made of a compatible material, such as glass or high-density polyethylene (HDPE), and have a secure, tightly-fitting lid.[2]
-
Labeling of Waste Containers: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound". The label should also include the primary hazards associated with the compound.[2]
-
Storage of Chemical Waste: The sealed and labeled waste container should be stored in a designated, well-ventilated, and cool secondary containment area away from incompatible materials such as strong oxidizing agents, strong bases, and strong acids.[2][8]
-
Professional Waste Disposal: The disposal of this chemical must be conducted through a licensed and approved hazardous waste disposal company.[2]
Workflow for Safe Handling and Disposal
Caption: Workflow for Safe Handling and Disposal of this compound.
References
- 1. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 2. benchchem.com [benchchem.com]
- 3. images-na.ssl-images-amazon.com [images-na.ssl-images-amazon.com]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. assets.thermofisher.cn [assets.thermofisher.cn]
- 6. tcichemicals.com [tcichemicals.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. benchchem.com [benchchem.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

